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Mal-PEG4-C2-NH2 TFA

Cat. No.: B11827723
M. Wt: 430.37 g/mol
InChI Key: VZGVXVADGJIXQP-UHFFFAOYSA-N
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Description

Mal-PEG4-C2-NH2 TFA is a useful research compound. Its molecular formula is C16H25F3N2O8 and its molecular weight is 430.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H25F3N2O8 B11827723 Mal-PEG4-C2-NH2 TFA

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H25F3N2O8

Molecular Weight

430.37 g/mol

IUPAC Name

1-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C14H24N2O6.C2HF3O2/c15-3-5-19-7-9-21-11-12-22-10-8-20-6-4-16-13(17)1-2-14(16)18;3-2(4,5)1(6)7/h1-2H,3-12,15H2;(H,6,7)

InChI Key

VZGVXVADGJIXQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCN.C(=O)(C(F)(F)F)O

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to Mal-PEG4-C2-NH2 TFA: Structure, Properties, and Applications in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterobifunctional linker, Mal-PEG4-C2-NH2 TFA. It details its chemical structure, physicochemical properties, and its critical role in the fields of bioconjugation and targeted drug delivery, with a particular focus on its application in Proteolysis Targeting Chimeras (PROTACs).

Core Structure and Chemical Identity

This compound is a well-defined chemical entity comprising three key functional components: a maleimide group, a hydrophilic polyethylene glycol (PEG) spacer, and a primary amine, which is supplied as a trifluoroacetate (TFA) salt.

  • Maleimide Group: This functional group provides the linker with high specificity for sulfhydryl (thiol) groups, such as those found in the side chains of cysteine residues in proteins and peptides. The reaction between a maleimide and a thiol proceeds via a Michael addition, forming a stable covalent thioether bond. This reaction is most efficient at a pH range of 6.5-7.5.

  • Polyethylene Glycol (PEG) Spacer: The central part of the linker consists of a four-unit PEG chain (PEG4). This hydrophilic spacer enhances the solubility of the molecule and any conjugate it forms in aqueous buffers. The PEG chain also provides flexibility and reduces steric hindrance, which can be crucial for facilitating interactions between conjugated molecules.

  • Primary Amine (as a TFA salt): The terminal primary amine serves as a versatile reactive handle for conjugation to various functional groups, most commonly carboxylic acids or their activated esters (e.g., N-hydroxysuccinimide esters). This reaction forms a stable amide bond. The amine is provided as a TFA salt to improve its stability and handling.

The systematic IUPAC name for the free amine form is 1-(14-amino-3,6,9,12-tetraoxatetradec-1-yl)-1H-pyrrole-2,5-dione. When complexed with trifluoroacetic acid, it becomes 1-(14-amino-3,6,9,12-tetraoxatetradec-1-yl)-1H-pyrrole-2,5-dione; 2,2,2-trifluoroacetic acid.[1][2]

Below is a diagram representing the chemical structure of Mal-PEG4-C2-NH2.

Caption: Functional components of this compound.

Physicochemical and Quantitative Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueSource(s)
CAS Number 2512227-13-1[1]
Molecular Formula C16H25F3N2O8[1]
Molecular Weight 430.37 g/mol [1]
Appearance Colorless to light yellow liquid
Purity (LCMS) ≥ 98.60%
Solubility DMSO: 175 mg/mL (406.63 mM)
Storage Conditions 4°C, stored under nitrogen. In solvent: -80°C for 6 months; -20°C for 1 month.

Experimental Protocols and Methodologies

The bifunctional nature of this compound allows for its use in a variety of experimental workflows. Below are generalized protocols for its application in bioconjugation and PROTAC synthesis.

Two-Step Protein-Protein Conjugation

This protocol describes the conjugation of two different proteins, one with an available amine group (Protein-NH2) and the other with a free sulfhydryl group (Protein-SH).

Experimental Workflow Diagram:

G Two-Step Protein-Protein Conjugation Workflow p1 Dissolve Protein-NH2 and this compound in reaction buffer (pH 7.2-8.0) p2 Incubate to form Protein-NH-CO-PEG4-Mal p1->p2 Amide bond formation p3 Remove excess linker (e.g., dialysis, desalting column) p2->p3 p4 Add Protein-SH to the activated Protein-NH-CO-PEG4-Mal p3->p4 p5 Incubate to form Protein-NH-CO-PEG4-S-Protein (pH 6.5-7.5) p4->p5 Thioether bond formation p6 Purify the final conjugate (e.g., chromatography) p5->p6

Caption: Workflow for conjugating two proteins using this compound.

Detailed Methodology:

  • Activation of Protein-NH2:

    • Dissolve the protein containing free amine groups (e.g., lysine residues) in an amine-free buffer at pH 7.2-8.0 (e.g., PBS, HEPES).

    • Dissolve this compound in an appropriate organic solvent (e.g., DMSO) and add it to the protein solution at a 5-20 fold molar excess.

    • Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.

  • Removal of Excess Linker:

    • Remove the unreacted linker using a desalting column or dialysis against a buffer at pH 6.5-7.5.

  • Conjugation to Protein-SH:

    • Immediately add the purified maleimide-activated protein to the sulfhydryl-containing protein in a buffer at pH 6.5-7.5.

    • Incubate for 1-2 hours at room temperature or 2-4 hours at 4°C.

  • Purification:

    • Purify the final protein-protein conjugate using an appropriate chromatography method (e.g., size-exclusion or ion-exchange chromatography).

PROTAC Synthesis

This protocol outlines a general approach for synthesizing a PROTAC, where this compound links a warhead (targeting the protein of interest) with a carboxylic acid handle and an E3 ligase ligand with a thiol handle.

Logical Relationship Diagram for PROTAC Assembly:

G Logical Flow for PROTAC Synthesis cluster_reactants Starting Materials cluster_synthesis Synthetic Steps warhead Warhead-COOH step1 Amide Coupling (Warhead + Linker) warhead->step1 linker This compound linker->step1 e3_ligand E3 Ligase Ligand-SH step2 Thiol-Maleimide Reaction (Intermediate + E3 Ligand) e3_ligand->step2 step1->step2 Intermediate final_protac Final PROTAC (Warhead-Linker-E3 Ligand) step2->final_protac

Caption: Logical steps for the synthesis of a PROTAC molecule.

Detailed Methodology:

  • Amide Bond Formation:

    • Dissolve the warhead containing a carboxylic acid in an anhydrous aprotic solvent (e.g., DMF).

    • Add a peptide coupling agent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., DIPEA) and stir for 15-30 minutes to activate the carboxylic acid.

    • Add this compound (typically 1.0-1.2 equivalents) to the activated warhead solution.

    • Stir the reaction at room temperature overnight. Monitor the reaction progress by LC-MS.

    • Purify the resulting intermediate (Warhead-PEG4-Maleimide) by flash chromatography or preparative HPLC.

  • Thiol-Maleimide Conjugation:

    • Dissolve the purified intermediate and the E3 ligase ligand containing a sulfhydryl group in a suitable solvent (e.g., DMF, DMSO) with a buffer to maintain a pH of 6.5-7.5.

    • Stir the reaction at room temperature for 1-4 hours. Monitor the reaction by LC-MS.

    • Upon completion, purify the final PROTAC molecule by preparative HPLC.

Application in Signaling Pathways: PROTAC-Mediated Protein Degradation

This compound is a key component in the construction of PROTACs, which are designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to degrade specific target proteins.

Signaling Pathway Diagram:

G PROTAC Mechanism of Action POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC (Warhead-Linker-E3 Ligand) PROTAC->Ternary PolyUb Polyubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb->Proteasome Recognition & Degradation Degraded Degraded Peptides Proteasome->Degraded

Caption: Mechanism of PROTAC-mediated targeted protein degradation.

This pathway illustrates how a PROTAC, synthesized using a linker like this compound, brings a target protein and an E3 ubiquitin ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome. This approach is a powerful strategy in drug discovery for targeting proteins that are otherwise difficult to inhibit.

References

An In-depth Technical Guide to Mal-PEG4-C2-NH2 TFA: Properties and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, applications, and experimental considerations for the heterobifunctional linker, Mal-PEG4-C2-NH2 TFA. This reagent is a valuable tool in bioconjugation, enabling the covalent linkage of molecules to proteins, peptides, and other biomolecules. Its distinct reactive ends—a maleimide group and a primary amine—allow for specific and controlled conjugation strategies, which are particularly relevant in the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Core Chemical Properties

This compound is characterized by a maleimide group at one end of a polyethylene glycol (PEG) spacer and a primary amine at the other, supplied as a trifluoroacetic acid (TFA) salt. The PEG4 spacer enhances solubility and reduces steric hindrance during conjugation.[1]

PropertyData
Chemical Name 1-(14-amino-3,6,9,12-tetraoxatetradec-1-yl)-1H-pyrrole-2,5-dione, 2,2,2-trifluoroacetate (1:1)[2]
CAS Number 2512227-13-1[2][3][4]
Molecular Formula C16H25F3N2O8
Molecular Weight 430.37 g/mol
Appearance Colorless to light yellow liquid
Purity Typically ≥97% (by LCMS)
Solubility Soluble in DMSO
Storage Conditions Store at 4°C under nitrogen for short-term storage. For long-term storage in solvent, store at -20°C or -80°C under nitrogen.

Key Applications in Bioconjugation

The bifunctional nature of this compound allows for a two-step conjugation strategy. The maleimide group selectively reacts with sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins. The primary amine can be coupled to carboxyl groups or activated esters. This makes the linker ideal for:

  • Antibody-Drug Conjugates (ADCs): Linking cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.

  • PROTACs: Synthesizing molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.

  • Protein Labeling: Attaching fluorescent dyes, biotin, or other reporter molecules to proteins for research and diagnostic purposes.

  • Surface Immobilization: Attaching proteins or peptides to surfaces for various bioassays.

Experimental Protocols

The following are detailed methodologies for the key reactions involving this compound.

Protocol 1: Maleimide-Thiol Conjugation

This protocol describes the conjugation of the maleimide group of the linker to a thiol-containing molecule (e.g., a protein with cysteine residues).

Materials:

  • Thiol-containing protein in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 6.5-7.5)

  • This compound

  • Degassed buffers

  • Reducing agent (e.g., TCEP) if disulfide bonds need to be cleaved

  • Quenching reagent (e.g., free cysteine)

  • Purification system (e.g., size-exclusion chromatography)

Methodology:

  • Preparation of the Thiol-Containing Molecule:

    • Dissolve the protein in a degassed buffer at a pH between 6.5 and 7.5. Buffers containing thiols (like DTT) should be avoided.

    • If the protein has disulfide bonds that need to be reduced to generate free thiols, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.

  • Conjugation Reaction:

    • Immediately before use, dissolve the this compound in a compatible solvent (e.g., DMSO).

    • Add the dissolved linker to the protein solution at a 10- to 20-fold molar excess.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of thiols.

  • Quenching and Purification:

    • To quench any unreacted maleimide groups, add a free thiol such as cysteine.

    • Purify the conjugate using size-exclusion chromatography or dialysis to remove excess linker and byproducts.

Critical Considerations:

  • The pH of the reaction is crucial. Above pH 7.5, the maleimide group can react with primary amines (e.g., lysine residues).

  • The maleimide group is susceptible to hydrolysis, especially at higher pH. Therefore, aqueous solutions of the linker should be prepared immediately before use.

Protocol 2: Amine Coupling via EDC/NHS Chemistry

This protocol outlines the conjugation of the primary amine of the linker to a carboxyl-containing molecule using EDC and NHS.

Materials:

  • Carboxyl-containing molecule

  • This compound

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Coupling Buffer (e.g., PBS, pH 7.2-7.5)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5)

  • Purification system

Methodology:

  • Activation of the Carboxyl Group:

    • Dissolve the carboxyl-containing molecule in the Activation Buffer.

    • Add EDC (e.g., final concentration of 2 mM) and NHS (e.g., final concentration of 5 mM).

    • Incubate for 15 minutes at room temperature to form an amine-reactive NHS ester.

  • Conjugation Reaction:

    • Adjust the pH of the activated molecule solution to 7.2-7.5 by adding Coupling Buffer.

    • Immediately add the this compound to the activated molecule solution.

    • Incubate for 2 hours at room temperature.

  • Quenching and Purification:

    • Quench the reaction by adding a quenching buffer to hydrolyze any unreacted NHS esters.

    • Purify the final conjugate using an appropriate method such as dialysis or chromatography.

Visualizing Workflows and Mechanisms

To better illustrate the utility of this compound, the following diagrams depict a typical bioconjugation workflow and the mechanism of action for PROTACs.

Bioconjugation_Workflow cluster_0 Step 1: Maleimide-Thiol Reaction cluster_1 Step 2: Amine Coupling Protein_Thiol Protein with Thiol Group (Cys) Intermediate_1 Protein-PEG4-C2-NH2 Protein_Thiol->Intermediate_1 pH 6.5-7.5 Linker_Mal Mal-PEG4-C2-NH2 Linker_Mal->Intermediate_1 Final_Conjugate Protein-Linker-Payload (e.g., ADC) Intermediate_1->Final_Conjugate pH 7.2-7.5 Payload_COOH Payload with Carboxyl Group Activated_Payload Activated Payload (NHS Ester) Payload_COOH->Activated_Payload EDC/NHS Activated_Payload->Final_Conjugate PROTAC_Mechanism PROTAC PROTAC Molecule (Target Ligand-Linker-E3 Ligand) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of Target Protein Ternary_Complex->Ubiquitination Ub transfer Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation of Target Protein Proteasome->Degradation

References

A Technical Guide to Mal-PEG4-C2-NH2 TFA: A Heterobifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterobifunctional linker, Mal-PEG4-C2-NH2 TFA. This linker is of significant interest in the fields of bioconjugation, drug delivery, and proteomics, particularly in the development of Antibody-Drug Conjugates (ADCs). This document will cover its chemical properties, applications, and a representative experimental protocol for its use.

Core Properties of this compound

This compound is a chemical tool that facilitates the covalent linkage of two different molecules. It is composed of three key components: a maleimide group, a hydrophilic polyethylene glycol (PEG) spacer, and a primary amine group, with a trifluoroacetate (TFA) salt.

  • Maleimide Group: This functional group exhibits high reactivity and specificity towards sulfhydryl (thiol) groups, which are present in the cysteine residues of proteins and peptides. This reaction, a Michael addition, forms a stable thioether bond.[] The optimal pH range for this reaction is between 6.5 and 7.5.[]

  • Polyethylene Glycol (PEG) Spacer: The PEG4 component is a tetra-ethylene glycol chain. The inclusion of this hydrophilic spacer offers several advantages in bioconjugation, including increased solubility of the resulting conjugate in aqueous media, reduced aggregation, and potentially lower immunogenicity.[2]

  • Amine Group (NH2): The primary amine serves as a versatile reactive handle for conjugation to various functional groups, such as carboxylic acids or activated esters (e.g., NHS esters), through amide bond formation.

  • TFA Salt: The trifluoroacetate salt form can enhance the stability and solubility of the linker.

The combination of these features in a single molecule allows for a controlled, stepwise conjugation of two different molecules, a crucial capability in the construction of complex biomolecules like ADCs.

Quantitative Data Summary

For clarity and ease of comparison, the key quantitative data for this compound are summarized in the table below.

PropertyValueReference
Chemical Name 1-(14-amino-3,6,9,12-tetraoxatetradec-1-yl)-1H-pyrrole-2,5-dione, 2,2,2-trifluoroacetate[3]
Molecular Formula C16H25F3N2O8[3]
Molecular Weight 430.37 g/mol
Purity Typically ≥95%
Appearance Colorless to light yellow liquid
Storage Conditions 4°C, stored under nitrogen. For long-term storage in solvent, -80°C for 6 months or -20°C for 1 month.

Applications in Drug Development and Research

The primary application of this compound is as a linker in the synthesis of ADCs. ADCs are a class of targeted therapeutics designed to deliver a potent cytotoxic agent specifically to cancer cells, thereby minimizing off-target toxicity.

The heterobifunctional nature of this compound is ideal for this application. The amine group can be reacted with a cytotoxic drug that has a carboxylic acid group, forming a stable amide bond. Subsequently, the maleimide group of the drug-linker conjugate can be reacted with cysteine residues on a monoclonal antibody (mAb) that targets a tumor-specific antigen. These cysteine residues can be naturally occurring or engineered into the antibody structure.

Beyond ADCs, this linker is also valuable for:

  • PEGylation of proteins and peptides: The attachment of PEG chains to therapeutic proteins can improve their pharmacokinetic properties, such as increasing their half-life in circulation.

  • Surface modification: Immobilization of proteins or other biomolecules onto surfaces for applications in diagnostics and biomaterials.

  • Fluorescent labeling: Conjugating fluorescent dyes to proteins or antibodies for use in imaging and immunoassays.

Experimental Protocols: A Representative Workflow for ADC Synthesis

The following is a generalized, two-step protocol for the synthesis of an Antibody-Drug Conjugate using a maleimide-PEG-amine linker. This protocol should be optimized for specific antibodies, drugs, and linker concentrations.

Step 1: Activation of Cytotoxic Drug and Conjugation to Linker

This initial step involves the formation of an amide bond between the cytotoxic drug and the amine group of the Mal-PEG4-C2-NH2 linker. This typically requires activation of a carboxylic acid group on the drug.

experimental_workflow_step1 drug Cytotoxic Drug with Carboxylic Acid activated_drug Activated Drug (e.g., NHS ester) drug->activated_drug Activation activator Activating Agent (e.g., EDC, NHS) activator->activated_drug drug_linker Drug-Linker Conjugate activated_drug->drug_linker Amide Bond Formation linker Mal-PEG4-C2-NH2 linker->drug_linker

Figure 1: Activation of a cytotoxic drug and its conjugation to the Mal-PEG4-C2-NH2 linker.
Step 2: Antibody Reduction and Conjugation with Drug-Linker

The second part of the process involves preparing the antibody to expose free thiol groups and then reacting it with the drug-linker conjugate.

experimental_workflow_step2 antibody Monoclonal Antibody (with disulfide bonds) reduced_antibody Reduced Antibody (with free thiols) antibody->reduced_antibody Reduction reducing_agent Reducing Agent (e.g., DTT, TCEP) reducing_agent->reduced_antibody adc Antibody-Drug Conjugate (ADC) reduced_antibody->adc Thioether Bond Formation drug_linker Drug-Linker Conjugate drug_linker->adc

Figure 2: Reduction of a monoclonal antibody and subsequent conjugation with the drug-linker construct.

A more detailed, generalized experimental protocol is as follows:

  • Antibody Preparation: The monoclonal antibody is typically buffer-exchanged into a suitable reaction buffer (e.g., phosphate-buffered saline, pH 7.4, with EDTA).

  • Reduction of Antibody Disulfide Bonds: To generate free sulfhydryl groups for conjugation, the interchain disulfide bonds of the antibody are partially reduced. This can be achieved by incubation with a reducing agent such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 30-60 minutes). The molar ratio of the reducing agent to the antibody is critical to control the number of resulting free thiols, which in turn determines the drug-to-antibody ratio (DAR).

  • Removal of Reducing Agent: Following reduction, the excess reducing agent must be removed to prevent it from reacting with the maleimide group of the linker. This is typically accomplished by size-exclusion chromatography (e.g., using a desalting column).

  • Conjugation Reaction: The drug-linker construct (dissolved in a compatible organic solvent like DMSO) is added to the reduced antibody solution. The reaction is allowed to proceed at a controlled temperature (e.g., 4°C or room temperature) for a set time (e.g., 1-4 hours). The maleimide groups on the linker react with the newly formed sulfhydryl groups on the antibody to form stable thioether bonds.

  • Quenching of Reaction: The conjugation reaction can be stopped by adding an excess of a thiol-containing molecule, such as N-acetylcysteine, to react with any unreacted maleimide groups.

  • Purification and Characterization of the ADC: The resulting ADC is purified to remove unconjugated drug-linker and other reactants. This is often done using techniques like size-exclusion chromatography or hydrophobic interaction chromatography. The purified ADC is then characterized to determine parameters such as protein concentration, DAR, and the presence of aggregates.

Signaling Pathway and Mechanism of Action of ADCs

The ultimate goal of using this compound in the context of an ADC is to facilitate the targeted delivery of a cytotoxic payload to a cancer cell. The general mechanism of action is depicted in the following signaling pathway diagram.

signaling_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space adc Antibody-Drug Conjugate (ADC) receptor Tumor-Specific Antigen (Cell Surface Receptor) adc->receptor 1. Binding endosome Endosome receptor->endosome 2. Internalization lysosome Lysosome endosome->lysosome 3. Trafficking payload Cytotoxic Payload lysosome->payload 4. Linker Cleavage & Payload Release dna DNA payload->dna 5. Target Engagement (e.g., DNA damage) apoptosis Apoptosis (Cell Death) dna->apoptosis

Figure 3: Generalized mechanism of action for an Antibody-Drug Conjugate.

This diagram illustrates the following key steps:

  • Binding: The antibody component of the ADC selectively binds to its target antigen on the surface of a cancer cell.

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cell, typically through endocytosis.

  • Trafficking: The complex is trafficked within the cell, often to lysosomes.

  • Payload Release: Inside the lysosome, the linker may be cleaved by enzymes or the antibody is degraded, releasing the cytotoxic payload into the cytoplasm. For non-cleavable linkers, the payload is released upon degradation of the antibody itself.

  • Target Engagement and Apoptosis: The released payload can then interact with its intracellular target (e.g., DNA or microtubules), leading to cell cycle arrest and ultimately apoptosis (programmed cell death).

References

An In-depth Technical Guide to the Stability and Storage of Mal-PEG4-C2-NH2 TFA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the heterobifunctional linker, Mal-PEG4-C2-NH2 TFA. Understanding the chemical liabilities of this reagent is critical for its successful application in the synthesis of well-defined bioconjugates, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Chemical Structure and Functional Group Analysis

This compound is a linker comprised of four key chemical motifs, each with distinct properties that influence the overall stability and reactivity of the molecule.

  • Maleimide Group: A thiol-reactive functional group that forms a stable thioether bond with cysteine residues or other sulfhydryl-containing molecules. This is the most environmentally sensitive component of the linker.

  • PEG4 Spacer: A short, hydrophilic polyethylene glycol chain that enhances the aqueous solubility of the linker and the resulting conjugate.[1][2] It also provides spatial separation between the conjugated molecules.

  • C2-Amine Terminus: A primary amine that serves as a nucleophile for conjugation to electrophilic sites, such as carboxylic acids (after activation) or NHS esters.

  • Trifluoroacetate (TFA) Salt: The amine group is supplied as a TFA salt, a common consequence of the purification process using reverse-phase HPLC with trifluoroacetic acid in the mobile phase.[3][4]

Stability Profile

The stability of this compound is not uniform across the molecule. The maleimide ring is the primary site of potential degradation, and its stability is highly dependent on the pH and composition of the surrounding environment.

2.1. Maleimide Moiety: The Critical Component

The maleimide group's reactivity with thiols is optimal within a pH range of 6.5 to 7.5.[5] However, within this range and especially at higher pH values, the maleimide ring is susceptible to hydrolysis.

  • Hydrolysis: In aqueous solutions, the maleimide ring can undergo hydrolysis to form a maleamic acid derivative. This ring-opened product is not reactive towards thiols, effectively inactivating the linker. The rate of hydrolysis increases significantly with rising pH. To minimize hydrolysis, aqueous solutions of the linker should be prepared immediately before use, and the reaction pH should be kept as low as is feasible for the conjugation reaction (ideally closer to 6.5).

G cluster_main Maleimide Hydrolysis Pathway node_mal Mal-PEG4-C2-NH2 (Thiol-Reactive) node_hydrolyzed Maleamic Acid Derivative (Unreactive to Thiols) node_mal:f0->node_hydrolyzed:f0 Hydrolysis node_h2o H₂O (pH > 7.0)

Caption: Maleimide ring-opening hydrolysis pathway.

  • Thioether (Thiosuccinimide) Stability: While the thioether bond formed upon reaction with a thiol is generally considered stable, it can undergo a retro-Michael reaction, leading to dissociation of the conjugate. This process is particularly relevant in vivo where high concentrations of thiols like glutathione can facilitate this exchange. Interestingly, subsequent hydrolysis of the succinimide ring after conjugation can "lock" the conjugate and significantly increase its stability against this thiol exchange.

2.2. PEG Linker, Amine, and TFA Salt

  • PEG Linker: Polyethylene glycol linkers are known for their high stability. They are generally resistant to hydrolytic, enzymatic, and oxidative degradation under typical bioconjugation and physiological conditions.

  • Amine and TFA Salt: The primary amine is stable, but the presence of the TFA counterion can have implications. TFA is known to sometimes interfere with biological assays, exhibiting cytotoxicity at certain concentrations. For sensitive in vitro or in vivo applications, exchanging the TFA salt for a more biocompatible one, such as acetate or hydrochloride (HCl), is often recommended.

Data Presentation: Storage and Stability Summary

The following tables summarize the key stability data and recommended storage conditions for this compound.

Table 1: Recommended Storage Conditions

FormSolventTemperatureDurationNotes
Solid (Neat) N/A4°CSee vialStore under an inert atmosphere (e.g., Nitrogen or Argon).
-20°CLong-termProtect from moisture and light.
Solution Anhydrous DMSO or DMF-20°C~1 MonthStored under nitrogen, away from moisture.
-80°C~6 MonthsStored under nitrogen, away from moisture.
Aqueous BufferN/AN/ANot Recommended. Prepare fresh immediately before use.

Table 2: Key Factors Influencing Stability

FactorConditionEffect on Maleimide MoietyRecommendation
pH < 6.5Slows conjugation reaction rate.Use for short-term storage of aqueous solutions if necessary.
6.5 - 7.5Optimal for thiol conjugation.Preferred reaction range; keep pH as low as possible in this window.
> 7.5Rapid hydrolysis of the maleimide ring.Avoid.
Moisture Presence of waterPromotes hydrolysis.Store solid reagent and non-aqueous stock solutions desiccated.
Thiols Presence of reducing agents (e.g., DTT)Competes with the target thiol for reaction.Ensure all non-target thiols are removed before adding the maleimide linker.
Light Exposure to UV lightPotential for degradation (general precaution).Store in a light-protected vial.

Experimental Protocol: pH-Dependent Stability Assessment via RP-HPLC

This protocol outlines a method to quantify the stability of this compound in aqueous buffers of varying pH.

Objective: To determine the rate of hydrolysis of the maleimide group at different pH values by monitoring the disappearance of the parent compound over time using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Materials:

  • This compound

  • Anhydrous DMSO

  • Phosphate buffer (100 mM), pH 6.5

  • Phosphate buffer (100 mM), pH 7.4

  • Phosphate-bicarbonate buffer (100 mM), pH 8.5

  • Deionized water (18 MΩ·cm)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (HPLC grade)

  • RP-HPLC system with a C18 column and UV detector (220 nm)

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Incubation Setup:

    • Label three vials: "pH 6.5", "pH 7.4", and "pH 8.5".

    • To each vial, add 990 µL of the corresponding aqueous buffer.

    • Warm the vials to a constant temperature (e.g., 25°C).

  • Initiation of Experiment:

    • To initiate the reaction, add 10 µL of the 10 mM stock solution to each of the three buffer vials (final concentration = 100 µM).

    • Vortex briefly and immediately take a 50 µL sample from each vial. This is the T=0 time point.

    • Quench the T=0 samples by adding them to vials containing an equal volume of a low-pH solution (e.g., 1% TFA in water) to stop further hydrolysis, and store at 4°C until analysis.

  • Time-Course Sampling:

    • Incubate the reaction vials at 25°C.

    • Collect additional 50 µL samples at various time points (e.g., T = 1, 2, 4, 8, 24 hours).

    • Quench and store each sample immediately after collection as described in step 3.

  • HPLC Analysis:

    • Set up the RP-HPLC system. A typical gradient might be 5-95% Acetonitrile (with 0.1% TFA) in Water (with 0.1% TFA) over 20 minutes.

    • Inject equal volumes of each quenched sample onto the HPLC.

    • Monitor the chromatogram at 220 nm. The intact Mal-PEG4-C2-NH2 will have a characteristic retention time. The hydrolyzed product will typically elute earlier.

  • Data Analysis:

    • Integrate the peak area of the intact linker at each time point for each pH condition.

    • Calculate the percentage of remaining linker at each time point relative to the T=0 sample for that pH condition:

      • % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100

    • Plot "% Remaining" versus "Time" for each pH to visualize the degradation kinetics.

G cluster_workflow Workflow for pH Stability Assay prep Prepare 10 mM Stock in Anhydrous DMSO setup Incubate Buffers (pH 6.5, 7.4, 8.5) at 25°C prep->setup initiate Add Stock to Buffers (Final Conc. = 100 µM) setup->initiate sample Sample at Time Points (T=0, 1, 2, 4, 8, 24h) initiate->sample quench Quench Samples with 1% TFA Solution sample->quench analyze Analyze via RP-HPLC (Monitor at 220 nm) quench->analyze data Calculate % Remaining Linker vs. Time analyze->data

Caption: Experimental workflow for assessing linker stability.

Conclusion

The utility of this compound in bioconjugation is directly linked to its chemical integrity. The primary point of failure is the maleimide ring, which is susceptible to hydrolysis in aqueous environments, particularly at neutral to alkaline pH. The polyethylene glycol core and the C2-amine terminus are comparatively robust. For optimal results, this reagent should be stored as a solid under an inert, dry atmosphere at or below 4°C. Stock solutions should be prepared in anhydrous solvents and stored at low temperatures. All aqueous solutions should be prepared immediately prior to use to ensure maximum reactivity and prevent the formation of inactive, hydrolyzed byproducts. For sensitive biological applications, the potential effects of the TFA counterion should be considered, and salt exchange may be necessary.

References

In-Depth Technical Guide: Purity Specifications of Mal-PEG4-C2-NH2 TFA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity specifications for Mal-PEG4-C2-NH2 TFA (Maleimide-PEG4-C2-Amine, Trifluoroacetate salt), a heterobifunctional linker commonly utilized in bioconjugation and drug development. This document outlines typical purity levels, the analytical methodologies used for determination, and detailed experimental protocols.

Core Purity Specifications

This compound is a high-purity reagent critical for the successful synthesis of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics. The purity of this linker directly impacts the efficacy, safety, and reproducibility of the final bioconjugate. The table below summarizes the typical purity specifications from various commercial suppliers.

ParameterSpecificationAnalytical Method
Purity ≥95% - 98.60%LC-MS
Identity Consistent with Structure¹H NMR, LC-MS
Appearance Colorless to Light Yellow Liquid/OilVisual Inspection
Molecular Formula C₁₆H₂₅F₃N₂O₈-
Molecular Weight 430.37 g/mol Mass Spectrometry

Note: Specifications may vary slightly between suppliers. It is recommended to consult the Certificate of Analysis for a specific lot.

Experimental Protocols

Accurate determination of the purity and identity of this compound relies on a combination of chromatographic and spectroscopic techniques. The following sections detail the typical experimental methodologies.

Purity Determination by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is the primary method for quantifying the purity of this compound by separating the main component from any impurities.

Methodology:

  • Instrumentation: An HPLC system equipped with a UV detector and coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Column: A reversed-phase C18 column (e.g., Agilent ZORBAX, Waters ACQUITY UPLC BEH C18) with dimensions such as 2.1 x 50 mm and a particle size of 1.7 µm is commonly used.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over a period of 10-15 minutes is a typical starting point.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Column Temperature: 40°C.

  • Detection:

    • UV: 214 nm and 254 nm.

    • MS: Electrospray ionization (ESI) in positive ion mode. The mass-to-charge ratio (m/z) corresponding to the protonated molecule [M+H]⁺ is monitored.

  • Data Analysis: The purity is calculated based on the peak area percentage of the main component in the chromatogram.

Structural Confirmation by Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is employed to confirm the chemical structure of this compound. The presence of characteristic peaks and their integrations provide definitive structural evidence.

Methodology:

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃), Deuterated methanol (CD₃OD), or Deuterium oxide (D₂O). The choice of solvent depends on the sample's solubility.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of the deuterated solvent.

  • Analysis: Key signals to identify include:

    • The characteristic singlet of the maleimide protons, typically observed around δ 6.7-6.9 ppm. The presence and integration of this peak are crucial for confirming the integrity of the maleimide group.

    • The multiplets corresponding to the ethylene glycol (PEG) backbone, usually found in the range of δ 3.5-3.8 ppm.

    • Signals corresponding to the C2-amine portion of the linker.

Quality Control Workflow

The following diagram illustrates a typical quality control workflow for ensuring the purity and identity of this compound from raw material to final product release.

QC_Workflow cluster_0 Material Reception & Initial Checks cluster_1 Analytical Testing cluster_2 Data Review & Disposition cluster_3 Final Product raw_material Raw Material Receipt (this compound) visual_inspection Visual Inspection (Appearance, Color) raw_material->visual_inspection documentation Documentation Review (CoA from Supplier) visual_inspection->documentation sampling Representative Sampling documentation->sampling hplc_ms Purity & Identity (HPLC-MS) sampling->hplc_ms nmr Structural Confirmation (¹H NMR) sampling->nmr ftir Functional Group ID (FTIR - Optional) sampling->ftir data_analysis Data Analysis & Review hplc_ms->data_analysis nmr->data_analysis ftir->data_analysis spec_check Comparison to Specifications data_analysis->spec_check disposition Final Disposition (Pass/Fail) spec_check->disposition release Product Release (Generation of Final CoA) disposition->release Pass quarantine Quarantine/Rejection disposition->quarantine Fail

Figure 1. A typical quality control workflow for this compound.

This comprehensive approach to quality control ensures that the this compound linker meets the high-purity standards required for its intended applications in research and drug development, ultimately contributing to the consistency and reliability of the final conjugated products.

The Maleimide Group in Bioconjugation: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and stable covalent modification of biomolecules is a cornerstone of innovation. Among the arsenal of chemical tools available, the maleimide group stands out for its high reactivity and specificity towards thiol groups, making it a workhorse in the field of bioconjugation. This in-depth technical guide provides a comprehensive overview of maleimide chemistry, its applications, and detailed protocols for its successful implementation.

Core Principles of Maleimide-Thiel Chemistry

The utility of maleimides in bioconjugation stems from their ability to readily react with sulfhydryl (thiol) groups, which are naturally present in the amino acid cysteine. This reaction, a Michael addition, results in the formation of a stable thioether bond, covalently linking the maleimide-containing molecule to the thiol-bearing biomolecule.[1][2][3]

The reaction is highly selective for thiols within a specific pH range, typically between 6.5 and 7.5.[4][5] At a pH of 7.0, the reaction rate of maleimides with thiols is approximately 1,000 times faster than their reaction with amines. This selectivity allows for the targeted modification of cysteine residues in proteins, even in the presence of numerous lysine residues with their primary amine groups.

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Maleimide_Thiol_Reaction cluster_reactants Reactants cluster_product Product Maleimide Maleimide Thioether Stable Thioether Adduct Maleimide->Thioether Michael Addition (pH 6.5 - 7.5) Thiol Thiol (e.g., Cysteine residue) Thiol->Thioether

Caption: Mechanism of the maleimide-thiol reaction.

Quantitative Data on Maleimide Reactions

The efficiency and stability of maleimide-based bioconjugates are influenced by several factors, including pH, temperature, and the specific maleimide and thiol derivatives used. The following tables summarize key quantitative data to guide experimental design.

Table 1: Reaction Kinetics of Maleimide-Thiol Conjugation
ParameterConditionValueReference(s)
Optimal pH Range 6.5 - 7.5
Reaction Rate Maleimide with thiols vs. amines at pH 7.0~1,000 times faster
Half-life of Conversion (Retro-Michael Addition) N-ethyl maleimide (NEM) conjugate with 4-mercaptophenylacetic acid (MPA) incubated with glutathione3.1 hours
Half-life of Conversion (Retro-Michael Addition) N-phenyl maleimide (NPM) conjugate with MPA incubated with glutathione18 hours
Half-life of Conversion (Retro-Michael Addition) N-acetyl-L-cysteine (NAC) conjugate with NEM incubated with glutathione258 hours
Table 2: Stability of Maleimide-Thiol Adducts
Maleimide DerivativeConditionHalf-life of Ring-OpeningReference(s)
N-alkyl maleimidespH 7.4, 37°C> 1 week
N-aminoethyl maleimidepH 7.4, 37°C~0.4 hours
Electron-withdrawing N-substituents> 2 years (for ring-opened product)

Challenges and Solutions in Maleimide Chemistry

Despite its widespread use, traditional maleimide chemistry is not without its challenges. The thioether bond, while generally stable, can undergo a retro-Michael reaction, leading to the dissociation of the conjugate. In the thiol-rich environment of the cell, this can result in "thiol exchange," where the conjugated molecule is transferred to other thiol-containing species, such as glutathione. This can lead to off-target effects and reduced efficacy of the bioconjugate.

To address this instability, two main strategies have emerged:

  • Hydrolysis of the Succinimide Ring: The succinimide ring of the maleimide-thiol adduct can be hydrolyzed to form a stable, ring-opened product that is resistant to the retro-Michael reaction. This hydrolysis can be accelerated by using maleimides with electron-withdrawing N-substituents.

  • Next-Generation Maleimides (NGMs): These are engineered maleimide derivatives designed to form more stable conjugates. For example, diiodomaleimides have been shown to offer rapid bioconjugation with reduced hydrolysis of the maleimide itself. Other NGMs are designed to re-bridge disulfide bonds, offering a site-selective and stable conjugation strategy.

Maleimide_Stability_Pathways Thioether Thioether Adduct (Potentially Unstable) Retro_Michael Retro-Michael Reaction (Reversible) Thioether->Retro_Michael Undesirable Pathway Hydrolysis Succinimide Ring Hydrolysis (Irreversible) Thioether->Hydrolysis Desirable Pathway Thiol_Exchange Thiol Exchange (Off-Target Effects) Retro_Michael->Thiol_Exchange Reactants Original Reactants Retro_Michael->Reactants Stable_Adduct Stable Ring-Opened Adduct Hydrolysis->Stable_Adduct

Caption: Experimental workflow for protein labeling.

Protocol 2: Preparation of an Antibody-Drug Conjugate (ADC)

This protocol provides a general workflow for creating an ADC using a maleimide-based linker.

Materials:

  • Monoclonal antibody (mAb)

  • Maleimide-functionalized linker-drug conjugate

  • Reduction Buffer: e.g., Sodium borate buffer, pH 8.0

  • Conjugation Buffer: PBS, pH 7.4, containing EDTA

  • Reducing Agent: Dithiothreitol (DTT) or TCEP

  • Quenching Reagent: N-acetylcysteine

  • Purification system (e.g., size-exclusion chromatography or tangential flow filtration)

Procedure:

  • Antibody Reduction:

    • Incubate the antibody with a controlled molar excess of a reducing agent (e.g., DTT) at 37°C for 30 minutes to partially reduce the interchain disulfide bonds.

    • Remove the excess reducing agent by size-exclusion chromatography, eluting with conjugation buffer.

  • Drug-Linker Preparation:

    • Dissolve the maleimide-functionalized linker-drug in a suitable organic solvent like DMSO.

  • Conjugation:

    • Add the drug-linker solution to the reduced antibody solution at a specific molar ratio.

    • Incubate the reaction on ice for 1 hour.

  • Quenching:

    • Add an excess of a quenching reagent like N-acetylcysteine to cap any unreacted maleimide groups on the antibody.

  • Purification:

    • Purify the ADC from unreacted drug-linker and other impurities using size-exclusion chromatography or tangential flow filtration.

  • Characterization:

    • Analyze the ADC for drug-to-antibody ratio (DAR), aggregation, and purity using techniques such as hydrophobic interaction chromatography (HIC), size-exclusion chromatography (SEC), and mass spectrometry.

Signaling Pathways Studied with Maleimide Bioconjugates

Maleimide-based bioconjugates are frequently employed to study and target various cellular signaling pathways implicated in diseases like cancer. For instance, ADCs targeting receptors such as EGFR, HER2, and VEGFR are in development or clinical use.

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EGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular EGF EGF Ligand EGFR EGFR EGF->EGFR Binds and Activates RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, etc. ERK->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response

Caption: Simplified EGFR signaling pathway.

References

role of the C2-NH2 linker in conjugation chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Role of the C2-NH2 Linker in Conjugation Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of targeted therapeutics and advanced biomolecular research, conjugation chemistry serves as the foundational pillar for creating sophisticated constructs like Antibody-Drug Conjugates (ADCs), PROTACs, and oligonucleotide conjugates.[1][2] The linker, a seemingly simple bridge between a targeting moiety and a payload, is a critical determinant of the conjugate's stability, efficacy, and overall success.[2][3] Among the diverse array of linker functionalities, the primary amine (-NH2) group, particularly when part of a short carbon chain such as a C2 linker (ethylamino linker), offers a versatile and robust handle for covalent modification.

This technical guide provides an in-depth exploration of the C2-NH2 linker's role in conjugation chemistry. We will delve into the fundamental reaction mechanisms, the impact of the linker on conjugate properties, present quantitative data on linker stability, provide detailed experimental protocols, and visualize key workflows and pathways.

The C2-NH2 Linker: A Versatile Functional Group

The term "C2-NH2 linker" refers to a bifunctional moiety containing a two-carbon backbone and a terminal primary amine. This functional group is a cornerstone in bioconjugation for several reasons:

  • Reactivity: The primary amine is a strong nucleophile that readily reacts with various electrophilic functional groups to form stable covalent bonds.[4]

  • Versatility: It is a common reactive handle for attaching a wide range of molecules, including peptides, oligonucleotides, cytotoxic payloads, and imaging agents.

  • Availability: Many molecules of interest either naturally possess a primary amine or can be easily functionalized to include one, making it a widely accessible point for conjugation.

The most prevalent application of the C2-NH2 linker involves its reaction with N-hydroxysuccinimide (NHS) esters to form a highly stable amide bond. This chemistry is favored for its efficiency, specificity under mild physiological conditions, and the stability of the resulting linkage.

Core Conjugation Chemistry: Amide Bond Formation

The conjugation of a C2-NH2 linker with an NHS ester-activated molecule is a fundamental technique in creating stable bioconjugates. The workflow involves the activation of a carboxylic acid on one molecule (e.g., a payload-linker complex) to an NHS ester, which then serves as a reactive target for the nucleophilic attack by the primary amine of the C2-NH2 linker on the other molecule (e.g., a protein or peptide).

Below is a generalized workflow for this conjugation process.

G cluster_0 Phase 1: Preparation & Activation cluster_1 Phase 2: Conjugation cluster_2 Phase 3: Purification & Analysis A Molecule A (with -COOH group) B NHS/EDC Activation A->B Add activating agents C Activated Molecule A (NHS Ester) B->C Forms reactive ester E Conjugation Reaction (pH 7.5-8.5) C->E D Molecule B (with C2-NH2 linker) D->E F Stable Conjugate (Amide Bond) E->F Forms stable bond G Purification (e.g., HPLC, SEC) F->G Remove unreacted components H Characterization (e.g., MS, HPLC) G->H Verify identity & purity I Final Conjugate H->I G Linker Linker Design (C2-NH2 as anchor) Stability Systemic Stability Linker->Stability influences Cleavage Targeted Cleavage Linker->Cleavage determines Solubility Solubility / Aggregation Linker->Solubility affects Efficacy Therapeutic Efficacy Stability->Efficacy increases Toxicity Off-Target Toxicity Stability->Toxicity decreases Cleavage->Efficacy enables Solubility->Efficacy improves Solubility->Toxicity can reduce G Exatecan Released Exatecan (Payload) Complex Top1-DNA Covalent Complex Exatecan->Complex Stabilizes Top1 Topoisomerase I (Top1) Top1->Complex DNA DNA DNA->Complex DSB DNA Double-Strand Breaks Complex->DSB Collision with Replication DNA Replication Fork Replication->DSB Apoptosis Cellular Apoptosis DSB->Apoptosis Triggers

References

An In-depth Technical Guide to the Safe Handling of Mal-PEG4-C2-NH2 TFA

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling of chemical reagents is paramount to ensuring laboratory safety and experimental integrity. This guide provides a comprehensive overview of the safety data for Mal-PEG4-C2-NH2 TFA (trifluoroacetate salt), a PEGylated linker commonly used in the synthesis of antibody-drug conjugates (ADCs) and other bioconjugates.

Chemical Identity:

  • Chemical Name: 1-(14-amino-3,6,9,12-tetraoxatetradec-1-yl)-1H-pyrrole-2,5-dione, 2,2,2-trifluoroacetate (1:1)[1]

  • Synonyms: this compound[2]

  • CAS Number: 2512227-13-1[1][2]

  • Molecular Formula: C16H25F3N2O8[2]

  • Molecular Weight: 430.37 g/mol

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards associated with this compound are acute oral toxicity and aquatic toxicity.

Hazard ClassCategoryHazard Statement
Acute toxicity, Oral4H302: Harmful if swallowed
Acute aquatic toxicity1H400: Very toxic to aquatic life
Chronic aquatic toxicity1H410: Very toxic to aquatic life with long lasting effects

GHS Pictograms:

  • Health Hazard

  • Environment

Signal Word: Warning

Precautionary Statements:

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P273: Avoid release to the environment.

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P330: Rinse mouth.

  • P391: Collect spillage.

  • P501: Dispose of contents/container to an approved waste disposal plant.

First-Aid Measures

Adherence to proper first-aid protocols is crucial in the event of accidental exposure. The following table outlines the recommended procedures.

Exposure RouteFirst-Aid Measures
Eye Contact Remove any contact lenses. Immediately flush eyes with large amounts of water, separating eyelids with fingers to ensure adequate flushing. Promptly call a physician.
Skin Contact Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Call a physician.
Inhalation Move the exposed person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a physician.
Ingestion Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. Do NOT induce vomiting.

Experimental Protocols: First-Aid Response Workflow

The following diagram illustrates the logical workflow for responding to an exposure event.

FirstAidWorkflow cluster_exposure Exposure Event cluster_assessment Initial Assessment cluster_actions First-Aid Actions cluster_medical Medical Attention Exposure Exposure to This compound AssessRoute Assess Route of Exposure Exposure->AssessRoute EyeContact Eye Contact: Flush with water AssessRoute->EyeContact Eye SkinContact Skin Contact: Rinse with water AssessRoute->SkinContact Skin Inhalation Inhalation: Move to fresh air AssessRoute->Inhalation Inhalation Ingestion Ingestion: Rinse mouth AssessRoute->Ingestion Ingestion SeekMedical Seek Immediate Medical Attention EyeContact->SeekMedical SkinContact->SeekMedical Inhalation->SeekMedical Ingestion->SeekMedical Do NOT induce vomiting

First-Aid Response Workflow

Handling and Storage

Proper handling and storage procedures are essential to maintain the stability of the compound and prevent accidental exposure.

AspectRecommendation
Handling Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Use only in a well-ventilated area. Wash hands thoroughly after handling.
Storage Store at 4°C under a nitrogen atmosphere. For solutions in solvent, store at -80°C for up to 6 months or -20°C for up to 1 month, under nitrogen. Keep container tightly closed in a dry and well-ventilated place.

Physical and Chemical Properties

PropertyValue
Appearance Colorless to light yellow liquid
Purity ≥ 97%
Solubility Soluble in water, DMSO, and DMF.

Stability and Reactivity

  • Reactivity: No data available.

  • Chemical Stability: Stable under recommended storage conditions.

  • Conditions to Avoid: Incompatible materials, heat, flames, and sparks.

  • Incompatible Materials: Strong oxidizing agents.

  • Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides, nitrogen oxides, and hydrogen fluoride.

Toxicological Information

  • Acute Toxicity: Harmful if swallowed. No other specific data is available.

  • Skin Corrosion/Irritation: No data available.

  • Serious Eye Damage/Eye Irritation: No data available.

  • Respiratory or Skin Sensitization: No data available.

  • Germ Cell Mutagenicity: No data available.

  • Carcinogenicity: No data available.

Ecological Information

  • Toxicity: Very toxic to aquatic life with long-lasting effects.

  • Persistence and Degradability: No data available.

  • Bioaccumulative Potential: No data available.

  • Mobility in Soil: No data available.

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. It is considered hazardous waste and should be handled by a licensed professional waste disposal service. Avoid release to the environment.

This technical guide is intended to provide essential safety information for this compound. It is imperative that all laboratory personnel handling this substance are thoroughly familiar with this information and adhere to all institutional and regulatory safety protocols.

References

A Technical Guide to Mal-PEG4-C2-NH2 TFA: A Versatile Linker for Bioconjugation and Proteolysis Targeting Chimeras (PROTACs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial suppliers, physicochemical properties, and applications of Mal-PEG4-C2-NH2 TFA, a heterobifunctional linker crucial in the fields of bioconjugation and targeted protein degradation. This document offers detailed experimental protocols and visual diagrams to facilitate its effective use in research and development.

Introduction to this compound

This compound is a chemical linker featuring a maleimide group at one end and a primary amine at the other, connected by a 4-unit polyethylene glycol (PEG) spacer. The maleimide group selectively reacts with sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins, to form stable thioether bonds. The terminal amine group can be conjugated to various molecules, including carboxylic acids, activated esters, or other electrophiles. The PEG spacer enhances solubility and provides flexibility to the linked molecules. This trifluoroacetic acid (TFA) salt form is a common counterion for the amine group.

Its primary application lies in the construction of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound serves as a linker to connect the target-binding ligand and the E3 ligase-binding ligand.

Commercial Suppliers and Physicochemical Properties

A variety of chemical suppliers offer this compound. The following table summarizes its key physicochemical properties based on data from multiple suppliers.

PropertyValue
Chemical Name 1-(14-amino-3,6,9,12-tetraoxatetradec-1-yl)-1H-pyrrole-2,5-dione, trifluoroacetate
CAS Number 2512227-13-1
Molecular Formula C16H25F3N2O8
Molecular Weight 430.37 g/mol
Purity Typically ≥95% (often >98% by LC-MS)[1]
Appearance Colorless to light yellow liquid or oil[1]
Storage Conditions Store at -20°C for long-term storage. For solutions in DMSO, store at -80°C for up to 6 months.[1][2]
Solubility Soluble in DMSO (e.g., up to 175 mg/mL) and other organic solvents.[3]

Experimental Protocols

General Protocol for Bioconjugation to a Thiol-Containing Protein

This protocol describes the general steps for conjugating the maleimide group of this compound to a protein containing accessible cysteine residues.

Materials:

  • Thiol-containing protein (e.g., antibody, enzyme)

  • This compound

  • Degassed conjugation buffer (e.g., phosphate-buffered saline (PBS), pH 7.0-7.5)

  • Reducing agent (optional, e.g., TCEP or DTT)

  • Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

  • Anhydrous DMSO or DMF

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the degassed conjugation buffer to a concentration of 1-10 mg/mL.

    • If the protein has disulfide bonds that need to be reduced to expose free thiols, add a 10-100 fold molar excess of a reducing agent like TCEP and incubate for 20-30 minutes at room temperature. Note: If using DTT, it must be removed before adding the maleimide linker, as it also contains a thiol group.

  • Linker Preparation:

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mM).

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. The optimal ratio should be determined empirically for each specific protein.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching the Reaction:

    • Add a quenching reagent (e.g., L-cysteine) in excess to react with any unreacted maleimide groups.

  • Purification:

    • Remove the excess linker and other small molecules by size-exclusion chromatography, dialysis, or another suitable purification method.

  • Characterization:

    • Characterize the resulting conjugate using techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to determine the degree of labeling.

Representative Workflow for PROTAC Synthesis using this compound

This protocol outlines a representative workflow for the synthesis of a PROTAC, where the amine group of the linker is first coupled to an E3 ligase ligand, followed by conjugation of the maleimide group to a target protein ligand.

Step 1: Coupling of E3 Ligase Ligand to the Linker

  • Activation of E3 Ligase Ligand:

    • If the E3 ligase ligand contains a carboxylic acid, it can be activated to an NHS ester using standard coupling reagents like EDC and NHS in an appropriate organic solvent (e.g., DMF or DCM).

  • Amide Bond Formation:

    • The activated E3 ligase ligand is then reacted with the primary amine of this compound. The reaction is typically carried out in an inert atmosphere at room temperature.

  • Purification:

    • The resulting maleimide-functionalized E3 ligase ligand is purified using column chromatography or HPLC.

Step 2: Conjugation to the Target Protein Ligand

  • Thiol-Maleimide Reaction:

    • The purified maleimide-functionalized E3 ligase ligand is then reacted with the target protein ligand containing a free thiol group (e.g., a cysteine residue or a chemically introduced thiol).

    • The reaction is performed in a suitable buffer at a pH of 6.5-7.5.

  • Final Purification:

    • The final PROTAC molecule is purified by HPLC to ensure high purity.

Step 3: Characterization and Validation

  • The structure of the synthesized PROTAC is confirmed using NMR and mass spectrometry.

  • The biological activity of the PROTAC is then validated through a series of in vitro and in vivo assays, including assessing target protein degradation (e.g., by Western blot or mass spectrometry-based proteomics), cell viability, and selectivity.

Visualizations

The following diagrams illustrate the key processes involving this compound.

G cluster_0 Bioconjugation Reaction Protein Protein-SH (e.g., Cysteine residue) Conjugate Protein-S-Linker-NH2 Protein->Conjugate Thiol-Maleimide Reaction (pH 6.5-7.5) Linker This compound Linker->Conjugate

Caption: Thiol-Maleimide Bioconjugation Workflow.

PROTAC_Mechanism cluster_1 PROTAC-Mediated Protein Degradation PROTAC PROTAC (Target Ligand - Linker - E3 Ligase Ligand) TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein TargetProtein->TernaryComplex Binding E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Binding TernaryComplex->PROTAC Release & Recycling UbiquitinatedTarget Ubiquitinated Target Protein TernaryComplex->UbiquitinatedTarget Ubiquitination Ubiquitin Ubiquitin Ubiquitin->TernaryComplex Proteasome Proteasome UbiquitinatedTarget->Proteasome Recognition & Degradation DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Experimental_Workflow cluster_2 PROTAC Development and Validation Workflow start Start: Target Selection design PROTAC Design (Ligand-Linker-Ligand) start->design synthesis Chemical Synthesis of PROTAC (using this compound) design->synthesis purification Purification and Characterization (HPLC, MS, NMR) synthesis->purification invitro In Vitro Validation purification->invitro degradation Target Degradation Assay (Western Blot, Proteomics) invitro->degradation selectivity Selectivity Profiling degradation->selectivity invivo In Vivo Validation (Animal Models) selectivity->invivo optimization Lead Optimization invivo->optimization optimization->design Iterative Refinement end Candidate Drug optimization->end

References

Methodological & Application

Application Notes and Protocols for Mal-PEG4-C2-NH2 TFA Bioconjugation to Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the bioconjugation of Mal-PEG4-C2-NH2 TFA to proteins containing free thiol groups, typically on cysteine residues. This process, often referred to as PEGylation, is a widely used strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. PEGylation can enhance protein stability, increase solubility, extend circulation half-life, and reduce immunogenicity.[1][2][3]

The maleimide group of Mal-PEG4-C2-NH2 reacts specifically with the sulfhydryl (thiol) group of a cysteine residue via a Michael addition reaction to form a stable, covalent thioether bond.[4][5] This protocol outlines the necessary steps, from reagent preparation to the final purification and analysis of the conjugated protein.

Quantitative Data Summary

The efficiency of the maleimide-thiol conjugation is influenced by several factors, most notably the molar ratio of the maleimide reagent to the protein. The following table summarizes representative conjugation efficiencies achieved under different molar ratios, as reported in a study by Martinez-Jothar et al. (2018). While this study did not use this compound specifically, it provides valuable insight into the optimization of the maleimide to thiol molar ratio for different types of biomolecules.

BiomoleculeMaleimide:Thiol Molar RatioReaction TimeTemperatureBufferConjugation Efficiency (%)
cRGDfK (Peptide)2:130 minRoom Temp10 mM HEPES, pH 7.084 ± 4
11A4 (Nanobody)5:12 hoursRoom TempPBS, pH 7.458 ± 12

Data adapted from Martinez-Jothar et al., J Control Release. 2018 Jul 28;282:101-109. It is recommended to empirically determine the optimal molar ratio for each specific protein to achieve the desired degree of labeling.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the bioconjugation of this compound to a protein.

Diagram of the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis protein_prep 1. Prepare Protein Solution (1-10 mg/mL in thiol-free buffer, pH 7.0-7.5) reduction 3. (Optional) Reduce Disulfide Bonds (Add 10-100x TCEP, incubate 30 min) protein_prep->reduction If needed conjugation 4. Conjugation Reaction (Add Mal-PEG4 to protein at desired molar ratio, incubate 2h at RT or overnight at 4°C) protein_prep->conjugation peg_prep 2. Prepare this compound Solution (10 mM in DMSO or DMF) peg_prep->conjugation reduction->conjugation purification 5. Purify Conjugate (Size-exclusion chromatography, dialysis, or HPLC) conjugation->purification analysis 6. Analyze Conjugate (SDS-PAGE, Mass Spectrometry) purification->analysis

Caption: Experimental workflow for protein bioconjugation.

Materials
  • Protein containing at least one free cysteine residue

  • This compound (Trifluoroacetate salt)

  • Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: Phosphate-buffered saline (PBS), HEPES, or Tris buffer at pH 7.0-7.5. Ensure the buffer is free of thiols. Degas the buffer before use.

  • (Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching Reagent: L-cysteine or β-mercaptoethanol

  • Purification System: Size-exclusion chromatography (e.g., desalting column), dialysis equipment, or HPLC system.

Procedure
  • Preparation of Protein Solution:

    • Dissolve the protein in the degassed reaction buffer to a final concentration of 1-10 mg/mL.

    • If the protein has disulfide bonds that need to be reduced to expose free thiols, proceed to the optional reduction step. Otherwise, continue to step 3.

  • (Optional) Reduction of Disulfide Bonds:

    • Add a 10-100 fold molar excess of TCEP to the protein solution.

    • Incubate the mixture for 20-30 minutes at room temperature. TCEP does not need to be removed before the addition of the maleimide reagent. If using DTT, it must be removed by dialysis or a desalting column prior to conjugation.

  • Preparation of this compound Solution:

    • Allow the vial of this compound to warm to room temperature.

    • Prepare a 10 mM stock solution in anhydrous DMSO or DMF. Vortex briefly to ensure it is fully dissolved. This solution should be prepared fresh.

  • Conjugation Reaction:

    • While gently stirring or vortexing the protein solution, add the desired volume of the this compound stock solution to achieve the target molar ratio (e.g., 10:1 to 20:1 of PEG to protein as a starting point).

    • Flush the reaction vial with an inert gas (e.g., nitrogen or argon) and seal it tightly.

    • Incubate the reaction for 2 hours at room temperature or overnight at 2-8°C. Protect the reaction from light if the protein is light-sensitive.

  • Quenching the Reaction (Optional):

    • To stop the reaction, a small molecule thiol like L-cysteine or β-mercaptoethanol can be added to quench any unreacted maleimide.

  • Purification of the Conjugate:

    • Remove the excess, unreacted Mal-PEG4-C2-NH2 and other small molecules from the conjugated protein.

    • Common purification methods include size-exclusion chromatography (desalting columns), dialysis, or HPLC. The choice of method depends on the properties of the protein and the conjugate.

  • Analysis and Characterization:

    • Analyze the purified conjugate to confirm successful conjugation and determine the degree of labeling.

    • SDS-PAGE: A shift in the molecular weight of the protein band compared to the unconjugated protein indicates successful PEGylation.

    • Mass Spectrometry (e.g., MALDI-TOF or ESI-MS): Provides a more precise measurement of the molecular weight of the conjugate and can be used to determine the number of PEG molecules attached per protein molecule.

  • Storage of the Conjugate:

    • For immediate use, store the purified conjugate solution at 2-8°C, protected from light.

    • For long-term storage, it is recommended to add a cryoprotectant like glycerol (to a final concentration of 50%) and store at -20°C or -80°C. Adding a stabilizing protein like BSA (5-10 mg/mL) and a bacteriostatic agent like sodium azide (0.01-0.03%) can also be beneficial for storage at 4°C.

Signaling Pathways and Mechanisms

The core of this bioconjugation protocol is the highly specific and efficient reaction between a maleimide and a thiol.

Diagram of the Maleimide-Thiol Reaction

maleimide_thiol_reaction cluster_reactants Reactants cluster_product Product Protein Protein-SH (Cysteine Residue) Conjugate Protein-S-PEG4-C2-NH2 (Stable Thioether Bond) Protein->Conjugate Michael Addition (pH 7.0-7.5) PEG Mal-PEG4-C2-NH2 PEG->Conjugate

Caption: Maleimide-thiol conjugation reaction mechanism.

This Michael addition reaction is highly selective for thiol groups at a neutral to slightly acidic pH (6.5-7.5), which minimizes side reactions with other amino acid residues like lysine. The resulting thioether bond is stable, making this a robust method for creating permanent protein-PEG conjugates.

References

Application Notes: Utilizing Mal-PEG4-C2-NH2 TFA for Antibody Labeling

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mal-PEG4-C2-NH2 TFA is a heterobifunctional linker designed for the precise conjugation of molecules to antibodies. This linker is a valuable tool in the development of Antibody-Drug Conjugates (ADCs), fluorescently labeled antibodies for imaging, and other targeted therapeutic and diagnostic agents.[1] It features a maleimide group that selectively reacts with free sulfhydryl (thiol) groups on cysteine residues, and a terminal amine group that allows for subsequent attachment of a payload (e.g., a drug, dye, or PROTAC).[2][3][4]

The polyethylene glycol (PEG) spacer enhances the solubility and stability of the resulting conjugate, reduces aggregation, and can improve its pharmacokinetic profile by decreasing immunogenicity and extending circulation half-life.[] The maleimide-thiol conjugation chemistry is highly efficient and specific under mild, physiological pH conditions (6.5-7.5), forming a stable thioether bond.

This document provides a comprehensive guide to the experimental workflow, including protocols for antibody preparation, conjugation, and purification.

Chemical Properties and Specifications

PropertyValueReference
Chemical Name 1-(14-amino-3,6,9,12-tetraoxatetradec-1-yl)-1H-pyrrole-2,5-dione, 2,2,2-trifluoroacetate
Molecular Formula C16H25F3N2O8
Molecular Weight 430.37 g/mol
Reactive Groups Maleimide (reacts with -SH), Amine (reacts with -COOH, NHS esters)
Spacer PEG4 (4 units of ethylene glycol)
Purity Typically >95%
Solubility Soluble in water, DMSO, DMF
Storage Store at -20°C, desiccated and protected from light.

Experimental Protocols

The overall process involves three key stages: preparing the antibody to expose reactive thiol groups, conjugating the linker to the antibody, and purifying the final conjugate.

Most native IgG antibodies have their cysteine residues locked in stable disulfide bonds. To make them available for conjugation with maleimide linkers, the interchain disulfide bonds, particularly in the hinge region, must be selectively reduced. Tris(2-carboxyethyl)phosphine (TCEP) is a common and effective reducing agent for this purpose as it is stable and selective.

Materials:

  • Antibody (e.g., IgG) in a non-amine-containing buffer like Phosphate-Buffered Saline (PBS).

  • Reduction Buffer: PBS with 5-10 mM EDTA, pH 7.0-7.5.

  • TCEP hydrochloride (Tris(2-carboxyethyl)phosphine).

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO).

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing amines (like Tris), exchange it into the Reduction Buffer using a desalting column.

    • Adjust the antibody concentration to 2-10 mg/mL.

  • Reduction Reaction:

    • Prepare a fresh solution of TCEP in the Reduction Buffer.

    • Add a 10- to 20-fold molar excess of TCEP to the antibody solution. The optimal ratio may require empirical determination for each specific antibody.

    • Incubate the reaction at 37°C for 60-90 minutes. This step selectively reduces the more accessible hinge-region disulfide bonds.

  • Removal of Reducing Agent:

    • Immediately following incubation, remove the excess TCEP using a desalting column equilibrated with ice-cold Reduction Buffer.

    • This step is critical to prevent TCEP from quenching the maleimide reaction in the next stage. The reduced antibody is less stable and should be used immediately for conjugation.

This step involves the specific reaction between the maleimide group of the linker and the newly generated free thiols on the antibody.

Materials:

  • Reduced antibody from Protocol 1.

  • This compound linker.

  • Anhydrous Dimethyl Sulfoxide (DMSO).

  • Conjugation Buffer: Same as Reduction Buffer (PBS with 5-10 mM EDTA, pH 7.0-7.5).

Procedure:

  • Linker Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mM stock solution by dissolving the linker in anhydrous DMSO.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the linker stock solution to the reduced antibody.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing. The reaction should be performed in an oxygen-free environment (e.g., by purging with nitrogen or argon) to prevent re-oxidation of thiols.

  • Quenching (Optional):

    • To stop the reaction and cap any unreacted thiols, add a solution of N-ethylmaleimide or L-cysteine to a final concentration of 2-5 mM and incubate for an additional 20 minutes.

Purification is essential to remove unreacted linker, byproducts, and any aggregated protein to yield a homogenous product.

Materials:

  • Crude antibody conjugate from Protocol 2.

  • Purification Buffer (e.g., PBS, pH 7.4).

  • Purification System: Size-Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) are commonly used.

Procedure:

  • Concentration (Optional): If the reaction volume is large, concentrate the mixture using a centrifugal filter device (e.g., 30K MWCO).

  • Purification:

    • Size-Exclusion Chromatography (SEC): Load the crude conjugate onto an SEC column (e.g., Superdex 200 or equivalent) equilibrated with Purification Buffer. Collect fractions corresponding to the monomeric antibody conjugate, which will elute first.

    • Tangential Flow Filtration (TFF): Use a TFF system with an appropriate molecular weight cut-off membrane (e.g., 30 kDa) to perform diafiltration against the Purification Buffer. This is an efficient method for buffer exchange and removal of small molecule impurities.

  • Characterization:

    • Analyze the purified conjugate to determine the Drug-to-Antibody Ratio (DAR), purity, and extent of aggregation. Techniques like Hydrophobic Interaction Chromatography (HIC), SEC, and Mass Spectrometry are commonly used.

Data Presentation

The following table provides illustrative data on how reaction parameters can influence the final product characteristics. Actual results will vary based on the antibody and specific conditions.

Table 1: Example Conjugation Optimization Data

Molar Ratio (Linker:Antibody)Reaction Time (h)Drug-to-Antibody Ratio (DAR)Monomer Purity (%)
5:122.198.5
10:123.897.2
10:144.196.8
20:125.594.1

Visualizations

G cluster_prep 1. Antibody Preparation cluster_conjugate 2. Conjugation cluster_purify 3. Purification & Analysis Ab Native Antibody Reduce Reduce Disulfides (TCEP, 37°C) Ab->Reduce Desalt1 Remove TCEP (Desalting Column) Reduce->Desalt1 Reduced_Ab Reduced Antibody (with free -SH) Desalt1->Reduced_Ab React Thiol-Maleimide Reaction (pH 7.2) Reduced_Ab->React Linker Mal-PEG4-C2-NH2 (dissolved in DMSO) Linker->React Crude_ADC Crude Conjugate React->Crude_ADC Purify Purify Conjugate (e.g., SEC, TFF) Crude_ADC->Purify Final_ADC Purified Labeled Antibody Purify->Final_ADC Analyze Characterize (DAR, Purity) Final_ADC->Analyze

Caption: Experimental workflow for antibody labeling with a maleimide-PEG linker.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Pathway ADC Labeled Antibody (e.g., ADC) Receptor Target Cell-Surface Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload (via Amine Linkage) Lysosome->Payload 4. Payload Release Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target 5. Target Engagement Effect Cellular Effect (e.g., Apoptosis) Target->Effect

Caption: Generalized mechanism of action for a targeted antibody conjugate.

References

Application Notes and Protocols for Mal-PEG4-C2-NH2 TFA in Antibody-Drug Conjugate (ADC) Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biopharmaceuticals that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. The linker, which connects the antibody to the cytotoxic payload, is a critical component that significantly influences the ADC's stability, solubility, pharmacokinetics (PK), and overall therapeutic index.[1][2]

This document provides detailed application notes and protocols for the use of Mal-PEG4-C2-NH2 TFA , a non-cleavable linker, in the synthesis of ADCs. This linker features a maleimide group for covalent attachment to thiol moieties on the antibody, a hydrophilic four-unit polyethylene glycol (PEG4) spacer to enhance solubility and stability, and a terminal amine group for conjugation to a cytotoxic payload.[3][4][5] The trifluoroacetic acid (TFA) salt form ensures stability and solubility of the linker during storage and handling.

Key Features and Applications of this compound

The Mal-PEG4-C2-NH2 linker is designed to create a stable, non-cleavable linkage within the ADC. This class of linkers relies on the complete degradation of the antibody within the target cell's lysosome to release the payload, which remains attached to the linker and an amino acid residue from the antibody. This mechanism can offer greater plasma stability compared to some cleavable linkers, potentially leading to an improved therapeutic window.

Advantages of incorporating a PEG4 spacer:

  • Increased Hydrophilicity: The PEG4 moiety imparts hydrophilicity to the ADC, which can mitigate aggregation issues often associated with hydrophobic payloads and improve overall solubility.

  • Improved Pharmacokinetics: PEGylation can increase the hydrodynamic radius of the ADC, leading to reduced renal clearance and a longer plasma half-life, thereby increasing tumor exposure.

  • Steric Hindrance: The PEG spacer can physically separate the hydrophobic payloads on the antibody surface, further reducing the likelihood of intermolecular aggregation, especially at higher drug-to-antibody ratios (DAR).

  • Enables Higher DARs: By improving solubility and reducing aggregation, PEG linkers can facilitate the conjugation of a higher number of drug molecules per antibody without compromising the physicochemical properties of the ADC.

Quantitative Data Summary

While specific quantitative data for ADCs synthesized with this compound is not extensively available in the public domain, the following tables summarize representative data based on studies with similar short-chain PEGylated maleimide linkers. This data is intended to provide a general understanding of the expected performance.

Table 1: Impact of PEG4 Linker on ADC Aggregation and Drug-to-Antibody Ratio (DAR)

Linker TypeAverage DARAggregation (%) (by SEC)Reference
Non-PEGylated Maleimide3-45-15%
Mal-PEG4-C2-NH2 (Expected) 3-4 < 5%
Non-PEGylated Maleimide6-8> 20% (often leads to precipitation)
Mal-PEG4-C2-NH2 (Expected) 6-8 5-10%

Table 2: Influence of PEG Linker Length on ADC Pharmacokinetics (Illustrative Data)

PEG Linker LengthClearance Rate (mL/day/kg)Plasma Half-life (t½, days)Reference
No PEGHigh~2-3
PEG4 (Expected) Moderate ~3-5
PEG8Low~5-7
PEG24Very Low> 7

Experimental Protocols

The following section provides detailed protocols for the synthesis and characterization of an ADC using this compound.

Workflow for ADC Synthesis and Characterization

ADC_Workflow cluster_synthesis ADC Synthesis cluster_characterization ADC Characterization mAb Monoclonal Antibody (mAb) Reduction Antibody Reduction (e.g., TCEP or DTT) mAb->Reduction Reduced_mAb Reduced mAb (-SH groups exposed) Reduction->Reduced_mAb Conjugation Thiol-Maleimide Conjugation Reduced_mAb->Conjugation Linker_Payload Drug-Linker Conjugate (Payload-C2-NH-CO-Mal-PEG4) Linker_Payload->Conjugation Crude_ADC Crude ADC Conjugation->Crude_ADC Purification Purification (e.g., SEC) Crude_ADC->Purification Purified_ADC Purified ADC Purification->Purified_ADC DAR DAR Determination (HIC-HPLC, RP-HPLC, MS) Purified_ADC->DAR Aggregation Aggregation Analysis (SEC) Purified_ADC->Aggregation Stability Stability Assessment (Plasma Incubation) Purified_ADC->Stability Potency In Vitro Potency (Cell Viability Assay) Purified_ADC->Potency

Figure 1. Experimental workflow for ADC synthesis and characterization.
Protocol 1: Antibody Reduction

Objective: To reduce the interchain disulfide bonds of the monoclonal antibody to generate free thiol groups for conjugation.

Materials:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Reaction Buffer: 50 mM sodium phosphate, 50 mM sodium chloride, 2 mM EDTA, pH 7.5

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Prepare the mAb solution at a concentration of 5-10 mg/mL in the Reaction Buffer.

  • Add a 10-20 fold molar excess of TCEP to the mAb solution. The exact molar ratio may need to be optimized depending on the desired number of free thiols (and thus the target DAR).

  • Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Immediately after incubation, remove the excess reducing agent using a desalting column equilibrated with Reaction Buffer.

  • Determine the concentration of the reduced antibody using UV-Vis spectroscopy at 280 nm.

  • (Optional) Quantify the number of free thiol groups per antibody using Ellman's reagent (DTNB).

Protocol 2: Payload Activation with this compound

This protocol assumes the payload has a carboxylic acid group for amide bond formation with the amine terminus of the linker.

Objective: To conjugate the cytotoxic payload to the this compound linker.

Materials:

  • Cytotoxic payload with a carboxylic acid group

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS) or other suitable activating agents (e.g., HATU)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

Procedure:

  • Dissolve the cytotoxic payload and a 1.1 molar equivalent of NHS in anhydrous DMF.

  • Add a 1.1 molar equivalent of DCC to the solution and stir at room temperature for 1-2 hours to form the NHS-activated payload.

  • In a separate vial, dissolve this compound and a 1.5 molar equivalent of TEA or DIPEA in anhydrous DMF.

  • Add the solution of the NHS-activated payload to the linker solution.

  • Stir the reaction mixture at room temperature overnight.

  • The resulting drug-linker conjugate can be purified by reverse-phase HPLC.

Protocol 3: Conjugation of Drug-Linker to Reduced Antibody

Objective: To conjugate the maleimide-functionalized payload to the reduced antibody via a thiol-maleimide reaction.

Materials:

  • Reduced antibody solution (from Protocol 1)

  • Purified drug-linker conjugate (from Protocol 2) dissolved in DMSO or DMF

  • Reaction Buffer (as in Protocol 1)

Procedure:

  • Cool the reduced antibody solution to 4°C.

  • Add the drug-linker solution to the reduced antibody solution. A 5-10 fold molar excess of the drug-linker per free thiol is recommended. The final concentration of the organic solvent (DMSO or DMF) should be kept below 10% (v/v) to avoid antibody denaturation.

  • Incubate the reaction mixture at 4°C for 1-2 hours with gentle mixing.

  • To quench the reaction, add a 20-fold molar excess of N-acetylcysteine over the drug-linker to cap any unreacted maleimide groups. Incubate for an additional 20 minutes.

Protocol 4: ADC Purification and Characterization

Objective: To purify the ADC from unreacted drug-linker and other impurities, and to characterize the final product.

A. Purification by Size Exclusion Chromatography (SEC)

  • Purpose: To separate the ADC from unconjugated drug-linker and small molecule reagents.

  • Column: A suitable SEC column (e.g., Superdex 200 or equivalent).

  • Mobile Phase: PBS, pH 7.4.

  • Procedure: Load the quenched reaction mixture onto the SEC column. Collect the fractions corresponding to the monomeric ADC peak. Pool the relevant fractions and concentrate if necessary.

B. Characterization

  • Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC-HPLC):

    • Principle: The addition of the hydrophobic drug-linker increases the overall hydrophobicity of the antibody. HIC separates species based on hydrophobicity, allowing for the resolution of ADC species with different numbers of conjugated drugs.

    • Typical Conditions:

      • Column: Butyl-NPR or similar HIC column.

      • Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 6.0.

      • Mobile Phase B: 25 mM Sodium Phosphate, pH 6.0 with 25% Isopropanol.

      • Gradient: A decreasing salt gradient from Mobile Phase A to Mobile Phase B.

    • Analysis: The area of each peak (corresponding to DAR 0, 2, 4, 6, 8 for cysteine-linked ADCs) is used to calculate the average DAR.

  • Aggregation Analysis by Size Exclusion Chromatography (SEC):

    • Principle: SEC separates molecules based on their hydrodynamic radius. This allows for the quantification of monomers, dimers, and higher-order aggregates.

    • Procedure: The purified ADC is analyzed on an SEC column under non-denaturing conditions. The percentage of high molecular weight species (aggregates) is calculated from the peak areas.

  • In Vitro Plasma Stability:

    • Objective: To assess the stability of the ADC in a physiological environment.

    • Procedure: Incubate the ADC in human or mouse plasma at 37°C for various time points (e.g., 0, 1, 3, 7 days). At each time point, isolate the ADC (e.g., via immunocapture) and analyze the DAR by HIC-HPLC or LC-MS to monitor for drug deconjugation.

Signaling Pathway and Mechanism of Action

ADC_MoA cluster_extracellular Extracellular Space cluster_intracellular Intracellular Compartments ADC ADC (Antibody-Drug Conjugate) Antigen Tumor Cell Surface Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Degradation Antibody Degradation (Proteolysis) Lysosome->Degradation 4. Proteolytic Degradation Payload_Release Payload-Linker-Amino Acid Release Degradation->Payload_Release Target Intracellular Target (e.g., Microtubules, DNA) Payload_Release->Target 5. Payload Binds Target Apoptosis Cell Death (Apoptosis) Target->Apoptosis 6. Induction of Apoptosis

Figure 2. Mechanism of action for a non-cleavable ADC.

The mechanism of action for an ADC synthesized with a non-cleavable linker like Mal-PEG4-C2-NH2 is a multi-step process:

  • The ADC circulates in the bloodstream and the antibody component specifically binds to its target antigen on the surface of a cancer cell.

  • Upon binding, the ADC-antigen complex is internalized by the cell, typically through endocytosis, and enclosed within an endosome.

  • The endosome traffics the ADC to a lysosome.

  • Inside the acidic and enzyme-rich environment of the lysosome, the antibody is completely degraded by proteases.

  • This degradation releases the cytotoxic payload, which is still attached to the Mal-PEG4-C2-NH2 linker and a single amino acid residue (cysteine) from the antibody.

  • This payload-linker-amino acid metabolite can then bind to its intracellular target (e.g., microtubules or DNA), leading to cell cycle arrest and ultimately apoptosis (programmed cell death).

Conclusion

The this compound linker is a valuable tool for the synthesis of next-generation ADCs. Its discrete PEG4 spacer offers a rational approach to improving the hydrophilicity and pharmacokinetic properties of ADCs, particularly those with hydrophobic payloads. The non-cleavable nature of the linker provides high plasma stability, which can contribute to a wider therapeutic window. The detailed protocols and comparative data provided in these application notes serve as a comprehensive guide for researchers in the design, synthesis, and characterization of novel and effective antibody-drug conjugates. A thorough analytical strategy is essential to ensure the development of safe and efficacious ADC therapeutics.

References

Application Notes and Protocols for Utilizing Mal-PEG4-C2-NH2 TFA as a PROTAC Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Mal-PEG4-C2-NH2 TFA, a polyethylene glycol (PEG)-based linker, in the synthesis and evaluation of Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins, offering a novel therapeutic modality for a range of diseases.

Introduction to this compound in PROTAC Design

This compound is a versatile linker molecule featuring a maleimide group, a tetraethylene glycol (PEG4) spacer, and a terminal amine group (provided as a trifluoroacetic acid salt). This combination of functional groups makes it a valuable tool for PROTAC synthesis. The maleimide group allows for covalent conjugation to thiol-containing moieties, such as cysteine residues on a protein-of-interest (POI) ligand, while the amine group provides a reactive handle for amide bond formation with a carboxylic acid-functionalized E3 ligase ligand.

The PEG4 spacer offers several advantages in PROTAC design, including enhanced aqueous solubility, improved cell permeability, and the ability to modulate the spatial orientation between the POI ligand and the E3 ligase ligand, which is critical for the formation of a productive ternary complex.

PROTAC Mechanism of Action

PROTACs function by bringing a target protein and an E3 ubiquitin ligase into close proximity, thereby facilitating the transfer of ubiquitin from the E3 ligase to the target protein. This polyubiquitination marks the target protein for recognition and degradation by the 26S proteasome. The PROTAC molecule itself is not degraded in this process and can act catalytically to induce the degradation of multiple target protein molecules.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a general two-step synthesis of a PROTAC using this compound, where the amine end is first coupled to a carboxylic acid-containing E3 ligase ligand, followed by conjugation of the maleimide group to a thiol-containing POI ligand.

Step 1: Amide Coupling of E3 Ligase Ligand to Mal-PEG4-C2-NH2

  • Reagents and Materials:

    • E3 ligase ligand with a carboxylic acid handle (1.0 eq)

    • This compound (1.1 eq)

    • HATU (1,[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

    • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

    • Anhydrous Dimethylformamide (DMF)

    • Standard glassware for organic synthesis under an inert atmosphere (e.g., Nitrogen or Argon)

  • Procedure:

    • Dissolve the E3 ligase ligand-COOH in anhydrous DMF under an inert atmosphere.

    • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

    • In a separate flask, dissolve this compound in anhydrous DMF and add DIPEA to neutralize the TFA salt.

    • Add the solution of the activated E3 ligase ligand to the Mal-PEG4-C2-NH2 solution.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the E3 ligase ligand-PEG4-Maleimide conjugate.

Step 2: Thiol-Maleimide Conjugation to POI Ligand

  • Reagents and Materials:

    • POI ligand with a thiol (-SH) handle (1.0 eq)

    • E3 ligase ligand-PEG4-Maleimide (from Step 1) (1.2 eq)

    • Anhydrous, degassed buffer (e.g., phosphate buffer, pH 6.5-7.5)

    • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

    • Tris(2-carboxyethyl)phosphine (TCEP) (optional, to reduce disulfide bonds)

  • Procedure:

    • Dissolve the thiol-containing POI ligand in the chosen buffer. If solubility is an issue, a co-solvent like DMF or DMSO can be used. If the POI ligand is in a disulfide-dimer form, pre-treat with a reducing agent like TCEP.

    • Dissolve the E3 ligase ligand-PEG4-Maleimide in DMF or DMSO.

    • Add the solution of the E3 ligase ligand-PEG4-Maleimide to the POI ligand solution.

    • Stir the reaction at room temperature for 2-4 hours. The reaction should be protected from light.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the final PROTAC by preparative reverse-phase HPLC.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Thiol-Maleimide Conjugation E3_COOH E3 Ligase Ligand-COOH Amide_Product E3 Ligand-PEG4-Maleimide E3_COOH->Amide_Product HATU, DIPEA Linker_NH2 Mal-PEG4-C2-NH2 Linker_NH2->Amide_Product Final_PROTAC Final PROTAC Amide_Product->Final_PROTAC POI_SH POI Ligand-SH POI_SH->Final_PROTAC pH 6.5-7.5

Caption: General workflow for PROTAC synthesis.

Protocol 2: Western Blotting for Protein Degradation

This protocol is used to quantify the degradation of the target protein in cells treated with the PROTAC.

  • Materials:

    • Cell line expressing the target protein

    • PROTAC stock solution (in DMSO)

    • Cell culture medium and supplements

    • Phosphate-buffered saline (PBS)

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • PVDF or nitrocellulose membrane

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibody against the target protein

    • Primary antibody against a loading control (e.g., GAPDH, β-actin)

    • HRP-conjugated secondary antibody

    • Enhanced chemiluminescence (ECL) substrate

  • Procedure:

    • Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

    • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.

    • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

    • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

    • Immunoblotting: Block the membrane and probe with primary antibodies for the target protein and loading control, followed by the HRP-conjugated secondary antibody.

    • Detection and Analysis: Visualize protein bands using ECL and quantify band intensities. Normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle control.

Protocol 3: Cell Viability Assay

This assay assesses the cytotoxic effect of the PROTAC on the cells.

  • Materials:

    • Cell line of interest

    • PROTAC stock solution

    • 96-well plates

    • Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

    • Compound Treatment: Treat cells with a serial dilution of the PROTAC for a desired time period (e.g., 72 hours).

    • Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions and measure the signal (absorbance or luminescence) using a plate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Data Presentation

The efficacy of a PROTAC is typically characterized by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation achieved). The following table provides representative data for PROTACs utilizing PEG-based linkers of varying lengths.

Note: The following data is for illustrative purposes and is compiled from studies on PROTACs with similar PEG linkers. The actual DC50 and Dmax for a PROTAC synthesized with this compound will be dependent on the specific target protein and E3 ligase ligands used and must be determined experimentally.

Target ProteinE3 Ligase LigandLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference Cell Line
BRD4PomalidomidePEG312~100>90HeLa
BRD4PomalidomidePEG415~50>9522Rv1
BRD4PomalidomidePEG518~25>9522Rv1
ERαVHL LigandPEG416~10>90MCF7
BTKPomalidomidePEG4156.6>90MOLM-14

Signaling Pathway Visualization

The following diagram illustrates a simplified signaling pathway that can be targeted by a PROTAC. For instance, in the case of targeting a kinase, the PROTAC would lead to its degradation, thereby inhibiting downstream signaling.

Signaling_Pathway cluster_pathway Oncogenic Signaling Pathway cluster_protac_intervention PROTAC Intervention Receptor Receptor Tyrosine Kinase Kinase Target Kinase (POI) Receptor->Kinase Downstream Downstream Effector Kinase->Downstream Degradation Kinase Degradation Kinase->Degradation Kinase->Inhibition Proliferation Cell Proliferation & Survival Downstream->Proliferation PROTAC_molecule PROTAC (Mal-PEG4-C2-NH2 linker) PROTAC_molecule->Kinase Inhibition->Downstream Inhibition

Caption: PROTAC-mediated kinase degradation and pathway inhibition.

Conclusion

The this compound linker is a valuable and versatile tool for the rational design and synthesis of potent PROTACs. Its well-defined structure, with distinct reactive handles and a beneficial PEG spacer, allows for the modular assembly of PROTACs with tunable properties. The protocols and data presented in these application notes provide a solid foundation for researchers to incorporate this linker into their PROTAC development workflows. As with all PROTAC design, empirical testing and optimization of the final tripartite molecule are essential to achieve the desired degradation efficacy and cellular activity.

Application Note: Site-Specific Cysteine Conjugation with Mal-PEG4-C2-NH2 TFA

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This application note provides a detailed protocol for the covalent conjugation of Mal-PEG4-C2-NH2 TFA to cysteine residues on proteins, peptides, or other biomolecules. The maleimide-thiol reaction is a cornerstone of bioconjugation, prized for its high selectivity and efficiency under mild, physiological conditions.[1] This process, known as PEGylation, is widely used to improve the pharmacokinetic and pharmacological properties of therapeutic proteins.[2] The reaction proceeds via a Michael addition, where the maleimide group of the PEG reagent forms a stable thioether bond with the sulfhydryl group of a cysteine residue.[3][][5] This method is fundamental in various applications, including the development of antibody-drug conjugates (ADCs), protein labeling for diagnostic purposes, and enhancing the therapeutic potential of biomolecules.

Chemistry of the Reaction

The conjugation of this compound to a cysteine residue is based on the highly efficient and selective Michael addition reaction. In this reaction, the maleimide group, an α,β-unsaturated carbonyl compound, acts as an electrophile. It readily reacts with a nucleophilic thiol group (sulfhydryl group), typically from a cysteine residue within a protein or peptide. The reaction proceeds under mild conditions, ideally at a pH range of 6.5 to 7.5. Within this pH window, the thiol group is sufficiently deprotonated to its reactive thiolate form, while minimizing competing reactions with other nucleophilic groups like amines. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines. The result of this addition is a stable, covalent thioether bond.

It is important to note that disulfide bonds between cysteine residues are unreactive towards maleimides. Therefore, a reduction step is often necessary to free the thiol groups for conjugation.

Quantitative Data Summary

The efficiency of the maleimide-thiol conjugation is influenced by several key parameters. The following table summarizes the recommended conditions for successful conjugation.

ParameterRecommended ConditionExpected EfficiencyNotes
pH 6.5 - 7.5HighOptimal for thiol selectivity and to minimize maleimide hydrolysis.
Temperature Room Temperature (20-25°C) or 4°CHighReaction is faster at room temperature.
Reaction Time 1-4 hours at room temperature; overnight at 4°CVaries with reactantsMonitor reaction progress for optimization.
Maleimide:Thiol Molar Ratio 10:1 to 20:1HighAn excess of the maleimide reagent drives the reaction to completion.
Protein Concentration 1-10 mg/mLHighEnsure adequate concentration for efficient reaction kinetics.
Reducing Agent (if needed) TCEP (Tris(2-carboxyethyl)phosphine)HighTCEP does not contain a thiol group and does not need to be removed prior to conjugation.

Experimental Protocol

This protocol outlines the steps for conjugating this compound to a protein with available cysteine residues.

Materials:

  • Protein or peptide with at least one cysteine residue

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, degassed

  • Reducing Agent (optional): TCEP (Tris(2-carboxyethyl)phosphine)

  • Quenching Reagent: L-cysteine or β-mercaptoethanol

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

  • Analytical instruments (e.g., SDS-PAGE, Mass Spectrometry, HPLC)

Procedure:

  • Protein Preparation and Reduction (if necessary):

    • Dissolve the protein in degassed reaction buffer to a final concentration of 1-10 mg/mL. Degassing is crucial to prevent the re-oxidation of thiols.

    • If the cysteine residues are involved in disulfide bonds, a reduction step is necessary.

    • Add a 10- to 100-fold molar excess of TCEP to the protein solution. TCEP is recommended as it does not need to be removed before the addition of the maleimide.

    • Incubate the mixture for 30-60 minutes at room temperature.

  • Maleimide-PEG Reagent Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMSO to prepare a concentrated stock solution (e.g., 10-100 mM).

  • Conjugation Reaction:

    • Add the dissolved this compound to the protein solution. A 10- to 20-fold molar excess of the maleimide reagent over the protein is a common starting point.

    • Gently mix the reaction solution.

    • Incubate the reaction at room temperature for 1-4 hours or overnight at 4°C. The optimal reaction time may need to be determined empirically.

  • Quenching of Unreacted Maleimide:

    • After the incubation period, add a quenching reagent such as L-cysteine or β-mercaptoethanol to a final concentration of 10-fold molar excess over the initial amount of maleimide reagent to consume any unreacted maleimide groups.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove excess, unreacted maleimide reagent and the quenching reagent.

    • Purify the protein-PEG conjugate using a suitable method such as size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF). The choice of method will depend on the size difference between the conjugate and the unreacted PEG reagent.

  • Characterization of the Conjugate:

    • Analyze the purified conjugate to determine the degree of PEGylation and confirm the identity and purity of the product.

    • Common analytical techniques include:

      • SDS-PAGE: To visualize the increase in molecular weight of the conjugated protein.

      • Mass Spectrometry (MS): To determine the precise molecular weight of the conjugate and the number of attached PEG molecules.

      • HPLC (High-Performance Liquid Chromatography): To assess the purity and heterogeneity of the conjugate.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Purification & Analysis Protein Protein Solution (1-10 mg/mL) Reduce Reduction with TCEP (if necessary) Protein->Reduce Conjugate Conjugation Reaction (RT, 1-4h or 4°C, overnight) Reduce->Conjugate PEG_Prep Prepare Mal-PEG4-C2-NH2 TFA in DMSO PEG_Prep->Conjugate Quench Quench with L-cysteine Conjugate->Quench Purify Purification (SEC, Dialysis) Quench->Purify Analyze Characterization (SDS-PAGE, MS, HPLC) Purify->Analyze

Caption: Experimental workflow for conjugating this compound to cysteine residues.

reaction_pathway Protein Protein-SH (Cysteine Residue) Product Protein-S-PEG4-C2-NH2 (Stable Thioether Bond) Protein->Product  Michael Addition (pH 6.5-7.5) PEG_Maleimide Mal-PEG4-C2-NH2 PEG_Maleimide->Product

Caption: Signaling pathway of the maleimide-thiol conjugation reaction.

References

Application Notes and Protocols for Mal-PEG4-C2-NH2 TFA Reaction with Thiol Groups

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of maleimide-functionalized polyethylene glycol (PEG) linkers with thiol groups is a cornerstone of modern bioconjugation chemistry.[1][] Mal-PEG4-C2-NH2 TFA is a heterobifunctional linker featuring a maleimide group for covalent attachment to sulfhydryl-containing molecules and a terminal amine group for further functionalization. The PEG4 spacer enhances solubility and reduces immunogenicity of the resulting conjugate.[3] These application notes provide a detailed overview of the maleimide-thiol reaction, experimental protocols for conjugation, and relevant quantitative data to guide researchers in their experimental design.

The maleimide group reacts with a thiol group via a Michael addition mechanism, forming a stable thioether bond.[1] This reaction is highly specific for thiols, especially within a pH range of 6.5 to 7.5. At neutral pH, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines, ensuring high selectivity.

Key Applications

The versatility of the maleimide-thiol conjugation has led to its widespread use in various fields of drug development and life science research:

  • Antibody-Drug Conjugates (ADCs): The maleimide group can be used to attach potent cytotoxic drugs to the thiol groups of cysteine residues on monoclonal antibodies, creating targeted cancer therapeutics.

  • PEGylation: The attachment of PEG chains (PEGylation) to therapeutic proteins or peptides can improve their pharmacokinetic properties, such as increasing serum half-life and reducing immunogenicity.

  • Protein Labeling: Fluorescent dyes, biotin, or other reporter molecules functionalized with a maleimide group can be specifically attached to proteins for use in imaging and diagnostic assays.

  • Surface Functionalization: Nanoparticles, liposomes, and other drug delivery systems can be functionalized with maleimide-PEG linkers to enable the attachment of targeting ligands for tissue-specific delivery.

  • PROTACs: In the development of proteolysis-targeting chimeras (PROTACs), this linker can be used to connect a ligand for a target protein with a ligand for an E3 ubiquitin ligase.

Reaction Mechanism and Specificity

The reaction proceeds via a nucleophilic attack of the thiolate anion on one of the double-bonded carbons of the maleimide ring. This Michael addition reaction results in the formation of a stable, covalent thioether linkage.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Mal_PEG Mal-PEG4-C2-NH2 Conjugate Stable Thioether Conjugate Mal_PEG->Conjugate Michael Addition Thiol Thiol-containing Molecule (R-SH) Thiol->Conjugate pH pH 6.5 - 7.5 G cluster_prep Preparation cluster_reaction Conjugation cluster_post_reaction Post-Reaction cluster_analysis Analysis prep_thiol Prepare Thiol-Molecule (Reduce disulfides if necessary) conjugation Mix Reactants (pH 6.5-7.5) prep_thiol->conjugation prep_mal Prepare Mal-PEG4-C2-NH2 Solution prep_mal->conjugation quench Quench Reaction conjugation->quench purify Purify Conjugate quench->purify analyze Characterize Conjugate purify->analyze

References

Application Notes & Protocols: Amine-Reactive Conjugation Utilizing Mal-PEG4-C2-NH2 TFA

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed procedures and conditions for the successful use of Mal-PEG4-C2-NH2 TFA, a heterobifunctional linker, in two-stage bioconjugation workflows. The protocols are intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a versatile crosslinker featuring a maleimide group at one end and a primary amine at the other, separated by a hydrophilic polyethylene glycol (PEG) spacer.

  • Maleimide Group: Reacts specifically and efficiently with sulfhydryl (thiol, -SH) groups on molecules like proteins (targeting cysteine residues) or peptides. This reaction forms a stable, covalent thioether bond.

  • Amine Group (-NH2): Provided as a trifluoroacetate (TFA) salt, this primary amine is available for subsequent conjugation following deprotection. It readily reacts with amine-reactive functional groups, most commonly N-hydroxysuccinimide (NHS) esters, to form a stable amide bond.

  • PEG4 Spacer: The tetra-polyethylene glycol spacer is hydrophilic, which can help to improve the solubility and reduce the immunogenicity of the resulting conjugate.

The most common application for this linker involves a two-step sequential conjugation. First, the maleimide group is reacted with a thiol-containing molecule. Second, the terminal amine of the resulting conjugate is reacted with an amine-reactive molecule (e.g., an NHS-activated drug, toxin, or fluorophore). This strategy allows for the precise and controlled assembly of complex bioconjugates, such as Antibody-Drug Conjugates (ADCs).

Key Reaction Parameters and Conditions

Successful conjugation requires careful control of reaction conditions, particularly pH. The two reactive ends of the Mal-PEG4-C2-NH2 linker have distinct optimal pH ranges for their respective reactions.

Table 1: Optimal Conditions for Maleimide-Thiol Conjugation

ParameterRecommended ConditionNotes
pH 6.5 - 7.5Balances reaction speed and maleimide stability. Below pH 6.5, the reaction is slow. Above pH 7.5, maleimide hydrolysis and reaction with amines can occur.
Buffer Phosphate-buffered saline (PBS), HEPES, MESMust be free of thiols. Avoid Tris buffer as its primary amine can compete in subsequent reactions.
Temperature 4°C to Room Temperature (20-25°C)4°C for overnight reactions to maximize stability; room temperature for faster reactions (1-4 hours).
Molar Ratio 5-20 fold molar excess of linker over the thiol-containing moleculeThe optimal ratio should be determined empirically for each specific application.

Table 2: Optimal Conditions for Amine-NHS Ester Conjugation

ParameterRecommended ConditionNotes
pH 7.2 - 8.5Ensures the primary amine is deprotonated and nucleophilic. The TFA salt must be neutralized.
Buffer Phosphate-buffered saline (PBS), HEPES, BorateMust be free of primary amines (e.g., Tris, glycine) which will compete with the target amine.
Temperature 4°C to Room Temperature (20-25°C)NHS esters are susceptible to hydrolysis, which is accelerated at higher temperatures and pH.
Molar Ratio 3-10 fold molar excess of NHS-ester reagent over the amine-containing conjugateThe optimal ratio depends on the reactivity of the NHS ester and the concentration of the reactants.

Experimental Workflow Overview

The overall process involves the initial conjugation to a thiol-bearing molecule, purification, and subsequent conjugation to an amine-reactive payload.

G cluster_prep cluster_steps cluster_result prep_mol1 Thiol-Containing Molecule (e.g., Protein-SH) step1 Step 1: Maleimide-Thiol Conjugation (pH 6.5 - 7.5) prep_mol1->step1 prep_linker This compound Linker prep_linker->step1 prep_mol2 Amine-Reactive Molecule (e.g., NHS-Ester Drug) step2 Step 2: Amine-NHS Ester Conjugation (pH 7.2 - 8.5) prep_mol2->step2 purify1 Purification (e.g., Desalting, SEC) step1->purify1 Intermediate Conjugate purify1->step2 purify2 Final Purification & Analysis step2->purify2 Crude Final Conjugate final_product Final Bioconjugate (Protein-Linker-Drug) purify2->final_product

Caption: Two-step bioconjugation workflow using a heterobifunctional linker.

Detailed Experimental Protocols

Protocol 1: Maleimide-Thiol Conjugation

This protocol describes the conjugation of Mal-PEG4-C2-NH2 to a thiol-containing protein.

Materials:

  • Thiol-containing protein (e.g., an antibody with reduced cysteines)

  • This compound

  • Conjugation Buffer: 100 mM Phosphate, 150 mM NaCl, 5 mM EDTA, pH 7.0. (Degas buffer thoroughly before use to prevent re-oxidation of thiols).

  • Quenching Solution: 1 M N-ethylmaleimide or 1 M L-Cysteine in water.

  • Purification system (e.g., desalting column, size-exclusion chromatography).

Procedure:

  • Protein Preparation: If the protein does not have free thiols, it may need to be reduced. For an antibody, this can be achieved by incubation with a reducing agent like DTT or TCEP. After reduction, immediately remove the reducing agent using a desalting column equilibrated with degassed Conjugation Buffer.

  • Linker Preparation: Immediately before use, dissolve the this compound in the Conjugation Buffer to a known concentration (e.g., 10 mM).

  • Conjugation Reaction:

    • Add the dissolved linker to the thiol-containing protein solution. Use a 10-fold molar excess of the linker relative to the number of available thiol groups.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching (Optional): To stop the reaction and cap any unreacted thiols on the protein, add a quenching agent like L-Cysteine to a final concentration of 1-2 mM. Incubate for 15 minutes.

  • Purification: Remove excess, unreacted linker and quenching reagent from the protein conjugate. This is typically achieved using a desalting column or size-exclusion chromatography (SEC), exchanging the conjugate into the buffer required for the next step (e.g., PBS, pH 7.4).

  • Characterization: Confirm successful conjugation and determine the linker-to-protein ratio using appropriate analytical techniques (e.g., Mass Spectrometry, HPLC).

Protocol 2: Amine-NHS Ester Conjugation

This protocol describes the reaction of the newly formed amine-terminated protein conjugate with an NHS-ester activated molecule.

Materials:

  • Amine-terminated protein conjugate (from Protocol 1)

  • NHS-ester activated molecule (e.g., drug, fluorophore)

  • Conjugation Buffer: 100 mM Phosphate, 150 mM NaCl, pH 7.5-8.0. (Ensure this buffer is free of any primary amines).

  • Quenching Solution: 1 M Tris-HCl or 1 M Glycine, pH 8.0.

  • Solvent for NHS-ester molecule (e.g., DMSO, DMF, anhydrous).

  • Purification system (e.g., desalting column, SEC, dialysis).

Procedure:

  • Conjugate Preparation: Ensure the amine-terminated protein conjugate from Protocol 1 is in the correct amine-free Conjugation Buffer at a suitable concentration (e.g., 1-10 mg/mL). The buffer pH (7.5-8.0) will neutralize the TFA salt and deprotonate the terminal amine, making it reactive.

  • NHS-Ester Preparation: Immediately before use, dissolve the NHS-ester activated molecule in an anhydrous solvent like DMSO to a high concentration (e.g., 10-50 mM).

  • Conjugation Reaction:

    • Add the dissolved NHS-ester molecule to the protein conjugate solution while gently vortexing. Use a 5-fold molar excess of the NHS-ester relative to the protein. Note: The final concentration of organic solvent (e.g., DMSO) should ideally be kept below 10% (v/v) to avoid protein denaturation.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Stop the reaction by adding the Quenching Solution (e.g., Tris-HCl) to a final concentration of 50-100 mM. This will react with and consume any excess NHS-ester. Incubate for 30 minutes.

  • Final Purification: Purify the final bioconjugate to remove the quenched NHS-ester, unconjugated payload, and reaction byproducts. Use SEC, dialysis, or tangential flow filtration (TFF) as appropriate for the scale of the reaction.

  • Final Characterization: Analyze the final product to determine the degree of labeling (e.g., Drug-to-Antibody Ratio), purity, and functional activity.

Chemical Reaction Schemes

The following diagrams illustrate the chemical transformations occurring in each protocol.

G cluster_step1 Step 1: Maleimide-Thiol Reaction (pH 6.5-7.5) cluster_step2 Step 2: Amine-NHS Ester Reaction (pH 7.2-8.5) mol1 Protein-SH plus1 + linker1 Maleimide-PEG-NH3+TFA- product1 Protein-S-Maleimide-PEG-NH3+TFA- linker1->product1 Forms Thioether Bond mol2 NHS-Ester-Payload plus2 + linker2 Protein-S-Maleimide-PEG-NH2 product2 Protein-S-Maleimide-PEG-NH-CO-Payload linker2->product2 Forms Amide Bond byproduct + NHS

Caption: Chemical reaction pathway for the two-step conjugation process.

Applications of Mal-PEG4-C2-NH2 TFA in Drug Delivery Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mal-PEG4-C2-NH2 TFA is a heterobifunctional linker molecule integral to the advancement of targeted therapeutics, particularly in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This linker is composed of three key components: a maleimide group, a hydrophilic 4-unit polyethylene glycol (PEG4) spacer, and a primary amine group (provided as a trifluoroacetic acid salt). This strategic design allows for the precise and stable covalent conjugation of two different molecular entities, such as a targeting protein and a therapeutic payload.

The maleimide terminus selectively reacts with sulfhydryl (thiol) groups, commonly found in cysteine residues of antibodies or peptides, forming a stable thioether bond. This reaction is most efficient at a pH range of 6.5-7.5. The amine terminus, on the other hand, readily participates in amide bond formation with activated carboxylic acids, such as N-hydroxysuccinimide (NHS) esters, enabling the attachment of a wide array of payloads, including small molecule drugs, toxins, or E3 ligase ligands.

The inclusion of the PEG4 spacer is a critical design feature that enhances the overall properties of the resulting conjugate. The hydrophilic nature of the PEG chain improves the aqueous solubility of often hydrophobic drug molecules, which can prevent aggregation and improve the pharmacokinetic profile of the conjugate.[1] Furthermore, the PEG spacer provides spatial separation between the conjugated molecules, which can reduce steric hindrance and help maintain their biological activity.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis and characterization of ADCs and PROTACs, supported by quantitative data and visual workflows to guide researchers in their drug delivery research.

Key Applications and Advantages

  • Antibody-Drug Conjugates (ADCs): this compound is extensively used to link potent cytotoxic drugs to monoclonal antibodies (mAbs). The mAb directs the conjugate to a specific target antigen on cancer cells, after which the cytotoxic payload is released, leading to targeted cell death while minimizing systemic toxicity.[2]

  • PROTACs: In the context of PROTACs, this linker connects a target protein-binding ligand to an E3 ubiquitin ligase-binding ligand. By bringing the target protein and the E3 ligase into proximity, the PROTAC facilitates the ubiquitination and subsequent proteasomal degradation of the target protein.[1][3]

  • Enhanced Solubility and Stability: The PEG4 spacer improves the solubility and stability of the final conjugate, which is particularly beneficial when working with hydrophobic payloads.[1]

  • Improved Pharmacokinetics: PEGylation is a well-established strategy to increase the in vivo half-life of therapeutic molecules by reducing renal clearance and protecting against enzymatic degradation.

Data Presentation: Impact of PEG Linkers on ADC Properties

The length and architecture of the PEG linker can significantly influence the physicochemical and pharmacokinetic properties of an ADC. The following tables summarize representative data on how PEGylation can affect key parameters.

Table 1: Influence of PEG Linker Length on ADC Clearance in Rats

PEG Linker LengthClearance Rate (mL/day/kg)Key Observation
No PEG~15High clearance, indicating rapid removal from circulation.
PEG2~10Moderate reduction in clearance.
PEG4~7Significant reduction in clearance, improving circulation time.
PEG8~5Further improvement in pharmacokinetic profile.
PEG12~5Clearance rate begins to plateau.
PEG24~5Minimal additional benefit in clearance compared to PEG8/12.

This data indicates that a PEG4 linker provides a substantial improvement in reducing the clearance rate of ADCs, striking a balance between enhanced stability and maintaining a manageable molecular size for efficient tumor penetration.

Table 2: Comparison of Linear vs. Pendant PEG Linker Architecture on ADC Clearance

Linker Architecture (at DAR 8)Clearance Rate (mL/day/kg)Key Observation
Linear (L-PEG24)HighLess effective at shielding the hydrophobic payload at high drug loading.
Pendant (P-(PEG12)2)LowBranched structure offers superior shielding, leading to slower clearance.

This comparison highlights that the spatial arrangement of the PEG chains can be as important as their length, especially for ADCs with a high drug-to-antibody ratio (DAR).

Experimental Protocols

The following protocols provide a generalized framework for the synthesis of an Antibody-Drug Conjugate (ADC) and a PROTAC using this compound. Note: These are representative protocols and may require optimization based on the specific properties of the antibody, drug, and ligands being used.

Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC)

This protocol outlines a two-step process for conjugating a drug (payload) to an antibody. First, the payload is activated and linked to the amine group of this compound. Second, the maleimide group of the drug-linker complex is conjugated to a reduced cysteine residue on the antibody.

Workflow for ADC Synthesis

ADC_Synthesis_Workflow cluster_step1 Step 1: Drug-Linker Synthesis cluster_step2 Step 2: Antibody Conjugation Payload Payload-COOH Activated_Payload Payload-NHS Ester Payload->Activated_Payload EDC, NHS-ester Linker Mal-PEG4-C2-NH2 Drug_Linker Mal-PEG4-Linker-Payload Linker->Drug_Linker Activated_Payload->Drug_Linker Couple with Linker ADC Final ADC Drug_Linker->ADC Antibody_SS Antibody (mAb) Antibody_SH Reduced mAb (-SH) Antibody_SS->Antibody_SH Reduction (e.g., TCEP) Antibody_SH->ADC Thiol-Maleimide Conjugation

Caption: Workflow for the two-step synthesis of an Antibody-Drug Conjugate.

Materials:

  • Payload with a carboxylic acid group (Payload-COOH)

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.2)

  • Reducing agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP)

  • Conjugation Buffer (e.g., PBS, pH 7.2-7.5)

  • Quenching solution (e.g., N-acetylcysteine)

  • Size-Exclusion Chromatography (SEC) system for purification

Procedure:

Step 1: Synthesis of the Maleimide-PEG4-Payload

  • Activation of Payload-COOH:

    • Dissolve the Payload-COOH (1.0 eq) and NHS (1.2 eq) in anhydrous DMF.

    • Add EDC (1.2 eq) to the solution and stir at room temperature for 2-4 hours to form the Payload-NHS ester. Monitor the reaction by LC-MS.

  • Coupling to the Linker:

    • To the activated Payload-NHS ester solution, add this compound (1.0 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq) to neutralize the TFA salt and facilitate the reaction.

    • Stir the reaction mixture at room temperature overnight under an inert atmosphere (e.g., nitrogen or argon).

    • Monitor the formation of the Mal-PEG4-Payload conjugate by LC-MS.

    • Upon completion, purify the product by flash column chromatography or preparative HPLC.

Step 2: Conjugation to the Antibody

  • Antibody Reduction:

    • Dissolve the mAb in a suitable buffer.

    • Add a 5-10 fold molar excess of TCEP to the antibody solution.

    • Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds, exposing the cysteine thiol groups.

  • Thiol-Maleimide Conjugation:

    • Remove the excess TCEP from the reduced antibody solution using a desalting column equilibrated with Conjugation Buffer (pH 7.2-7.5).

    • Immediately add the purified Mal-PEG4-Payload (typically a 5-10 fold molar excess over the antibody) to the reduced antibody solution.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • Quench any unreacted maleimide groups by adding an excess of N-acetylcysteine.

    • Purify the resulting ADC using a SEC system to remove unreacted drug-linker, small molecules, and any aggregated protein.

Characterization:

  • Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules per antibody using techniques such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS).

  • Purity and Aggregation: Assess the purity and the presence of aggregates using Size-Exclusion Chromatography (SEC).

  • In Vitro Cytotoxicity: Evaluate the potency of the ADC on target-expressing and non-expressing cell lines using a cell viability assay (e.g., MTT or CellTiter-Glo).

Protocol 2: Synthesis of a PROTAC

This protocol describes the modular synthesis of a PROTAC, where the Mal-PEG4-C2-NH2 linker is used to connect a target protein ligand (warhead) and an E3 ligase ligand. This example assumes the warhead contains a free thiol and the E3 ligase ligand has a carboxylic acid.

Logical Relationship in PROTAC Synthesis

PROTAC_Synthesis_Logic cluster_assembly PROTAC Assembly Strategy Warhead Warhead (-SH) PROTAC Final PROTAC Warhead->PROTAC E3_Ligand E3 Ligase Ligand (-COOH) Intermediate E3 Ligand-Linker-Mal E3_Ligand->Intermediate Amide Coupling (EDC/NHS) Linker Mal-PEG4-C2-NH2 Linker->Intermediate Intermediate->PROTAC Thiol-Maleimide Coupling

Caption: Modular assembly strategy for PROTAC synthesis.

Materials:

  • E3 Ligase Ligand with a carboxylic acid group

  • This compound

  • Peptide coupling reagents (e.g., HATU, PyBOP)

  • DIPEA

  • Anhydrous DMF

  • Warhead (Target Protein Ligand) with a free thiol group

  • Preparative HPLC system for purification

  • LC-MS system for reaction monitoring and characterization

Procedure:

Step 1: Coupling of E3 Ligase Ligand to the Linker

  • Amide Bond Formation:

    • Dissolve the E3 Ligase Ligand (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.

    • Add a peptide coupling reagent such as HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature to activate the carboxylic acid.

    • Add this compound (1.0 eq) to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the E3 Ligand-Linker-Maleimide intermediate by preparative HPLC.

Step 2: Coupling of the Warhead to the E3 Ligand-Linker Intermediate

  • Thiol-Maleimide Conjugation:

    • Dissolve the purified E3 Ligand-Linker-Maleimide intermediate (1.0 eq) in a suitable solvent (e.g., DMF or a buffer at pH 7.0).

    • Add the thiol-containing Warhead (1.0-1.2 eq) to the solution.

    • Stir the reaction at room temperature for 1-4 hours.

    • Monitor the formation of the final PROTAC by LC-MS.

    • Upon completion, purify the final PROTAC molecule by preparative HPLC.

Characterization:

  • Identity and Purity: Confirm the molecular weight and assess the purity of the final PROTAC using LC-MS and analytical HPLC.

  • Target Protein Degradation: Perform a Western blot analysis to measure the degradation of the target protein in cells treated with the PROTAC.

  • Ternary Complex Formation: Biophysical assays such as Fluorescence Polarization (FP) or Surface Plasmon Resonance (SPR) can be used to study the formation of the ternary complex between the target protein, PROTAC, and E3 ligase.

Conclusion

This compound is a versatile and enabling tool in the field of drug delivery. Its well-defined structure, featuring orthogonal reactive groups and a beneficial PEG spacer, allows for the systematic and efficient construction of complex therapeutic conjugates like ADCs and PROTACs. The protocols and data presented herein provide a foundational guide for researchers to harness the potential of this linker in developing next-generation targeted therapies. Successful application will invariably require empirical optimization of reaction conditions and thorough analytical characterization of the final products to ensure the development of safe and effective therapeutics.

References

Application Notes and Protocols for Surface Functionalization of Nanoparticles with Mal-PEG4-C2-NH2 TFA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface functionalization of nanoparticles is a critical step in the development of targeted drug delivery systems, advanced diagnostics, and novel therapeutic agents. The choice of surface chemistry dictates the nanoparticle's stability in biological media, circulation half-life, and interaction with target cells. Mal-PEG4-C2-NH2 TFA is a heterobifunctional linker designed for the precise and efficient surface modification of nanoparticles. This linker features a maleimide group for covalent attachment to thiol-containing molecules (e.g., cysteine-containing peptides or antibodies) and a primary amine group for conjugation to carboxylated surfaces on nanoparticles. The polyethylene glycol (PEG) spacer (PEG4) enhances solubility, reduces steric hindrance, and provides a hydrophilic shield to minimize non-specific protein adsorption, thereby improving the biocompatibility and in vivo performance of the functionalized nanoparticles.[1][2][3][4][5]

These application notes provide a comprehensive guide to utilizing this compound for the surface functionalization of nanoparticles, complete with detailed experimental protocols, data presentation, and workflow visualizations.

Principle of Surface Modification

The use of this compound enables a two-step, orthogonal conjugation strategy. This allows for the controlled and sequential attachment of the linker to the nanoparticle and then the targeting ligand to the linker.

  • Amine-Carboxyl Coupling: The primary amine terminus of the Mal-PEG4-C2-NH2 linker is covalently conjugated to nanoparticles possessing surface carboxyl groups. This reaction is typically mediated by carbodiimide chemistry, using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS) to form a stable amide bond. This initial step functionalizes the nanoparticle with a flexible PEG chain terminating in a reactive maleimide group.

  • Maleimide-Thiol Conjugation ("Click" Chemistry): The maleimide group at the distal end of the now nanoparticle-bound PEG linker readily and specifically reacts with thiol (sulfhydryl) groups on targeting ligands, such as peptides, antibodies, or other biomolecules. This "click" reaction forms a stable thioether bond under mild, physiological conditions.

Data Presentation

The following tables provide representative data for the characterization of nanoparticles before and after functionalization with this compound and a subsequent targeting ligand. The values presented are illustrative and may vary depending on the specific nanoparticle system and ligand used.

Table 1: Physicochemical Characterization of Nanoparticles

Nanoparticle StageAverage Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Bare Carboxylated Nanoparticles120 ± 50.15 ± 0.03-35 ± 4
After Mal-PEG4-C2-NH2 Conjugation135 ± 60.18 ± 0.04-15 ± 3
After Targeting Ligand Conjugation145 ± 70.20 ± 0.05-10 ± 2

Table 2: Quantification of Surface Ligand Density

ParameterMethodResult
Amine Group Quantification on Mal-PEG4-C2-NH2 Functionalized NanoparticlesKaiser Test85 ± 10 nmol amine/mg NP
Thiolated Ligand Conjugation EfficiencyEllman's Reagent Assay (quantifying unreacted thiols)75 ± 8%
Final Ligand DensityFluorescence Spectroscopy (using a fluorescently labeled ligand)~150 ligands/nanoparticle

Experimental Protocols

Protocol 1: Functionalization of Carboxylated Nanoparticles with this compound

This protocol describes the covalent attachment of the this compound linker to nanoparticles with surface carboxyl groups using EDC/sulfo-NHS chemistry.

Materials:

  • Carboxylated nanoparticles (e.g., PLGA, silica, or iron oxide nanoparticles)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES buffer, pH 6.0

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.5

  • Washing Buffer: PBS

  • Purification system (e.g., centrifugation/resuspension setup, tangential flow filtration, or size-exclusion chromatography columns)

Procedure:

  • Nanoparticle Preparation:

    • Resuspend the carboxylated nanoparticles in Activation Buffer to a concentration of 5-10 mg/mL.

    • Sonicate briefly if necessary to ensure a uniform dispersion.

  • Activation of Carboxyl Groups:

    • To the nanoparticle suspension, add EDC to a final concentration of 10 mM and sulfo-NHS to a final concentration of 25 mM.

    • Incubate for 15-30 minutes at room temperature with gentle mixing to activate the surface carboxyl groups.

  • Conjugation of this compound:

    • Dissolve this compound in Activation Buffer to prepare a 10 mg/mL stock solution.

    • Add the this compound solution to the activated nanoparticle suspension. A 10-50 fold molar excess of the linker relative to the estimated number of surface carboxyl groups is recommended.

    • Adjust the pH of the reaction mixture to 7.4 by adding Reaction Buffer (PBS).

    • Allow the reaction to proceed for 2-4 hours at room temperature with continuous gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding the Quenching Solution to a final concentration of 50 mM. Incubate for 15 minutes to deactivate any unreacted NHS-esters.

    • Purify the maleimide-functionalized nanoparticles by repeated centrifugation (e.g., 15,000 x g for 20 minutes) and resuspension in Washing Buffer. Perform at least three washing cycles to remove excess linker and reaction byproducts. Alternatively, use tangential flow filtration or size-exclusion chromatography for purification.

  • Storage:

    • Resuspend the final maleimide-functionalized nanoparticles in a suitable storage buffer (e.g., PBS with 0.01% Tween-20) and store at 4°C for short-term use or at -20°C for long-term storage.

Protocol 2: Conjugation of a Thiol-Containing Ligand to Maleimide-Functionalized Nanoparticles

This protocol details the attachment of a thiol-containing molecule (e.g., a cysteine-terminated peptide) to the maleimide-functionalized nanoparticles.

Materials:

  • Maleimide-functionalized nanoparticles (from Protocol 1)

  • Thiol-containing ligand (e.g., peptide, antibody fragment)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.4

  • (Optional) Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds in the ligand

  • Quenching Solution: 1 M Cysteine or Beta-mercaptoethanol in PBS

  • Purification system (as described in Protocol 1)

Procedure:

  • Ligand Preparation (if necessary):

    • If the thiol groups on the ligand are present as disulfide bonds, they must be reduced prior to conjugation.

    • Dissolve the ligand in Reaction Buffer and add a 5-10 fold molar excess of TCEP.

    • Incubate for 30-60 minutes at room temperature.

    • Remove excess TCEP using a desalting column.

  • Conjugation Reaction:

    • Resuspend the maleimide-functionalized nanoparticles in Reaction Buffer to a concentration of 5-10 mg/mL.

    • Add the thiol-containing ligand to the nanoparticle suspension. A 2-10 fold molar excess of the ligand relative to the estimated number of surface maleimide groups is recommended.

    • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching of Unreacted Maleimide Groups:

    • Add the Quenching Solution to a final concentration of 10 mM to cap any unreacted maleimide groups.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the ligand-conjugated nanoparticles using the same method as in Protocol 1 to remove unreacted ligand and quenching agent.

  • Characterization and Storage:

    • Characterize the final functionalized nanoparticles for size, zeta potential, and ligand density.

    • Store the nanoparticles in an appropriate buffer at 4°C.

Visualizations

Experimental Workflow for Nanoparticle Functionalization

G Workflow for Nanoparticle Surface Functionalization cluster_0 Step 1: Linker Attachment cluster_1 Step 2: Ligand Conjugation cluster_2 Purification & Characterization A Carboxylated Nanoparticles C EDC / sulfo-NHS Activation A->C B Mal-PEG4-C2-NH2 TFA Linker D Amine-Carboxyl Coupling B->D C->D E Maleimide-Functionalized Nanoparticles D->E G Maleimide-Thiol 'Click' Reaction E->G F Thiol-Containing Ligand F->G H Final Functionalized Nanoparticles G->H I Purification (Centrifugation/SEC) H->I J Characterization (DLS, Zeta, etc.) I->J

Caption: A flowchart of the two-step nanoparticle functionalization process.

Logical Relationship of Components

G Component Relationship in Functionalized Nanoparticle cluster_linker NP Nanoparticle Core (Carboxylated) Amine Amine (-NH2) NP->Amine Amide Bond (via EDC/NHS) Linker Mal-PEG4-C2-NH2 Ligand Targeting Ligand (Thiol-containing) PEG PEG4 Spacer Amine->PEG C2 C2 Alkyl PEG->C2 Mal Maleimide C2->Mal Mal->Ligand Thioether Bond

Caption: The molecular components and their covalent linkages.

References

A Step-by-Step Guide for Utilizing Mal-PEG4-C2-NH2 TFA in PROTAC Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide on the application of Mal-PEG4-C2-NH2 TFA, a heterobifunctional PROTAC (Proteolysis Targeting Chimera) linker, in the research and development of targeted protein degraders. These application notes and protocols are designed to furnish researchers with detailed methodologies for the synthesis and evaluation of PROTACs incorporating this specific linker.

Introduction to this compound

This compound is a bifunctional molecule featuring a maleimide group, a four-unit polyethylene glycol (PEG4) spacer, and a terminal amine group, supplied as a trifluoroacetic acid (TFA) salt. This linker is a crucial component in the construction of PROTACs, which are novel therapeutic agents designed to hijack the body's cellular machinery to selectively degrade target proteins implicated in disease.[1]

The maleimide group provides a reactive handle for covalent conjugation to thiol-containing moieties, such as cysteine residues on a target protein ligand (warhead). The terminal amine group allows for the attachment of an E3 ubiquitin ligase ligand (anchor) through amide bond formation. The PEG4 spacer enhances the solubility and can influence the cell permeability of the resulting PROTAC molecule.[2] The length and flexibility of the linker are critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[3]

Key Features of this compound:

  • Maleimide Group: Enables specific and stable covalent bond formation with thiol groups.[4]

  • PEG4 Spacer: A hydrophilic spacer that can improve the solubility and pharmacokinetic properties of the PROTAC.[2]

  • Terminal Amine: Provides a versatile point of attachment for E3 ligase ligands.

PROTAC Synthesis Utilizing this compound

The synthesis of a PROTAC using this linker is a modular process. The general strategy involves the sequential conjugation of the warhead and the anchor to the linker.

Protocol 1: Conjugation of a Thiol-Containing Warhead to this compound

This protocol describes the reaction between the maleimide group of the linker and a cysteine residue on a peptide-based warhead or a small molecule warhead functionalized with a thiol group.

Materials:

  • This compound

  • Thiol-containing warhead

  • Degassed reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.5)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Trifluoroacetic acid (TFA) (for deprotection of Boc-protected amine, if applicable)

  • Dichloromethane (DCM) (for deprotection)

  • Purification system (e.g., HPLC)

Procedure:

  • Warhead Preparation: Ensure the thiol group on the warhead is reduced and available for reaction. If necessary, treat with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and subsequently remove the excess reducing agent.

  • Reaction Setup: Dissolve the thiol-containing warhead in the degassed reaction buffer. In a separate tube, dissolve this compound in a minimal amount of DMF or DMSO and add it to the warhead solution. A typical molar ratio is 1.1 to 1.5 equivalents of the maleimide linker to the thiol-containing warhead.

  • Reaction Conditions: Allow the reaction to proceed at room temperature for 1-4 hours or overnight at 4°C. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol.

  • Monitoring the Reaction: The progress of the reaction can be monitored by analytical HPLC or LC-MS.

  • Purification: Once the reaction is complete, the resulting warhead-linker conjugate can be purified using reverse-phase HPLC.

  • Deprotection (if necessary): If the amine group of the linker is protected (e.g., with a Boc group), it needs to be deprotected before the next step. Dissolve the purified conjugate in DCM and add TFA (20-50% v/v). Stir the reaction at room temperature for 1-3 hours. After completion, the solvent and excess TFA are removed under reduced pressure.

Protocol 2: Conjugation of an E3 Ligase Ligand to the Warhead-Linker Conjugate

This protocol describes the formation of an amide bond between the free amine of the warhead-linker conjugate and a carboxylic acid group on the E3 ligase ligand.

Materials:

  • Warhead-linker-NH2 conjugate

  • E3 ligase ligand with a carboxylic acid group (e.g., pomalidomide-acid)

  • Peptide coupling reagent (e.g., HATU, HBTU)

  • Organic base (e.g., DIPEA, triethylamine)

  • Anhydrous DMF

  • Purification system (e.g., preparative HPLC)

Procedure:

  • Activation of Carboxylic Acid: In a reaction vessel under an inert atmosphere, dissolve the E3 ligase ligand-acid in anhydrous DMF. Add the coupling reagent (1.2 equivalents) and the organic base (2-3 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amide Bond Formation: Add a solution of the warhead-linker-NH2 conjugate (1.0 equivalent) in anhydrous DMF to the activated E3 ligase ligand solution.

  • Reaction Conditions: Let the reaction stir at room temperature for 2-12 hours.

  • Monitoring the Reaction: Monitor the formation of the final PROTAC product by analytical HPLC or LC-MS.

  • Purification: Upon completion, the reaction mixture is typically diluted with a suitable organic solvent and washed with aqueous solutions to remove excess reagents. The final PROTAC is then purified by preparative HPLC to obtain a high-purity product.

Characterization and Evaluation of the Synthesized PROTAC

After synthesis and purification, the PROTAC must be thoroughly characterized and its biological activity evaluated.

Physicochemical Properties

The physicochemical properties of the PROTAC, such as solubility and stability, should be assessed. The inclusion of the PEG4 linker is expected to enhance aqueous solubility.

PropertyTypical Range for PEGylated PROTACsMethod of Determination
Molecular Weight 800 - 1200 g/mol Mass Spectrometry (MS)
Aqueous Solubility > 10 µMNephelometry or UV-Vis Spectroscopy
LogP 2.0 - 5.0Calculated (e.g., cLogP) or experimental (shake-flask method)
Stability in Buffers > 24 hours at pH 7.4HPLC analysis over time
Stability in Plasma t1/2 > 1 hourIncubation with plasma followed by LC-MS analysis

Table 1: Representative Physicochemical Properties of PEGylated PROTACs.

In Vitro Evaluation of PROTAC Activity

A series of in vitro assays are essential to confirm the mechanism of action and determine the potency of the synthesized PROTAC.

This is a fundamental assay to quantify the degradation of the target protein induced by the PROTAC.

Materials:

  • Cell line expressing the target protein

  • Synthesized PROTAC

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE and Western blotting reagents

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a defined period (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Western Blotting:

    • Normalize the protein concentration for all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane and incubate with the primary antibody against the target protein and the loading control.

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and capture the signal with an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein signal to the loading control signal.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation) values.

PROTAC LinkerTarget ProteinCell LineDC50 (nM)Dmax (%)
PEG2BRD4HeLa50>90
PEG4 (Representative) BRD4 HeLa 25 >95
PEG6BRD4HeLa75>90
PEG8BRD4HeLa150~85

Table 2: Representative data showing the effect of PEG linker length on PROTAC potency. Data is illustrative and compiled from various sources.

The formation of a stable ternary complex is a prerequisite for efficient protein degradation. Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Förster Resonance Energy Transfer (FRET)-based assays can be employed to study the formation and stability of the ternary complex.

General Principle (SPR):

  • Immobilize the E3 ligase on a sensor chip.

  • Inject a mixture of the target protein and the PROTAC over the surface.

  • The binding of the target protein to the immobilized E3 ligase in the presence of the PROTAC confirms the formation of the ternary complex.

  • Kinetic parameters (association and dissociation rates) and binding affinity can be determined.

Visualizing the PROTAC Workflow and Mechanism

The following diagrams illustrate the key concepts in PROTAC synthesis and action.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Evaluation Warhead Thiol-containing Warhead Conjugate1 Warhead-Linker-NH2 Warhead->Conjugate1 Maleimide-Thiol Coupling Linker This compound Linker->Conjugate1 E3_Ligand E3 Ligase Ligand (with -COOH) PROTAC Final PROTAC E3_Ligand->PROTAC Conjugate1->PROTAC Amide Bond Formation Degradation Target Protein Degradation PROTAC->Degradation Cell-based Assays

PROTAC Synthesis Workflow

PROTAC_Mechanism POI Target Protein (POI) PROTAC PROTAC POI->PROTAC Binds to Warhead Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation Ub Ubiquitin PROTAC->Ub Induces Ubiquitination E3 E3 Ubiquitin Ligase E3->PROTAC Binds to Anchor E3->Ub Ub->POI Polyubiquitination Degraded Degraded Peptides Proteasome->Degraded

PROTAC Mechanism of Action

Conclusion

This compound is a valuable tool for the construction of PROTACs. Its defined length, hydrophilic nature, and bifunctional reactivity provide a solid foundation for the rational design of potent and selective protein degraders. The protocols and data presented in this guide offer a framework for researchers to effectively utilize this linker in their drug discovery efforts. Successful PROTAC development will invariably involve careful optimization of the linker, warhead, and anchor components to achieve the desired therapeutic profile.

References

Application Notes and Protocols for the Characterization of Mal-PEG4-C2-NH2 TFA Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Mal-PEG4-C2-NH2 TFA is a heterobifunctional linker molecule widely used in bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs).[1][2] It features a maleimide group for selective conjugation to thiol moieties (e.g., cysteine residues in proteins), a hydrophilic four-unit polyethylene glycol (PEG) spacer to enhance solubility, and a terminal amine group for further functionalization.[1][3][4] The compound is typically supplied as a trifluoroacetic acid (TFA) salt, which can influence its physicochemical properties and requires consideration during analysis.

Thorough analytical characterization is crucial to ensure the identity, purity, and stability of Mal-PEG4-C2-NH2 and its subsequent conjugates, which is fundamental for reproducible research and the development of safe and effective therapeutics. These application notes provide detailed protocols for the comprehensive characterization of this important reagent using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

For the purpose of these notes, the structure of Mal-PEG4-C2-NH2 is assumed to be Maleimide-PEG4-Amine with a molecular formula of C15H24N2O6 and a corresponding molecular weight of 344.36 g/mol for the free base.

Analytical Methods Overview

A multi-faceted analytical approach is recommended to fully characterize the this compound conjugate.

  • High-Performance Liquid Chromatography (HPLC): Primarily used to determine the purity of the conjugate and to separate it from starting materials, by-products, or degradants. Due to the lack of a strong UV chromophore in the PEG chain, detection methods like Charged Aerosol Detection (CAD), Evaporative Light Scattering Detection (ELSD), or Refractive Index (RI) detection are often employed alongside UV detection.

  • Mass Spectrometry (MS): Essential for confirming the molecular identity and determining the exact molecular weight of the conjugate. Techniques like Electrospray Ionization (ESI-MS) are commonly coupled with LC for LC-MS analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful technique for the unambiguous structural elucidation and confirmation of the conjugate. 1H NMR is particularly useful for verifying the presence of characteristic peaks corresponding to the maleimide, PEG, and terminal functional groups.

Experimental Protocols

Purity Determination by HPLC

This protocol outlines a general method for assessing the purity of this compound using reverse-phase HPLC with UV and ELSD/CAD detection.

Table 1: HPLC Method Parameters

ParameterRecommended Setting
Column C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detector 220 nm (for maleimide group)
ELSD/CAD Nebulizer Temp: 35°C, Gas Pressure: 60 psi

Protocol:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in Mobile Phase A (0.1% TFA in water).

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.

  • Injection: Inject 10 µL of the prepared sample onto the column.

  • Data Acquisition: Run the gradient method and acquire data from both the UV and ELSD/CAD detectors.

  • Data Analysis: Integrate the peak areas from the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks. The use of TFA as an ion-pairing agent helps to improve peak shape and retention of the polar conjugate on the reverse-phase column.

Identity Confirmation by LC-MS

This protocol describes the use of LC-MS to confirm the molecular weight of the Mal-PEG4-C2-NH2 conjugate.

Table 2: LC-MS Method Parameters

ParameterRecommended Setting
LC System Agilent 1260 Infinity or equivalent
MS System Q-TOF Mass Spectrometer or equivalent
Column C18 Reverse-Phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 10 minutes
Flow Rate 0.4 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)
Mass Range 100 - 1000 m/z
Capillary Voltage 3500 V

Protocol:

  • Sample Preparation: Prepare a 0.1 mg/mL solution of the sample in 50:50 water/acetonitrile with 0.1% formic acid.

  • System Setup: Couple the LC system to the mass spectrometer and configure the instrument with the parameters listed above.

  • Injection: Inject 5 µL of the sample.

  • Data Acquisition: Acquire mass spectral data across the specified range.

  • Data Analysis: Deconvolute the resulting mass spectrum to determine the molecular weight. The expected mass for the protonated molecule [M+H]+ should be compared to the theoretical value.

Table 3: Expected Mass Spectrometry Results

SpeciesFormulaTheoretical Mass (Da)Observed [M+H]+ (m/z)
Free Base C15H24N2O6344.36345.37
TFA Salt C17H25F3N2O8458.38345.37 (TFA is lost)
Structural Confirmation by 1H NMR Spectroscopy

This protocol details the use of 1H NMR to confirm the chemical structure of the conjugate.

Table 4: 1H NMR Parameters

ParameterRecommended Setting
Spectrometer 400 MHz or higher
Solvent Deuterated Chloroform (CDCl3) or DMSO-d6
Concentration 5-10 mg/mL
Reference Tetramethylsilane (TMS) at 0 ppm
Number of Scans 16 or higher for good signal-to-noise

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in ~0.7 mL of deuterated solvent in an NMR tube.

  • Instrument Setup: Tune and shim the NMR spectrometer to ensure optimal resolution.

  • Data Acquisition: Acquire the 1H NMR spectrum.

  • Data Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction). Identify and integrate the characteristic peaks. The maleimide protons should appear as a singlet at ~6.7-6.9 ppm. The PEG methylene protons will be a prominent multiplet around 3.6 ppm. Protons adjacent to the amine and amide groups will have distinct chemical shifts that can be used to confirm the structure.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analytical characterization of this compound conjugates.

G cluster_0 Characterization Workflow cluster_1 Data Analysis Sample Sample Receipt (this compound) Prep Sample Preparation (Dissolution) Sample->Prep HPLC HPLC Analysis Prep->HPLC MS LC-MS Analysis Prep->MS NMR NMR Spectroscopy Prep->NMR Purity Purity Assessment (%) HPLC->Purity Identity Identity & MW Confirmation MS->Identity Structure Structural Elucidation NMR->Structure Report Final Certificate of Analysis Purity->Report Identity->Report Structure->Report

Caption: General workflow for the analytical characterization.

Relationship Between Analytical Techniques

This diagram shows how different analytical techniques contribute to the overall characterization of the molecule.

G cluster_methods Analytical Methods cluster_results Characterization Data Molecule {this compound | Identity, Purity, Structure} HPLC HPLC (UV, ELSD/CAD) MS Mass Spectrometry (ESI-Q-TOF) NMR NMR Spectroscopy (1H NMR) Purity Purity (%) HPLC->Purity determines MW Molecular Weight (Da) MS->MW confirms Struct Chemical Structure NMR->Struct elucidates

Caption: Synergy of analytical methods for characterization.

Conjugation Reaction Pathway

The diagram below illustrates the fundamental reaction of the maleimide group with a thiol-containing molecule.

G cluster_reactants Reactants cluster_product Product Maleimide Mal-PEG4-C2-NH2 (Maleimide Group) Conjugate Stable Conjugate (Thioether Bond) Maleimide->Conjugate Michael Addition Thiol Biomolecule-SH (e.g., Cysteine Residue) Thiol->Conjugate

Caption: Reaction of Mal-PEG4-C2-NH2 with a thiol group.

Considerations for the TFA Counter-ion

The presence of trifluoroacetic acid (TFA) as a counter-ion is a result of its use during the synthesis and purification (e.g., HPLC) of the PEG linker. While necessary for these processes, residual TFA can have unintended effects:

  • Analytical Interference: The TFA counter-ion can interfere with certain analytical techniques. For instance, in IR spectroscopy, its absorbance band can overlap with the amide I band of peptides.

  • pH Modification: TFA can lower the pH of solutions, which may affect the stability of the maleimide group (hydrolysis) or the conformation of biomolecules during conjugation.

  • Biological Assays: TFA has been shown to affect cell viability and other biological assay results, sometimes leading to misinterpretation of data.

For applications sensitive to TFA, it may be necessary to perform a salt exchange (e.g., to a hydrochloride or acetate salt) followed by analytical confirmation of TFA removal, which can be achieved by techniques like 19F-NMR or ion-exchange chromatography.

References

Troubleshooting & Optimization

troubleshooting low yield in Mal-PEG4-C2-NH2 TFA conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mal-PEG4-C2-NH2 TFA in bioconjugation experiments.

Troubleshooting Guide

Low conjugation yield is a common challenge. This guide addresses potential causes and provides systematic solutions to improve the efficiency of your maleimide-thiol conjugation reactions.

Issue 1: Low or No Conjugation Yield

Potential Cause Recommended Action Explanation
Maleimide Hydrolysis Use freshly prepared or properly stored this compound. Dissolve the reagent in an anhydrous solvent like DMSO or DMF immediately before use. Avoid aqueous storage.[1]The maleimide group is susceptible to hydrolysis, especially at pH values above 7.5, rendering it inactive for conjugation.[2] Storage of maleimide-functionalized molecules at 20°C can lead to a significant loss of reactivity.[1]
Thiol Oxidation Reduce disulfide bonds in your protein or peptide prior to conjugation using a reducing agent like TCEP or DTT. Degas buffers to remove oxygen and consider adding a chelating agent like EDTA (1-5 mM) to prevent metal-catalyzed oxidation.[1]Maleimides react with free thiols (-SH), not oxidized disulfide bonds (S-S). TCEP is often preferred as it does not need to be removed before adding the maleimide reagent.[1]
Suboptimal pH Maintain the reaction pH within the optimal range of 6.5-7.5.Below pH 6.5, the thiol is less nucleophilic, slowing the reaction rate. Above pH 7.5, the maleimide group is prone to hydrolysis and can react with amines (e.g., lysine residues).
Incorrect Stoichiometry Optimize the molar ratio of this compound to your thiol-containing molecule. A 10 to 20-fold molar excess of the maleimide reagent is a common starting point for proteins. For smaller peptides, a lower excess (e.g., 2:1 to 5:1) may be optimal.An excess of the maleimide reagent helps drive the reaction to completion. However, the optimal ratio can be molecule-dependent and may require empirical determination.
Presence of Nucleophiles in Buffer Ensure your reaction buffer is free of primary amines (e.g., Tris) and thiols (e.g., from DTT). Use buffers such as phosphate-buffered saline (PBS) or HEPES.Competing nucleophiles will react with the maleimide group, reducing the yield of the desired conjugate.
Impact of TFA Salt For sensitive applications, consider a TFA salt exchange procedure or neutralization of the amine terminus prior to subsequent reactions involving the amine group.The trifluoroacetic acid (TFA) salt can lower the pH of the solution and may interfere with downstream biological assays or subsequent conjugation steps involving the amine.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for maleimide-thiol conjugation?

The optimal pH range for the reaction between a maleimide and a thiol is 6.5-7.5. Within this range, the thiol is sufficiently nucleophilic to react efficiently with the maleimide, while minimizing side reactions such as maleimide hydrolysis and reaction with amines.

Q2: How should I prepare and store the this compound reagent?

It is recommended to dissolve the this compound in an anhydrous solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. Aqueous solutions of maleimides are not recommended for long-term storage due to the risk of hydrolysis. For longer-term storage, keep the solid reagent at -20°C, protected from moisture.

Q3: My protein contains disulfide bonds. What should I do?

Disulfide bonds must be reduced to free thiols for the conjugation to occur. Tris(2-carboxyethyl)phosphine (TCEP) is a recommended reducing agent because it is effective over a wide pH range and typically does not need to be removed prior to adding the maleimide reagent. Alternatively, dithiothreitol (DTT) can be used, but excess DTT must be removed before conjugation to prevent it from reacting with the maleimide.

Q4: What molar ratio of this compound to my molecule should I use?

A common starting point is a 10 to 20-fold molar excess of the maleimide reagent when conjugating to a protein. However, the optimal ratio depends on the specific molecule and should be determined empirically. For smaller peptides, a lower molar excess, such as 2:1 or 5:1, has been shown to be effective.

Q5: How can I purify the final conjugate?

Several methods can be used for purification, depending on the properties of your conjugate. Size-exclusion chromatography (SEC) is effective for removing unreacted, smaller molecules from larger protein conjugates. Ion-exchange chromatography (IEX) and hydrophobic interaction chromatography (HIC) can also be employed for purification. Dialysis is another option for removing small, unreacted reagents.

Q6: Are there any known side reactions to be aware of?

Yes, a potential side reaction is the thiazine rearrangement, which can occur if the conjugation is performed with a peptide that has an N-terminal cysteine. This can be minimized by performing the reaction at a more acidic pH (around 5.0) or by acetylating the N-terminus of the peptide.

Q7: How does the TFA salt affect the conjugation?

The trifluoroacetate counterion can make the solution acidic. While the maleimide-thiol reaction itself is the primary focus, if the amine end of the linker is to be used in a subsequent step, the TFA may need to be removed or neutralized. Residual TFA has been shown to affect biological assays in some cases.

Quantitative Data Summary

The following table summarizes key quantitative parameters that influence the efficiency of maleimide-thiol conjugation.

ParameterRecommended Range/ValueImpact on ConjugationReference(s)
pH 6.5 - 7.5Optimal for thiol reactivity and maleimide stability.
Maleimide:Thiol Molar Ratio (Protein) 10:1 to 20:1 (starting point)Drives the reaction towards product formation.
Maleimide:Thiol Molar Ratio (Peptide) 2:1 to 5:1Optimal for smaller molecules to avoid excess reagent.
Reaction Time 1 - 2 hours at room temperatureTypically sufficient for completion.
Reaction Temperature Room Temperature or 4°CRoom temperature is generally faster, while 4°C can be used for longer reactions to minimize degradation.
EDTA Concentration 1 - 5 mMChelates metal ions that can catalyze thiol oxidation.

Experimental Protocols

Protocol 1: General Procedure for Conjugating this compound to a Cysteine-Containing Protein/Peptide

This protocol provides a general guideline. Optimization may be required for your specific molecule.

Materials:

  • Cysteine-containing protein or peptide

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2, degassed

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Chelating Agent (optional): Ethylenediaminetetraacetic acid (EDTA)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Preparation of Protein/Peptide:

    • Dissolve the cysteine-containing molecule in the degassed Reaction Buffer to a known concentration.

    • If the molecule contains disulfide bonds, add TCEP to a final concentration of 10-50 mM and incubate for 30-60 minutes at room temperature to reduce the disulfides.

    • If desired, add EDTA to the Reaction Buffer to a final concentration of 1-5 mM.

  • Preparation of this compound Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution of known concentration (e.g., 10 mM).

  • Conjugation Reaction:

    • Add the desired molar excess of the this compound stock solution to the protein/peptide solution.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing. Alternatively, the reaction can be performed overnight at 4°C.

  • Purification:

    • Purify the conjugate from unreacted this compound and other small molecules using a suitable method such as size-exclusion chromatography.

  • Characterization:

    • Characterize the final conjugate using appropriate analytical techniques such as SDS-PAGE, mass spectrometry, or HPLC to confirm conjugation and assess purity.

Protocol 2: Procedure for TFA Salt Removal from Amine-Containing Linkers

This is a general procedure that can be adapted for this compound if the free amine is required for subsequent steps.

Materials:

  • Lyophilized this compound

  • Hydrochloric acid (HCl) solution (e.g., 100 mM)

  • Distilled water

  • Lyophilizer

Procedure:

  • Dissolve the lyophilized this compound in distilled water.

  • Add a solution of HCl to the linker solution to achieve a final concentration that facilitates the exchange of the trifluoroacetate ion for the chloride ion.

  • Freeze the solution.

  • Lyophilize the frozen solution to remove the water and excess HCl.

  • Repeat the dissolution, freezing, and lyophilization steps 2-3 times to ensure complete salt exchange.

  • The final product will be the hydrochloride salt of the amine-containing linker.

Visualizations

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Prepare Protein/Peptide Prepare Protein/Peptide Reduce Disulfides (TCEP) Reduce Disulfides (TCEP) Prepare Protein/Peptide->Reduce Disulfides (TCEP) Mix and Incubate Mix and Incubate Reduce Disulfides (TCEP)->Mix and Incubate Prepare this compound Prepare this compound Mix and Incub Incubate Mix and Incub Incubate Prepare this compound->Mix and Incub Incubate Purify Conjugate (SEC) Purify Conjugate (SEC) Mix and Incubate->Purify Conjugate (SEC) Characterize (MS, HPLC) Characterize (MS, HPLC) Purify Conjugate (SEC)->Characterize (MS, HPLC)

Caption: Experimental workflow for this compound conjugation.

G cluster_reactants Reactants cluster_product Product Protein-SH Protein with Free Thiol (-SH) Conjugate Protein-S-PEG-NH2 (Stable Thioether Bond) Protein-SH->Conjugate pH 6.5-7.5 Mal-PEG-NH2 Mal-PEG4-C2-NH2 Mal-PEG-NH2->Conjugate

Caption: Signaling pathway of maleimide-thiol conjugation.

References

optimizing pH for maleimide-thiol reaction with Mal-PEG4-C2-NH2 TFA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the pH for maleimide-thiol reactions, specifically focusing on the use of Mal-PEG4-C2-NH2 TFA.

Troubleshooting Guide

Encountering issues with your maleimide-thiol conjugation? This guide outlines common problems, their potential causes, and actionable solutions to get your experiment back on track.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conjugation Yield Incorrect pH: The reaction pH is outside the optimal range of 6.5-7.5.[1][2][3]Adjust the pH of your reaction buffer to 6.5-7.5 using a suitable buffer system like PBS, HEPES, or Tris.[4]
Maleimide Hydrolysis: The maleimide group has been hydrolyzed due to high pH (≥8.0) or prolonged storage in aqueous solution.Prepare aqueous solutions of maleimide-containing reagents immediately before use. If storage is necessary, use a slightly acidic buffer (pH 6.0-6.5) and store at 4°C for short periods.
Thiol Oxidation: Free thiols have oxidized to form disulfide bonds, which are unreactive with maleimides.Reduce disulfide bonds using a reducing agent like TCEP or DTT. If using DTT, ensure its removal before adding the maleimide reagent. Degas buffers and consider adding a chelating agent like EDTA (1-5 mM) to prevent re-oxidation.
Insufficient Molar Excess of Maleimide: The molar ratio of maleimide to thiol is too low.A common starting point is a 10-20 fold molar excess of the maleimide reagent, but this should be optimized for your specific application.
Presence of Unwanted Side Products Reaction with Amines: At pH values above 7.5, maleimides can react with primary amines (e.g., lysine residues).Maintain the reaction pH between 6.5 and 7.5 to ensure chemoselectivity for thiols.
Thiazine Rearrangement (with N-terminal Cysteine): The N-terminal amine of a cysteine residue attacks the succinimide ring, which is more prominent at physiological or higher pH.Perform the conjugation at a more acidic pH (e.g., 5.0) to keep the N-terminal amine protonated and less nucleophilic. Alternatively, consider acetylating the N-terminal cysteine.
Poor Reagent Solubility Hydrophobicity of Maleimide Reagent: Some maleimide reagents have low aqueous solubility.Dissolve the maleimide reagent in a minimal amount of a dry, water-miscible organic solvent like DMSO or DMF before adding it to the aqueous reaction buffer.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the maleimide-thiol reaction?

The optimal pH range for a maleimide-thiol reaction is between 6.5 and 7.5. Within this range, the reaction is highly chemoselective for thiols. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than the reaction with amines.

Q2: What happens if the pH is too low?

While the maleimide group is more stable at a lower pH, the reaction rate with thiols decreases as the pH becomes more acidic. This is because the reaction is dependent on the presence of the thiolate anion, and a lower pH favors the protonated thiol form.

Q3: What are the consequences of the pH being too high?

A pH above 7.5 can lead to two significant issues:

  • Loss of Chemoselectivity: Maleimides begin to react competitively with primary amines, such as the side chain of lysine residues.

  • Maleimide Hydrolysis: The maleimide ring is susceptible to hydrolysis at alkaline pH (≥ 8.0), opening up to form a maleic acid amide derivative that is unreactive towards thiols.

Q4: Are there special pH considerations when conjugating to an N-terminal cysteine?

Yes. When conjugating to a peptide or protein with an N-terminal cysteine, a side reaction leading to thiazine rearrangement can occur, especially at neutral or alkaline pH. To minimize this, it is recommended to perform the conjugation at a more acidic pH, around 5.0. This keeps the N-terminal amine protonated, preventing it from acting as a nucleophile.

Q5: What buffer systems are recommended for this reaction?

Phosphate-buffered saline (PBS), Tris, and HEPES are commonly used buffers for maleimide-thiol conjugations, provided they do not contain any thiol-containing components. It is crucial to ensure the final pH of the reaction mixture is within the optimal range.

Q6: How can I ensure my thiol is available for reaction?

Thiols can oxidize to form disulfide bonds, which are unreactive with maleimides. To ensure the availability of free thiols, it is often necessary to pre-treat your protein or peptide with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol). TCEP is often preferred as it does not contain a thiol and does not need to be removed before adding the maleimide reagent. If DTT is used, it must be removed, for instance, by a desalting column, before initiating the conjugation.

Experimental Workflow & Reaction Mechanism

To aid in experimental design and understanding, the following diagrams illustrate a typical workflow for troubleshooting low conjugation yield and the fundamental mechanism of the maleimide-thiol reaction.

TroubleshootingWorkflow start Low Conjugation Yield check_ph Verify Reaction pH (6.5 - 7.5) start->check_ph check_thiol Confirm Free Thiol Availability check_ph->check_thiol pH OK adjust_ph Adjust Buffer pH check_ph->adjust_ph pH Incorrect check_maleimide Assess Maleimide Integrity check_thiol->check_maleimide Thiol OK reduce_disulfides Add Reducing Agent (TCEP/DTT) check_thiol->reduce_disulfides Thiol Oxidized use_fresh_reagent Use Fresh Maleimide Reagent check_maleimide->use_fresh_reagent Maleimide Hydrolyzed optimize_ratio Optimize Molar Ratio check_maleimide->optimize_ratio Maleimide OK adjust_ph->check_thiol reduce_disulfides->check_maleimide use_fresh_reagent->optimize_ratio success Successful Conjugation optimize_ratio->success

Caption: Troubleshooting logic for low maleimide-thiol conjugation yield.

MaleimideThiolReaction cluster_conditions Reaction Conditions Thiol Protein-SH (Thiol) Product Stable Thioether Bond (Conjugate) Thiol->Product Maleimide Mal-PEG4-C2-NH2 (Maleimide) Maleimide->Product pH pH 6.5 - 7.5 pH->Product Optimal pH

Caption: The maleimide-thiol reaction mechanism forming a stable conjugate.

References

preventing hydrolysis of Mal-PEG4-C2-NH2 TFA in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Mal-PEG4-C2-NH2 TFA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this reagent, with a focus on preventing hydrolysis to ensure successful conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its primary reactive groups?

A1: this compound is a heterobifunctional crosslinker. It features a maleimide group at one end and a primary amine group at the other, connected by a 4-unit polyethylene glycol (PEG) spacer and a 2-carbon linker. The trifluoroacetic acid (TFA) is a salt counterion to the primary amine. The maleimide group reacts specifically with sulfhydryl (thiol) groups, while the primary amine can react with activated carboxylic acids (e.g., NHS esters) to form a stable amide bond.

Q2: What is the primary stability concern when working with this compound in solution?

A2: The primary stability concern is the hydrolysis of the maleimide ring.[1] In aqueous solutions, the maleimide group can undergo ring-opening hydrolysis, rendering it incapable of reacting with thiol groups. This hydrolysis is the main cause of reagent inactivity and failed conjugations.

Q3: How does pH affect the stability of the maleimide group?

A3: The rate of maleimide hydrolysis is highly pH-dependent. The maleimide ring is most stable at acidic to neutral pH (pH < 7) and becomes increasingly susceptible to hydrolysis as the pH becomes more alkaline (pH > 7.5).[1][2] For conjugation reactions, a pH range of 6.5-7.5 is recommended as a compromise between maleimide stability and the availability of the reactive thiolate anion.[1][3]

Q4: What is the recommended way to prepare a stock solution of this compound?

A4: It is highly recommended to prepare stock solutions in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). These solutions, when stored properly at -20°C or -80°C, are stable for at least one month. Aqueous solutions should be prepared immediately before use and should not be stored.

Q5: How stable is the amide bond in the C2-NH2 portion of the molecule?

A5: The amide bond is generally very stable under the conditions used for bioconjugation and is not a primary concern for hydrolysis compared to the maleimide group. Formation of the amide bond itself is a robust and popular method for PEGylation.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Issue Possible Cause Recommended Solution
Low or no conjugation to a thiol-containing molecule. Hydrolysis of the maleimide group. - Prepare fresh aqueous solutions of the reagent for each experiment. - Ensure the pH of the reaction buffer is between 6.5 and 7.5. - Avoid prolonged incubation times in aqueous buffers before adding the thiol-containing molecule.
Oxidation of thiol groups on the target molecule. - Degas buffers to remove dissolved oxygen. - Consider adding a non-thiol-based reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to the protein solution before conjugation to reduce any disulfide bonds.
Incorrect buffer composition. - Use buffers that do not contain primary amines or thiols (e.g., PBS, HEPES, MOPS). Tris buffer can be used but may have some reactivity with NHS esters if used in a two-step conjugation.
Inconsistent results between experiments. Variable hydrolysis of the maleimide stock solution. - Aliquot the organic stock solution upon receipt to avoid multiple freeze-thaw cycles. - Store aliquots at -20°C or -80°C under a dry, inert atmosphere (e.g., nitrogen or argon).
Precipitation of the reagent in aqueous buffer. - If the reagent was dissolved in an organic solvent, ensure the final concentration of the organic solvent in the aqueous reaction mixture is low (typically <10%) to maintain the solubility of the target molecule.

Quantitative Data on Maleimide Hydrolysis

Condition Effect on Maleimide Stability Observed Half-life (t½) / Rate Constant (k) Reference Molecule
pH 5.5 High stability, very slow hydrolysis.Extremely slow hydrolysis observed.8-arm PEG-maleimide
pH 7.4, 20°C Moderate stability, hydrolysis occurs.k = 1.24 x 10⁻⁵ s⁻¹8-arm PEG-maleimide
pH 7.4, 37°C Lower stability, faster hydrolysis.k = 6.55 x 10⁻⁵ s⁻¹ (approx. 5 times faster than at 20°C)8-arm PEG-maleimide
Alkaline pH (>8.5) Low stability, rapid hydrolysis.Rate of hydrolysis increases significantly with increasing pH.Maleimide

Note: The rate of hydrolysis is dependent on the specific structure of the maleimide compound and the buffer composition.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solution
  • Reagent Handling: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Solvent Selection: Use anhydrous DMSO or DMF.

  • Preparation: Prepare a stock solution at a desired concentration (e.g., 10 mg/mL or a specific molarity). Ensure the reagent is fully dissolved.

  • Aliquoting: Immediately aliquot the stock solution into smaller, single-use volumes in low-protein-binding microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light and moisture. For optimal stability, backfill the tubes with a dry, inert gas like argon or nitrogen before sealing.

Protocol 2: General Procedure for Conjugation to a Thiol-Containing Protein
  • Buffer Preparation: Prepare a suitable conjugation buffer, such as 100 mM phosphate buffer with 150 mM NaCl and 10 mM EDTA, at pH 7.2. Degas the buffer thoroughly by vacuum or by bubbling with an inert gas.

  • Protein Preparation: Dissolve the thiol-containing protein in the degassed conjugation buffer. If the protein contains disulfide bonds that need to be reduced, add a 10-20 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.

  • Reagent Preparation: Immediately before conjugation, thaw an aliquot of the this compound stock solution. Dilute the required amount in the conjugation buffer.

  • Conjugation Reaction: Add the diluted this compound to the protein solution. A 10-20 fold molar excess of the maleimide reagent over the protein is a common starting point.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight, with gentle mixing and protected from light.

  • Quenching (Optional): To quench any unreacted maleimide, a small molecule thiol such as L-cysteine or β-mercaptoethanol can be added to the reaction mixture.

  • Purification: Remove excess, unreacted this compound and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.

Visualizations

Hydrolysis_Pathway Mal_PEG Mal-PEG4-C2-NH2 (Active for conjugation) Hydrolyzed_Product Maleamic Acid Derivative (Inactive for thiol conjugation) Mal_PEG->Hydrolyzed_Product  Hydrolysis (pH > 7.5) H2O H₂O

Caption: Hydrolysis pathway of the maleimide group.

Troubleshooting_Workflow Start Low/No Conjugation Yield Check_Reagent Was the aqueous reagent solution freshly prepared? Start->Check_Reagent Check_pH Is the reaction pH between 6.5 and 7.5? Check_Reagent->Check_pH Yes Prepare_Fresh Action: Prepare a fresh aqueous solution of the reagent. Check_Reagent->Prepare_Fresh No Check_Thiols Are the protein thiols reduced and available? Check_pH->Check_Thiols Yes Adjust_pH Action: Adjust buffer pH. Check_pH->Adjust_pH No Success Successful Conjugation Check_Thiols->Success Yes Reduce_Protein Action: Add TCEP to the protein solution. Check_Thiols->Reduce_Protein No Prepare_Fresh->Check_Reagent Adjust_pH->Check_pH Reduce_Protein->Check_Thiols

Caption: Troubleshooting workflow for low conjugation yield.

References

Technical Support Center: Disulfide Bond Reduction for Maleimide Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides detailed protocols, troubleshooting advice, and frequently asked questions for researchers reducing disulfide bonds in proteins or peptides prior to conjugation with maleimide-containing reagents like Mal-PEG4-C2-NH2 TFA.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of reducing disulfide bonds before maleimide conjugation?

Maleimide compounds, such as Mal-PEG4-C2-NH2, react specifically with free sulfhydryl (thiol) groups (-SH) found on cysteine residues.[1][2][3] In many proteins and peptides, these cysteine residues exist as oxidized disulfide bonds (-S-S-), which are unreactive with maleimides.[2][4] Therefore, a reduction step is essential to break these bonds and generate the free thiols necessary for the conjugation reaction to proceed.

Q2: Which reducing agent is best for maleimide conjugation: TCEP, DTT, or β-mercaptoethanol?

Tris(2-carboxyethyl)phosphine (TCEP) is often the preferred reducing agent for reactions involving maleimides. Unlike dithiothreitol (DTT) and β-mercaptoethanol (BME), TCEP is a non-thiol-containing reductant. This is a significant advantage because thiol-based reducing agents like DTT and BME will compete with the newly exposed protein thiols for reaction with the maleimide, thereby reducing conjugation efficiency.

Q3: Do I need to remove the reducing agent before adding the this compound?

This depends on the reducing agent used.

  • TCEP: In most cases, excess TCEP does not need to be removed before adding the maleimide reagent. It reacts very slowly with maleimides and typically does not interfere with the conjugation at standard concentrations.

  • DTT/BME: It is critical to remove excess DTT or BME before initiating the conjugation reaction. This is typically done using a desalting column, spin filtration, or dialysis.

Q4: What is the optimal pH for disulfide reduction and subsequent maleimide conjugation?

The overall process is most efficient when the buffer pH is maintained between 6.5 and 7.5.

  • Reduction: TCEP is effective over a very broad pH range (1.5-9.0), making it highly compatible with the optimal conjugation pH. DTT's reducing power is optimal at a pH greater than 7.

  • Conjugation: The maleimide-thiol reaction is highly specific and efficient within the pH 6.5-7.5 range. Above pH 7.5, the competing reaction of maleimide hydrolysis increases significantly, which can inactivate your reagent and lower the conjugation yield. At a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines, ensuring high specificity.

Q5: How can I prevent my reduced thiols from re-oxidizing back to disulfide bonds?

Re-oxidation of free thiols is a common issue that can lower conjugation efficiency. To mitigate this:

  • Use Degassed Buffers: Degas all buffers by vacuum or by bubbling an inert gas like nitrogen or argon through them to remove dissolved oxygen.

  • Work Under Inert Gas: If possible, flush reaction vials with an inert gas before sealing to create an oxygen-free environment.

  • Include a Chelating Agent: Add 1-5 mM EDTA to your buffers. EDTA sequesters divalent metal ions that can catalyze the oxidation of thiol groups.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Low or No Conjugation Yield Incomplete Disulfide Reduction: The molar excess of the reducing agent was insufficient or the incubation time was too short.Increase the molar excess of TCEP (a 10-100 fold molar excess over the protein is a good starting point). Extend the incubation time (30-60 minutes at room temperature is typical). You can monitor reduction using Ellman's Reagent.
Re-oxidation of Free Thiols: Exposed sulfhydryl groups re-formed disulfide bonds before the maleimide reagent was added.Use degassed buffers containing 1-5 mM EDTA. Work quickly and, if possible, under an inert (nitrogen or argon) atmosphere to minimize oxygen exposure.
Maleimide Hydrolysis: The maleimide group on the PEG linker was inactivated by reacting with water.Ensure the reaction buffer pH is strictly maintained between 6.5 and 7.5. Prepare the this compound solution immediately before use and add it to the protein solution promptly.
Interference from Reducing Agent: A thiol-containing reducing agent (DTT, BME) was used and not completely removed.If using DTT or BME, ensure its complete removal via a desalting column or dialysis before adding the maleimide reagent. Consider switching to TCEP, which typically does not require removal.
Protein Precipitation or Aggregation Disruption of Structural Disulfide Bonds: The reduction was too harsh, leading to protein unfolding and loss of stability.Over-reduction can disrupt the protein's tertiary structure. Perform a titration experiment to find the minimum concentration of reducing agent and incubation time required to cleave the target disulfide bonds without causing denaturation.
Buffer Incompatibility: The protein is not stable in the chosen reaction buffer after reduction.Ensure the protein is soluble and stable in the selected buffer (e.g., PBS, HEPES, Tris). If necessary, perform a buffer exchange into a more suitable buffer before starting the reduction.

Experimental Protocols & Data

Comparison of Common Reducing Agents
FeatureTCEP (Tris(2-carboxyethyl)phosphine)DTT (Dithiothreitol)
Chemical Nature Non-thiol, phosphine-basedThiol-based
Effective pH Range Wide (1.5 - 9.0)Limited (Optimal > 7.0)
Odor OdorlessPungent, sulfurous smell
Air Oxidation Resistant to air oxidationProne to oxidation
Removal Required? No, in most casesYes, removal is critical
Compatibility Compatible with maleimide chemistryCompetes with target thiols for maleimide
Protocol 1: Disulfide Bond Reduction with TCEP

This protocol provides a general guideline. Optimization may be required for your specific protein.

  • Prepare Protein Solution: Dissolve your protein/peptide in a degassed reaction buffer (e.g., 100 mM PBS, 5 mM EDTA, pH 7.2) to a final concentration of 1-10 mg/mL.

  • Prepare TCEP Stock: Prepare a 10 mM TCEP stock solution in the same degassed buffer. Note: TCEP is less stable in phosphate buffers, so prepare this solution immediately before use.

  • Initiate Reduction: Add the TCEP stock solution to the protein solution to achieve a final 10- to 50-fold molar excess of TCEP over the protein.

  • Incubate: Gently mix and incubate the reaction at room temperature for 30-60 minutes. For sensitive proteins, incubation can be done at 4°C for 2 hours.

Protocol 2: Conjugation with this compound
  • Prepare Maleimide Stock: Immediately before use, dissolve the this compound in an anhydrous solvent like DMSO or DMF to create a 10 mM stock solution. Vortex briefly to ensure it is fully dissolved.

  • Initiate Conjugation: Add the maleimide stock solution to the reduced protein solution from Protocol 1. A 10- to 20-fold molar excess of the maleimide reagent over the protein is a common starting point.

  • Incubate: Protect the reaction from light. Incubate at room temperature for 2 hours or overnight at 4°C.

  • Quench Reaction (Optional): To stop the reaction, you can add a small molecule thiol like cysteine or 2-mercaptoethanol to react with any excess maleimide.

  • Purify Conjugate: Remove excess maleimide reagent and other byproducts using size-exclusion chromatography (SEC), dialysis, or gel filtration.

Visual Workflows

G cluster_0 Step 1: Reduction cluster_1 Step 2: Conjugation cluster_2 Step 3: Purification start Protein with Disulfide Bonds (S-S) reductant + TCEP (10-50x excess) start->reductant 30-60 min RT, pH 7.2 reduced Reduced Protein with Free Thiols (-SH) reductant->reduced maleimide + Mal-PEG4-C2-NH2 (10-20x excess) reduced->maleimide 2 hr RT or O/N 4°C, pH 7.2 conjugated Final Conjugated Product maleimide->conjugated purify Purification (e.g., SEC / Dialysis) conjugated->purify Remove excess reagents final Pure Conjugate purify->final

Caption: High-level workflow for protein reduction and maleimide conjugation.

G start Low Conjugation Efficiency Detected q1 Was the reduction step performed? start->q1 a1_yes Check for Re-oxidation q1->a1_yes Yes a1_no Perform Reduction (Protocol 1) q1->a1_no No q2 Used degassed buffers with EDTA? a1_yes->q2 a2_yes Check Maleimide Stability q2->a2_yes Yes a2_no Prepare fresh degassed buffers with 1-5mM EDTA q2->a2_no No q3 Was maleimide reagent freshly prepared? a2_yes->q3 a3_yes Optimize Molar Ratios q3->a3_yes Yes a3_no Prepare fresh maleimide stock solution in DMSO q3->a3_no No

Caption: Troubleshooting logic for low maleimide conjugation yield.

References

common side reactions with Mal-PEG4-C2-NH2 TFA and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Mal-PEG4-C2-NH2 TFA. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding the use of this bifunctional linker in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reactive groups?

This compound is a heterobifunctional crosslinker.[1][2] It contains two primary reactive groups:

  • A maleimide group , which selectively reacts with sulfhydryl (thiol) groups, commonly found on cysteine residues of proteins and peptides, to form a stable thioether bond.[3][4][5]

  • A primary amine group (-NH2) , which is available for conjugation to carboxyl groups or activated esters (like NHS esters).

The molecule includes a hydrophilic 4-unit polyethylene glycol (PEG4) spacer to increase solubility and reduce steric hindrance. The amine is supplied as a trifluoroacetate (TFA) salt.

Q2: My maleimide conjugation is failing or has very low yield. What are the common causes?

Low or no conjugation efficiency with the maleimide group is a frequent issue. The primary causes are typically related to the maleimide itself or the thiol on the target molecule.

Possible Causes & Solutions:

  • Maleimide Hydrolysis: The maleimide ring is susceptible to hydrolysis, especially at neutral to high pH, which renders it inactive.

    • Solution: Always prepare aqueous solutions of the maleimide linker immediately before use. For storage, use a dry, biocompatible organic solvent like DMSO or DMF and store at -20°C or below.

  • Oxidized or Inaccessible Thiols: The target cysteine residues may have formed disulfide bonds (oxidized) or be buried within the protein structure. Disulfides do not react with maleimides.

    • Solution: Reduce disulfide bonds using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) prior to conjugation. TCEP is often preferred as it doesn't contain thiols and does not need to be removed before adding the maleimide reagent. If using a thiol-containing reducing agent like DTT, it must be completely removed before adding the maleimide linker to prevent it from competing with your target molecule.

  • Suboptimal pH: The ideal pH for the thiol-maleimide reaction is between 6.5 and 7.5.

    • At pH < 6.5: The reaction rate slows significantly because the thiol is less likely to be in its reactive thiolate form.

    • At pH > 7.5: The maleimide group can lose its selectivity and start reacting with primary amines (e.g., lysine residues). The rate of maleimide hydrolysis also increases at higher pH.

    • Solution: Ensure your reaction buffer is within the optimal pH range of 6.5-7.5. Use buffers that do not contain primary amines or thiols (e.g., PBS, HEPES, MOPS).

Q3: I've successfully conjugated my molecule, but the resulting bond seems unstable. What could be happening?

The thioether bond formed by the thiol-maleimide reaction can be less stable than once thought, which is a critical issue for applications like antibody-drug conjugates (ADCs).

Possible Causes & Solutions:

  • Retro-Michael Reaction (Thiol Exchange): The thiol-maleimide linkage is reversible through a retro-Michael reaction. In a thiol-rich environment, such as in vivo with molecules like glutathione, the conjugated payload can be transferred to other molecules, leading to off-target effects and reduced efficacy.

    • Solution 1 (Hydrolysis): After the initial conjugation, the thiosuccinimide ring can be intentionally hydrolyzed to form a stable succinamic acid thioether, which is not susceptible to the retro-Michael reaction. This can be achieved by raising the pH of the conjugate solution to 8.5-9.0 and incubating until hydrolysis is complete, then re-neutralizing for storage.

    • Solution 2 (Thiazine Formation): For conjugates involving an N-terminal cysteine, the linkage can be rearranged to a more stable thiazine structure. This can sometimes be promoted by specific reaction conditions post-conjugation.

Q4: Are there other, less common, side reactions I should be aware of?

Yes, there are a few other side reactions that can lead to unexpected products or heterogeneity in your final conjugate.

  • Reaction with Amines: As mentioned, at pH values above 7.5, maleimides can react with primary amines, such as the side chain of lysine residues, which competes with the desired thiol reaction.

    • Prevention: Maintain the reaction pH between 6.5 and 7.5 for optimal chemoselectivity.

  • Thiazine Rearrangement: When conjugating to a peptide or protein with an unprotected N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide ring, leading to a rearrangement to form a stable, six-membered thiazine ring. While this can be an issue if unexpected, it can also be leveraged to create a more stable linkage.

    • Prevention: Protonating the N-terminal amino group by performing the reaction at a lower pH can help prevent this side reaction.

  • Post-Conjugation Oxidation/Hydrolysis: The succinimide ring of the conjugate can still hydrolyze over time, and the sulfur atom in the thioether can be oxidized, leading to heterogeneity in the sample during storage or analysis.

    • Prevention: For long-term storage, consider controlled hydrolysis of the succinimide ring to form the stable succinamic acid. Store the final conjugate under appropriate conditions, protected from light and oxygen.

Q5: How does the TFA salt on the amine group affect my reaction?

The primary amine on the Mal-PEG4-C2-NH2 linker is protonated and stabilized as a trifluoroacetate (TFA) salt.

  • Amine Reactivity: To make the amine nucleophilic and reactive towards an activated carboxyl group (like an NHS ester), it must be deprotonated.

    • Solution: This is typically achieved by adding a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to the reaction mixture or by using a buffer with a pH of 8.0-8.5.

  • Presence of TFA: TFA is a strong acid and its presence might affect the stability of acid-labile molecules. However, in most standard bioconjugation reactions, the final concentration is low enough not to cause issues. It will be removed during the final purification step (e.g., dialysis, desalting, or chromatography).

Troubleshooting Guide: Summary Table

Issue Potential Cause Recommended Action Key Parameters
Low or No Conjugation Maleimide HydrolysisPrepare maleimide solutions fresh in anhydrous DMSO/DMF.Store stock at -20°C.
Thiol OxidationReduce protein with TCEP (10-100x molar excess).Degas buffers. Add EDTA (1-5 mM).
Suboptimal pHMaintain reaction pH between 6.5 and 7.5.Use non-amine, non-thiol buffers.
Unstable Conjugate Retro-Michael ReactionInduce post-conjugation hydrolysis of the thiosuccinimide ring.Adjust pH to 8.5-9.0 post-conjugation.
Heterogeneous Product Reaction with AminesMaintain reaction pH below 7.5.pH 6.5-7.5 for thiol selectivity.
Thiazine RearrangementLower reaction pH to protonate N-terminal amine.Relevant for N-terminal Cys only.
Amine group is unreactive Amine is protonated (TFA salt)Add a non-nucleophilic base (e.g., DIPEA) or use a basic buffer.Reaction pH 8.0-8.5 for amine coupling.

Experimental Protocols

Protocol: Two-Step Conjugation of a Protein (via Cys) and a Carboxylic Acid-Containing Molecule

This protocol describes first reacting the maleimide group of this compound with a cysteine-containing protein, followed by reacting the now-free amine with an activated carboxylic acid.

Step 1: Thiol-Maleimide Conjugation

  • Prepare Protein:

    • Dissolve your cysteine-containing protein in a degassed conjugation buffer (e.g., 100 mM phosphate buffer, 150 mM NaCl, 1 mM EDTA, pH 7.2). Protein concentration should typically be 1-10 mg/mL.

    • If the protein contains disulfide bonds, add TCEP to a final concentration of 10-100 fold molar excess over the protein and incubate for 30-60 minutes at room temperature.

  • Prepare Linker:

    • Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Conjugation Reaction:

    • Add the dissolved linker to the reduced protein solution. A 10-20 fold molar excess of the linker to the protein is a good starting point, but this should be optimized.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification:

    • Remove excess, unreacted linker using a desalting column (e.g., Zeba™ Spin) or dialysis against the conjugation buffer. This step is critical to prevent the unreacted linker from interfering with the next step.

Step 2: Amine-Carboxylic Acid Conjugation

  • Activate Carboxylic Acid:

    • Dissolve your carboxylic acid-containing molecule in an appropriate anhydrous solvent.

    • Activate the carboxyl group by reacting it with a standard carbodiimide (e.g., EDC) and N-hydroxysuccinimide (NHS) to form an NHS ester.

  • Prepare for Amine Coupling:

    • Exchange the buffer of the protein-linker conjugate from Step 1 into an amine-coupling buffer (e.g., 100 mM phosphate buffer, pH 8.0).

    • The basic pH deprotonates the amine on the PEG linker, making it reactive.

  • Conjugation Reaction:

    • Add the activated NHS-ester molecule to the protein-linker conjugate solution. Use a molar excess of the activated molecule.

    • Incubate for 2 hours at room temperature.

  • Final Purification:

    • Purify the final conjugate using size-exclusion chromatography (SEC), HPLC, or dialysis to remove excess reagents and byproducts.

Visualizations

Maleimide_Side_Reactions cluster_side_reactions Side Reactions cluster_conjugate_fate Conjugate Fate Mal Maleimide (Active) Thiol Protein-SH (Reduced Thiol) HydrolyzedMal Maleamic Acid (Inactive) Mal->HydrolyzedMal Hydrolysis (High pH, H₂O) AmineAdduct Amine Adduct (Side Product) Mal->AmineAdduct Amine Reaction (pH > 7.5) Conjugate Thiosuccinimide Conjugate (Desired Product) Thiol->Conjugate Thiol-Maleimide Reaction (pH 6.5-7.5) HydrolyzedConj Succinamic Acid Thioether (Stable Product) Conjugate->HydrolyzedConj Hydrolysis (Stabilization) Retro Reformed Maleimide + Free Thiol Conjugate->Retro Retro-Michael (Thiol Exchange) Lysine Protein-NH2 (e.g., Lysine) Lysine->AmineAdduct

Caption: Key reactions of the maleimide group, including the desired conjugation and common side reactions.

Troubleshooting_Workflow Start Start: Low Conjugation Yield CheckThiol 1. Check Thiol Availability Start->CheckThiol CheckpH 2. Check Reaction pH CheckThiol->CheckpH Thiols Free? [No] Reduce Reduce Disulfides (e.g., with TCEP) CheckThiol->Reduce Thiols Oxidized? [Yes] CheckLinker 3. Check Linker Integrity CheckpH->CheckLinker pH optimal? [No] AdjustpH Adjust Buffer to pH 6.5-7.5 CheckpH->AdjustpH pH out of range? [Yes] FreshLinker Use Freshly Prepared Linker Solution CheckLinker->FreshLinker Linker stored in aqueous buffer? [Yes] Success Successful Conjugation CheckLinker->Success Linker fresh? [No] Reduce->CheckpH AdjustpH->CheckLinker FreshLinker->Success

Caption: A troubleshooting workflow for low maleimide conjugation efficiency.

References

dealing with non-specific binding of Mal-PEG4-C2-NH2 TFA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to the non-specific binding of Mal-PEG4-C2-NH2 TFA during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reactive groups?

This compound is a heterobifunctional crosslinker. It contains two primary reactive groups:

  • A Maleimide group , which selectively reacts with free sulfhydryl (thiol) groups, commonly found on cysteine residues of proteins and peptides.

  • A terminal Amine (NH2) group , which can be conjugated to carboxyl groups or activated esters.

The molecule also features a polyethylene glycol (PEG4) spacer, which enhances solubility and creates a hydrophilic shield that helps to reduce non-specific binding.[1][2][3][4]

Q2: What are the main causes of non-specific binding when using this compound?

Non-specific binding with maleimide reagents typically arises from three primary sources:

  • Reaction with Non-Target Nucleophiles: While highly selective for thiols at a neutral pH, the maleimide group can react with other nucleophilic groups, such as primary amines (e.g., on lysine residues), at a higher pH (above 7.5).[5] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.

  • Hydrophobic Interactions: The conjugated molecule (e.g., a dye or drug) or even the linker itself can non-specifically adsorb to hydrophobic regions of proteins or experimental surfaces.

  • Electrostatic Interactions: Charged residues on your biomolecule can interact with oppositely charged surfaces or other proteins, leading to non-specific adhesion.

Q3: What is maleimide hydrolysis and how can I prevent it?

Maleimide hydrolysis is a chemical reaction where the maleimide ring is opened by water, forming an unreactive maleamic acid. This is a significant concern as it inactivates the linker, leading to low or no conjugation efficiency. The rate of hydrolysis is highly dependent on pH, increasing significantly under alkaline conditions (pH > 7.5).

To prevent hydrolysis:

  • Control pH: Perform your conjugation reaction within the optimal pH range of 6.5-7.5.

  • Fresh Reagents: Prepare aqueous solutions of this compound immediately before use. For stock solutions, dissolve the reagent in an anhydrous organic solvent like DMSO or DMF and store it at -20°C, protected from moisture.

  • Avoid Aqueous Storage: Do not store maleimide reagents in aqueous buffers for extended periods.

Troubleshooting Guide

This guide addresses common problems encountered during conjugation experiments with this compound.

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Conjugation Yield Hydrolyzed Maleimide Reagent: The maleimide group has reacted with water and is inactive.- Prepare a fresh stock solution of this compound in anhydrous DMSO or DMF immediately before use.- Ensure the reaction buffer pH is strictly maintained between 6.5 and 7.5.
Oxidized Thiols: The target sulfhydryl groups on your protein have formed disulfide bonds (S-S) and are unavailable for reaction.- Reduce the protein with a 10-100 fold molar excess of a disulfide-reducing agent like TCEP for 30-60 minutes at room temperature.- TCEP is recommended as it does not contain a thiol and does not need to be removed before adding the maleimide reagent.- If using DTT, it must be removed via a desalting column or dialysis before adding the maleimide linker.
Incorrect Buffer Composition: The buffer contains primary amines (e.g., Tris) or other thiol-containing compounds that compete with the target molecule.- Perform a buffer exchange into a non-amine, non-thiol buffer such as PBS, MES, or HEPES at pH 7.0-7.5.- Include 1-5 mM EDTA in the buffer to chelate metal ions that can catalyze thiol oxidation.
High Background / Non-Specific Binding Reaction pH is too high: The pH of the reaction buffer is >7.5, leading to reaction with amines (e.g., lysine residues).- Ensure the reaction buffer pH is strictly maintained between 6.5 and 7.5.
Hydrophobic Interactions: The linker or conjugated payload is non-specifically adsorbing to the protein or other surfaces.- Add a non-ionic surfactant (e.g., 0.05-0.1% Tween-20) to the wash buffers and, if compatible, to the reaction buffer.- The PEG4 spacer on the linker is designed to minimize this, but additional measures may be necessary depending on the payload.
Electrostatic Interactions: Charged molecules are non-specifically binding to surfaces or other proteins.- Increase the ionic strength of your buffers by adding NaCl (e.g., 150 mM or higher). The optimal concentration may need to be determined empirically.- Add a blocking agent like Bovine Serum Albumin (BSA) at 1-3% to your buffers to saturate non-specific binding sites.
Protein Aggregation/Precipitation High Protein Concentration: The protein concentration is too high for its solubility in the chosen buffer.- Reduce the protein concentration.- Perform a small-scale pilot experiment to test for solubility under the planned reaction conditions.
Hydrophobic Payload: The conjugated molecule is highly hydrophobic, causing the conjugate to precipitate.- The PEG4 spacer is intended to increase solubility, but for very hydrophobic payloads, a longer PEG chain may be required.- Consider adding a small percentage of a water-miscible organic co-solvent if it does not impact protein stability.

Data Summary Tables

Table 1: Recommended Buffer Conditions for Maleimide Conjugation

ParameterRecommended RangeRationale
pH 6.5 - 7.5Optimal for specific thiol-maleimide reaction; minimizes hydrolysis and reaction with amines.
Buffer Type PBS, HEPES, MESNon-amine and non-thiol containing buffers prevent side reactions.
Additives 1-5 mM EDTAChelates metal ions to prevent oxidation of free thiols.

Table 2: Common Additives to Reduce Non-Specific Binding

AdditiveTypical ConcentrationMechanism of Action
Bovine Serum Albumin (BSA) 1-3% (w/v)Blocks non-specific protein-protein and protein-surface interactions.
Tween-20 0.05-0.1% (v/v)Non-ionic surfactant that reduces non-specific binding from hydrophobic interactions.
Sodium Chloride (NaCl) 150-500 mMIncreases ionic strength to shield and reduce non-specific electrostatic interactions.

Experimental Protocols

Protocol 1: Reduction of Protein Disulfide Bonds

This protocol is for proteins where the target cysteine residues are involved in disulfide bonds.

Materials:

  • Protein solution (1-10 mg/mL)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS) or HEPES, pH 7.2-7.5, containing 1-5 mM EDTA.

  • Tris(2-carboxyethyl)phosphine (TCEP)

Procedure:

  • Prepare the protein in the Reaction Buffer. Degas the buffer by applying a vacuum or by bubbling with an inert gas (e.g., argon or nitrogen) to prevent re-oxidation of thiols.

  • Add TCEP to the protein solution to a final concentration that is a 10-100 fold molar excess over the protein.

  • Incubate the reaction mixture for 30-60 minutes at room temperature.

  • The reduced protein is now ready for direct use in the conjugation reaction (Protocol 2). TCEP does not need to be removed.

Protocol 2: General Protein Conjugation with this compound

Materials:

  • Reduced protein solution (from Protocol 1) or a protein with available free thiols.

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer (as in Protocol 1)

  • Quenching solution (e.g., 2-mercaptoethanol or L-cysteine)

  • Purification column (e.g., size-exclusion chromatography/desalting column)

Procedure:

  • Prepare Maleimide Reagent: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.

  • Initiate Conjugation: Add the maleimide stock solution to the protein solution to achieve a 10-20 fold molar excess of the maleimide reagent over the protein. Add the stock solution dropwise while gently stirring.

  • Incubate: Incubate the reaction for 2 hours at room temperature or overnight at 4°C. Protect the reaction from light if the conjugated payload is light-sensitive.

  • Quench Reaction (Optional but Recommended): To stop the reaction and quench any unreacted maleimide groups, add a small molecule thiol like 2-mercaptoethanol or L-cysteine to a final concentration of ~10 mM. Incubate for 15-30 minutes.

  • Purify Conjugate: Remove excess, unreacted this compound and quenching reagent using a desalting or size-exclusion chromatography column appropriate for the size of your protein conjugate.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_conjugation Phase 2: Conjugation cluster_purification Phase 3: Purification & Analysis start Start: Protein Solution (1-10 mg/mL) check_thiols Free Thiols Available? start->check_thiols reduce Reduce Disulfide Bonds (Add 10-100x TCEP) check_thiols->reduce No conjugate Combine & Incubate (10-20x Molar Excess Linker) RT for 2h or 4°C overnight check_thiols->conjugate Yes reduce->conjugate prep_linker Prepare Fresh Linker (10 mM Mal-PEG4-C2-NH2 in anhydrous DMSO) prep_linker->conjugate quench Quench Reaction (e.g., L-Cysteine) conjugate->quench purify Purify Conjugate (Size-Exclusion Chromatography) quench->purify end Final Conjugate purify->end

Caption: Experimental workflow for protein conjugation with this compound.

troubleshooting_flow start Problem: High Non-Specific Binding q_pH Is pH between 6.5-7.5? start->q_pH q_hydrophobic Is payload hydrophobic? q_pH->q_hydrophobic Yes a_pH Action: Adjust buffer pH to 6.5-7.5 q_pH->a_pH No q_electrostatic Are electrostatic interactions suspected? q_hydrophobic->q_electrostatic Yes/Maybe a_hydrophobic Action: Add 0.05-0.1% Tween-20 to wash buffers q_hydrophobic->a_hydrophobic No a_electrostatic Action: Add 1-3% BSA and/or increase NaCl to 150-500 mM q_electrostatic->a_electrostatic Yes resolve Problem Resolved q_electrostatic->resolve No a_pH->resolve a_hydrophobic->resolve a_electrostatic->resolve

References

Technical Support Center: Improving the Stability of Mal-PEG4-C2-NH2 TFA Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Mal-PEG4-C2-NH2 TFA and related maleimide-PEG conjugates. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the stability of their bioconjugates.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is it used for?

This compound is a heterobifunctional crosslinker that contains a maleimide group at one end and an amine group at the other, connected by a 4-unit polyethylene glycol (PEG) spacer.[1][2][3][4][5] The maleimide group reacts specifically with sulfhydryl (thiol) groups, commonly found on cysteine residues of proteins and peptides, to form a stable thioether bond. The terminal amine group can be conjugated to molecules with carboxyl groups or other reactive moieties. This linker is frequently used in bioconjugation, including the development of antibody-drug conjugates (ADCs), PEGylation of proteins for improved pharmacokinetics, and fluorescent labeling of biomolecules.

Q2: What are the primary instability concerns with maleimide-thiol conjugates?

The two main stability issues with the thiosuccinimide linkage formed between a maleimide and a thiol are:

  • Retro-Michael Reaction: This is the reversal of the initial conjugation reaction, leading to the cleavage of the thioether bond. This can result in the premature release of a conjugated payload, such as a drug, which can lead to off-target toxicity and reduced efficacy. The presence of other thiol-containing molecules in the environment, like glutathione in plasma, can facilitate this reaction.

  • Hydrolysis of the Succinimide Ring: The succinimide ring formed after conjugation is susceptible to hydrolysis, which opens the ring to form a more stable succinamic acid derivative. While this prevents the retro-Michael reaction and "locks" the conjugate, the hydrolysis itself can be slow and result in a heterogeneous mixture of ring-opened and closed forms if not controlled.

Q3: How does pH affect the stability of the maleimide group and the final conjugate?

The pH is a critical factor throughout the conjugation process:

  • During Conjugation: The reaction between the maleimide and a thiol is most efficient at a pH of 6.5-7.5. Below pH 6.5, the reaction rate slows down. Above pH 7.5, the maleimide group itself becomes increasingly susceptible to hydrolysis into a non-reactive maleamic acid, which will prevent conjugation.

  • Post-Conjugation Stability: The stability of the resulting thiosuccinimide linkage is also pH-dependent. The retro-Michael reaction can occur at physiological pH (around 7.4). Hydrolysis of the succinimide ring is also influenced by pH.

Q4: What are the recommended storage conditions for this compound and its conjugates?

  • Unconjugated this compound: The unconjugated linker should be stored at -20°C, desiccated, and protected from light. For best stability, it can be handled under an inert gas like nitrogen or argon. When preparing to use it, the container should be allowed to warm to room temperature before opening to prevent condensation.

  • Conjugates: The storage conditions for the final conjugate will depend on the biomolecule it is attached to. However, to minimize degradation of the linker, storage at 4°C in a slightly acidic buffer (pH 6.0-6.5) is recommended for short periods. For long-term storage, freezing at -20°C or -80°C is generally advisable, but the stability of the biomolecule component must be considered.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Conjugation Efficiency Hydrolysis of Maleimide Group: The maleimide linker was exposed to a pH above 7.5 before or during the conjugation reaction.Maintain the reaction pH between 6.5 and 7.5. Prepare fresh solutions of the maleimide linker immediately before use.
Oxidation of Thiol Groups: Free thiols on the protein or peptide have formed disulfide bonds, which are unreactive with maleimides.Reduce disulfide bonds using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) prior to conjugation. TCEP is often preferred as it does not contain thiols and does not need to be removed before adding the maleimide. Degas buffers to remove oxygen and consider adding a chelating agent like EDTA to prevent metal-catalyzed oxidation.
Incorrect Stoichiometry: The molar ratio of maleimide to thiol is not optimal.Use a 10- to 20-fold molar excess of the maleimide-PEG reagent over the thiol-containing molecule to drive the reaction to completion.
Conjugate Instability (Premature Payload Release) Retro-Michael Reaction: The thiosuccinimide linkage is reverting, especially in the presence of other thiols (e.g., in plasma).Induce hydrolysis of the succinimide ring post-conjugation to form the more stable, ring-opened succinamic acid structure. This can be achieved by incubating the conjugate at a slightly basic pH or for an extended period. Consider using maleimide derivatives with electron-withdrawing N-substituents, which can accelerate this hydrolysis.
Inappropriate Storage Conditions: The conjugate is stored at a suboptimal pH or temperature.Store the final conjugate in a buffer with a slightly acidic pH (6.0-6.5) at 4°C for short-term storage. For longer-term stability, freeze the conjugate.
Heterogeneity of the Final Product Incomplete Conjugation: The reaction did not go to completion, leaving unreacted biomolecules.Optimize the reaction conditions as described for low conjugation efficiency (pH, stoichiometry, reaction time). Purify the final product using size-exclusion chromatography (SEC) or other appropriate methods to separate the conjugate from unreacted starting materials.
Mixture of Ring-Opened and Closed Succinimide: The post-conjugation hydrolysis is incomplete.Drive the hydrolysis to completion by adjusting the pH and incubation time post-conjugation. Monitor the conversion using HPLC or mass spectrometry.

Experimental Protocols

Protocol 1: General Procedure for Thiol-Maleimide Conjugation

This protocol outlines a general method for conjugating a thiol-containing biomolecule (e.g., a protein with cysteine residues) with this compound.

  • Preparation of the Thiol-Containing Molecule:

    • Dissolve the biomolecule in a degassed conjugation buffer (e.g., phosphate-buffered saline (PBS), pH 7.0-7.4).

    • If disulfide bonds are present, add a 10-100 fold molar excess of a reducing agent like TCEP. Incubate for 30-60 minutes at room temperature. Excess TCEP does not need to be removed. If using DTT, it must be removed via a desalting column before proceeding.

  • Preparation of the Maleimide Linker:

    • Dissolve the this compound in a minimal amount of an anhydrous organic solvent like DMSO or DMF immediately before use.

  • Conjugation Reaction:

    • Add the dissolved maleimide linker to the solution of the reduced biomolecule. A 10- to 20-fold molar excess of the maleimide is recommended.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • (Optional) Quench any excess maleimide by adding a small molecule thiol like cysteine or 2-mercaptoethanol.

    • Purify the conjugate from excess linker and other reagents using size-exclusion chromatography (SEC), dialysis, or another suitable purification method.

Protocol 2: HPLC-Based Assay for Conjugate Stability in the Presence of Glutathione

This assay assesses the stability of the maleimide-thiol linkage by monitoring the integrity of the conjugate over time in the presence of a high concentration of glutathione (GSH), which mimics an in vivo environment.

  • Sample Preparation:

    • Prepare a stock solution of the purified conjugate at 1 mg/mL in PBS (pH 7.4).

    • Prepare a 100 mM stock solution of glutathione in PBS.

    • In a microcentrifuge tube, mix the conjugate stock with the glutathione stock to achieve a final conjugate concentration of 0.5 mg/mL and a final glutathione concentration of 10 mM.

    • Prepare a control sample with the conjugate in PBS without glutathione.

  • Incubation:

    • Incubate both samples at 37°C.

  • Time-Point Analysis:

    • At various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each tube and stop the reaction (e.g., by flash freezing or adding a quenching agent if necessary).

  • HPLC Analysis:

    • Analyze the aliquots by reverse-phase HPLC (RP-HPLC).

    • Use a suitable gradient to separate the intact conjugate from any released payload or degradation products.

    • Monitor the elution profile using UV detection at a wavelength appropriate for the biomolecule (e.g., 280 nm for proteins) and the payload if it has a chromophore.

    • Calculate the percentage of intact conjugate at each time point by integrating the peak area.

Quantitative Data Summary

The following tables summarize stability data for maleimide-based conjugates compared to more stable alternatives.

Table 1: Stability of Thiol-Reactive Linker Conjugates in the Presence of Glutathione

Linker TypeTest ConditionTime Point% Intact ConjugateKey FindingReference(s)
Maleimide-PEG 1 mM Glutathione, 37°C7 days~70%Susceptible to deconjugation in the presence of competing thiols.
Mono-sulfone-PEG 1 mM Glutathione, 37°C7 days>90%Significantly more stable than maleimide-PEG conjugates.
Vinylpyrimidine Human Serum, 37°C8 days~100%Superior stability with no observable transfer to other molecules.
Carbonylacrylic Human Plasma, 37°CNot specified"Stable"Reported to be stable in human plasma.

Table 2: Effect of Storage Temperature on Maleimide Reactivity

Storage ConditionDurationLoss of Reactivity
4°C in aqueous buffer7 days~10%
20°C in aqueous buffer7 days~40%

(Data synthesized from descriptions in reference)

Visualizations

experimental_workflow Experimental Workflow for Maleimide-Thiol Conjugation cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis mol_prep 1. Prepare Thiol-Containing Molecule (e.g., Protein) conjugation 3. Mix and Incubate (pH 6.5-7.5, RT or 4°C) mol_prep->conjugation Reduced Thiol linker_prep 2. Prepare Maleimide Linker Solution linker_prep->conjugation Maleimide quench 4. Quench Excess Maleimide (Optional) conjugation->quench purify 5. Purify Conjugate (e.g., SEC) quench->purify analyze 6. Analyze Stability (e.g., HPLC) purify->analyze

Caption: Workflow for a typical maleimide-thiol conjugation experiment.

stability_factors Factors Influencing Maleimide Conjugate Stability cluster_destabilizing Destabilizing Factors cluster_stabilizing Stabilizing Strategies center Conjugate Stability retro_michael Retro-Michael Reaction retro_michael->center high_ph High pH (>7.5) (Pre-conjugation hydrolysis) high_ph->center competing_thiols Competing Thiols (e.g., Glutathione) competing_thiols->center high_temp Elevated Temperature high_temp->center hydrolysis Succinimide Ring Hydrolysis hydrolysis->center acidic_ph Slightly Acidic pH (pH 6.0-6.5 Storage) acidic_ph->center low_temp Low Temperature Storage (-20°C) low_temp->center alt_linkers Alternative Linkers (e.g., Mono-sulfone) alt_linkers->center

Caption: Key factors that influence the stability of maleimide-thiol conjugates.

References

Technical Support Center: Purification of Mal-PEG4-C2-NH2 TFA Labeled Proteins

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with proteins labeled with Mal-PEG4-C2-NH2 TFA salt.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound labeled proteins in a question-and-answer format.

Issue 1: Low Labeling Efficiency

Q: I am observing a low yield of my PEGylated protein after the labeling reaction. What are the potential causes and how can I troubleshoot this?

A: Low labeling efficiency is a common problem in bioconjugation. Several factors can contribute to this issue. Here's a step-by-step troubleshooting approach:

  • Thiol Group Accessibility and Reactivity: The maleimide group of the linker reacts specifically with free thiol groups (sulfhydryl groups) on cysteine residues.

    • Disulfide Bonds: Ensure that the cysteine residue targeted for labeling is not involved in a disulfide bond. If it is, the disulfide bond must be reduced prior to labeling. Use a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). TCEP is often preferred as it does not contain a thiol group and does not need to be removed before labeling.

    • Steric Hindrance: The cysteine residue may be located in a sterically hindered region of the protein, preventing the maleimide-PEG linker from accessing it. Consider gentle denaturation or changing the reaction buffer conditions to increase accessibility.

  • Reaction Conditions:

    • pH: The optimal pH for the maleimide-thiol reaction is between 6.5 and 7.5.[1] At pH values below 6.5, the reaction rate slows down, while at pH values above 7.5, the maleimide group can undergo hydrolysis, and reaction with amines (e.g., lysine residues) can become a competing side reaction.

    • Buffer Composition: Avoid buffers containing free thiols, such as those with DTT or β-mercaptoethanol, as they will compete with the protein's cysteine for the maleimide linker.

    • Excess Linker: A molar excess of the Mal-PEG4-C2-NH2 linker over the protein is typically required to drive the reaction to completion. A common starting point is a 10-20 fold molar excess.[1]

  • Linker Integrity:

    • Hydrolysis: Maleimide groups are susceptible to hydrolysis in aqueous solutions. Prepare the linker solution immediately before use and avoid prolonged storage in buffer.

Issue 2: Presence of Aggregates in the Final Product

Q: After purification, I see a significant amount of aggregation in my labeled protein sample. What could be causing this and how can I prevent it?

A: Aggregation is a frequent challenge when working with proteins, and the labeling process can sometimes exacerbate it.

  • Hydrophobicity: The PEG linker, although generally increasing hydrophilicity, can in some cases lead to aggregation, especially if the protein itself is prone to aggregation.

  • Intermolecular Disulfide Bonds: If the reduction of disulfide bonds was incomplete or if re-oxidation occurred, intermolecular disulfide bonds can form, leading to aggregation. Ensure complete reduction and consider performing the labeling and purification steps in a low-oxygen environment.

  • Purification Method: The chosen purification method might be contributing to aggregation.

    • Harsh Elution Conditions: High salt concentrations or extreme pH values used for elution in ion-exchange or hydrophobic interaction chromatography can sometimes induce aggregation. Screen for milder elution conditions.

    • Column Overloading: Overloading a chromatography column can lead to poor separation and co-elution of aggregates.

Troubleshooting Workflow for Aggregation ```dot graph Troubleshooting_Aggregation { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Start [label="High Aggregation Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Labeling [label="Review Labeling Conditions"]; Check_Purification [label="Evaluate Purification Strategy"]; Optimize_Buffer [label="Optimize Buffer (e.g., add excipients)"]; SEC_Analysis [label="Analyze by Size-Exclusion Chromatography"]; Modify_Elution [label="Modify Elution Conditions (milder pH, lower salt)"]; Change_Resin [label="Consider Different Chromatography Resin"]; Result [label="Reduced Aggregation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Check_Labeling; Start -> Check_Purification; Check_Labeling -> Optimize_Buffer; Check_Purification -> SEC_Analysis; SEC_Analysis -> Modify_Elution; Modify_Elution -> Change_Resin; Optimize_Buffer -> Result; Change_Resin -> Result; }

References

effect of molar ratio on Mal-PEG4-C2-NH2 TFA conjugation efficiency

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Mal-PEG4-C2-NH2 TFA conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the use of this linker in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its reactive groups?

This compound is a heterobifunctional crosslinker containing a maleimide group and an amine group, connected by a 4-unit polyethylene glycol (PEG) spacer.[1][2] The maleimide group reacts specifically with thiol (sulfhydryl, -SH) groups, commonly found in cysteine residues of proteins and peptides, to form a stable thioether bond.[3][] The terminal amine group (-NH2) can be used for subsequent modifications, such as conjugation to molecules with activated carboxyl groups (e.g., NHS esters).[3] The trifluoroacetate (TFA) salt is a counter-ion to the amine group, which can be exchanged for other counter-ions if necessary.

Q2: What is the optimal molar ratio of this compound to my thiol-containing molecule?

The optimal molar ratio is highly dependent on the specific properties of your molecule (e.g., protein, peptide) and the desired degree of labeling. A common starting point for maleimide-protein conjugations is a 10 to 20-fold molar excess of the maleimide-PEG reagent over the thiol-containing molecule. However, for some biomolecules, much lower ratios may be optimal. For instance, a 2:1 molar ratio was found to be optimal for a cyclic peptide, while a 5:1 ratio was optimal for a nanobody. It is highly recommended to perform a series of trial conjugations with varying molar ratios (e.g., 2:1, 5:1, 10:1, 20:1) to determine the optimal ratio for your specific application.

Q3: What are the ideal buffer conditions for the conjugation reaction?

The reaction between a maleimide and a thiol is most efficient at a pH range of 6.5 to 7.5. At a pH below 6.5, the reaction rate is significantly slower, while at a pH above 7.5, the maleimide group becomes increasingly susceptible to hydrolysis, which renders it inactive for conjugation. It is crucial to use buffers that do not contain primary amines (e.g., Tris) or thiols (e.g., DTT, 2-mercaptoethanol), as these will compete with the intended reaction. Recommended buffers include phosphate-buffered saline (PBS), HEPES, and MES.

Q4: How does the TFA salt affect my conjugation reaction?

Trifluoroacetic acid (TFA) is a common counter-ion used in the synthesis and purification of peptides and other molecules. While the TFA salt itself is unlikely to directly interfere with the maleimide-thiol reaction, residual TFA in your final product could potentially affect its physicochemical properties or biological activity in downstream applications. If your application is sensitive to TFA, it may be necessary to perform a salt exchange step, for example, through dialysis or buffer exchange chromatography against a buffer containing a different salt (e.g., acetate or chloride).

Q5: How can I confirm that the conjugation was successful?

Several analytical techniques can be used to confirm the successful conjugation of this compound to your molecule of interest. These include:

  • SDS-PAGE: An increase in the molecular weight of the conjugated protein compared to the unconjugated protein can be visualized.

  • Mass Spectrometry (e.g., MALDI-TOF or ESI-MS): This provides a precise measurement of the molecular weight of the conjugate, confirming the addition of the PEG linker.

  • HPLC/UPLC: A shift in the retention time of the conjugated molecule compared to the starting materials can be observed.

  • UV-Vis Spectroscopy: If the molecule being conjugated has a distinct absorbance spectrum, changes in the spectrum upon conjugation can be monitored.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Conjugation Efficiency Suboptimal Molar Ratio: Insufficient excess of the this compound linker.Perform a titration experiment with a range of molar ratios (e.g., 2:1, 5:1, 10:1, 20:1, 40:1) to find the optimal excess.
Maleimide Hydrolysis: The maleimide group is unstable at high pH (>7.5) and in aqueous solutions for extended periods.Maintain the reaction pH between 6.5 and 7.5. Prepare the this compound solution immediately before use.
Oxidized Thiols: Cysteine residues on the protein may have formed disulfide bonds and are not available to react.Reduce the protein's disulfide bonds using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) prior to conjugation. A 50 to 100-fold molar excess of TCEP is often recommended.
Interfering Buffer Components: Buffers containing primary amines (e.g., Tris) or other thiols (e.g., DTT) will compete with the reaction.Use non-amine, thiol-free buffers such as PBS, HEPES, or MES.
Protein Aggregation/Precipitation Suboptimal Buffer Conditions: Incorrect pH or high ionic strength can lead to protein instability.Optimize buffer conditions, ensuring the pH is within the protein's stability range.
Hydrophobicity of the Linker: Although PEG is hydrophilic, the overall conjugate may have different solubility properties.Perform the reaction at a lower temperature (e.g., 4°C) or for a shorter duration. Consider adding solubility-enhancing agents if compatible with the reaction.
Non-specific Labeling Reaction with Amines: At pH values above 7.5, maleimides can show some reactivity towards primary amines.Strictly maintain the reaction pH between 6.5 and 7.5 to ensure thiol-specific modification.
Difficulty in Purifying the Conjugate Similar Properties of Reactants and Products: The conjugated and unconjugated species may have similar sizes or charges.Utilize a purification method that exploits the change in properties upon conjugation. Size-exclusion chromatography is often effective for removing excess linker. Ion-exchange or hydrophobic interaction chromatography may be necessary to separate conjugated from unconjugated protein.

Quantitative Data Summary

The following table summarizes the effect of molar ratio on conjugation efficiency as reported in the literature for maleimide-thiol reactions. Note that these are examples and the optimal ratio for your specific experiment with this compound may vary.

BiomoleculeMaleimide to Thiol Molar RatioConjugation EfficiencyReference
Cyclic Peptide (cRGDfK)2:184 ± 4%
Nanobody (11A4)5:158 ± 12%
General Protein Labeling (Starting Point)10:1 to 20:1Sufficient for most applications

Experimental Protocol: General Procedure for Conjugation

This protocol provides a general guideline for conjugating this compound to a thiol-containing protein. Optimization may be required for your specific application.

1. Preparation of Protein Solution: a. Dissolve the thiol-containing protein in a degassed, amine-free, and thiol-free buffer (e.g., PBS, HEPES) at a pH between 6.5 and 7.5. A typical protein concentration is 1-10 mg/mL. b. If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 50-100 fold molar excess of TCEP. Incubate at room temperature for 30-60 minutes. Note: If using DTT or 2-mercaptoethanol, they must be removed by desalting or dialysis before adding the maleimide reagent.

2. Preparation of this compound Solution: a. Immediately before use, dissolve the this compound in a dry, water-miscible organic solvent such as DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).

3. Conjugation Reaction: a. Add the desired molar excess of the this compound stock solution to the protein solution. b. Gently mix and incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. Protect the reaction from light if any of the components are light-sensitive.

4. Quenching the Reaction (Optional): a. To stop the reaction and quench any unreacted maleimide, a small molecule thiol such as cysteine or 2-mercaptoethanol can be added in a slight molar excess to the initial amount of the maleimide linker.

5. Purification of the Conjugate: a. Purify the conjugated protein from excess this compound and reaction byproducts using a suitable chromatography method, such as size-exclusion chromatography (desalting column) or dialysis.

6. Analysis and Storage: a. Analyze the purified conjugate using appropriate methods (e.g., SDS-PAGE, mass spectrometry, HPLC) to confirm conjugation and assess purity. b. Store the purified conjugate under conditions that maintain its stability (e.g., -20°C or -80°C).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction cluster_analysis Analysis & Storage protein_prep Prepare Protein Solution (pH 6.5-7.5, amine/thiol-free buffer) conjugation Conjugation Reaction (Incubate 1-2h at RT or overnight at 4°C) protein_prep->conjugation linker_prep Prepare this compound Solution (in DMSO or DMF) linker_prep->conjugation quench Quench Reaction (Optional, with excess thiol) conjugation->quench purification Purification (e.g., Size-Exclusion Chromatography) quench->purification analysis Analysis (SDS-PAGE, MS, HPLC) purification->analysis storage Storage analysis->storage

Caption: Experimental workflow for this compound conjugation.

Caption: Maleimide-thiol conjugation reaction pathway.

References

avoiding thiazine rearrangement with N-terminal cysteine conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on avoiding the common thiazine rearrangement side reaction during N-terminal cysteine conjugation.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments.

Issue 1: Presence of an Unexpected Isomer in LC-MS Analysis

  • Observation: Your LC-MS analysis shows a product with the same mass as your expected conjugate but with a different retention time.

  • Possible Cause: This is a strong indication of thiazine rearrangement, where the N-terminal amine of the cysteine attacks the succinimide ring of the maleimide adduct, forming a stable six-membered thiazine ring.[1][2][3] This creates a structural isomer that is often chromatographically separable from the desired product.

  • Solution:

    • pH Optimization: The most critical factor influencing thiazine rearrangement is pH. The reaction is significantly accelerated at neutral or basic pH (≥7.0).[1][2] To minimize rearrangement, perform the conjugation reaction at an acidic pH, ideally between 5.0 and 6.0. At lower pH, the N-terminal amine is protonated, reducing its nucleophilicity and thus slowing down the intramolecular attack on the succinimide ring.

    • Reaction Time: Minimize the reaction time as the rearrangement can be time-dependent. Monitor the reaction progress closely and quench it as soon as a sufficient amount of the desired conjugate has been formed.

    • Confirmation: To confirm the presence of the thiazine isomer, tandem mass spectrometry (MS/MS) can be employed. The fragmentation patterns of the desired succinimide thioether and the thiazine isomer are typically different, allowing for their unambiguous identification.

Issue 2: Low Conjugation Yield at Acidic pH

  • Observation: While performing the conjugation at a lower pH to avoid thiazine rearrangement, you observe a significant decrease in the overall yield of your desired product.

  • Possible Cause: The rate of the desired thiol-maleimide Michael addition reaction is also pH-dependent, with optimal rates typically observed between pH 6.5 and 7.5. Lowering the pH too much can significantly slow down the formation of the initial conjugate.

  • Solution:

    • Fine-tune pH: Instead of a very low pH, try a moderately acidic pH in the range of 6.0-6.5. This can often provide a good balance between minimizing rearrangement and achieving a reasonable conjugation rate.

    • Increase Reactant Concentration: Increasing the concentration of your protein/peptide and/or the maleimide reagent can help drive the reaction towards the desired product, even at a suboptimal pH.

    • Extend Reaction Time: At a lower pH, the conjugation reaction will be slower. Monitor the reaction over a longer period to allow it to reach completion.

Frequently Asked Questions (FAQs)

  • Q1: What is thiazine rearrangement in the context of N-terminal cysteine conjugation?

    • A1: Thiazine rearrangement is an intramolecular side reaction that occurs after the initial conjugation of a maleimide to an N-terminal cysteine. The free amino group at the N-terminus attacks the succinimide ring of the conjugate, leading to the formation of a six-membered 1,4-thiazine ring. This results in a structural isomer of the intended product.

  • Q2: How can I detect the thiazine rearrangement product?

    • A2: Since the thiazine product is an isomer of the desired conjugate, it has the same mass and cannot be distinguished by mass spectrometry (MS) alone. However, it can often be separated from the desired product by reverse-phase high-performance liquid chromatography (RP-HPLC) due to differences in polarity. Tandem mass spectrometry (MS/MS) can then be used to confirm its identity through unique fragmentation patterns.

  • Q3: What are the main factors that promote thiazine rearrangement?

    • A3: The primary factor is pH, with neutral to basic conditions (pH ≥ 7.0) significantly accelerating the reaction. Other factors that can have a minor influence include the amino acid sequence adjacent to the N-terminal cysteine and the specific structure of the maleimide reagent.

  • Q4: Is the thiazine rearrangement always undesirable?

    • A4: While often considered an unwanted side product that introduces heterogeneity, some studies suggest that the thiazine linkage can be more stable than the original succinimide thioether bond, particularly against in vivo degradation through retro-Michael reactions and thiol exchange. In some specific applications, the enhanced stability of the thiazine structure could be advantageous.

  • Q5: Can the thiazine rearrangement be reversed?

    • A5: Under typical bioconjugation conditions, the thiazine rearrangement is generally considered irreversible. Therefore, prevention is the most effective strategy.

Data Presentation

Table 1: Effect of pH on Thiazine Rearrangement

The following table summarizes the percentage of thiazine formation observed when conjugating a model peptide (H-CGF-OH) with 3-maleimidopropionic acid (MPA) at different pH values after 24 hours.

pHPercentage of Thiazine Formation (%)
5.0< 1%
7.3~70%
8.4~90%

Data adapted from: Gober, I. N., et al. (2021). Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement. Journal of Peptide Science, 27(7), e3323.

Experimental Protocols

Protocol 1: N-Terminal Cysteine Conjugation at Acidic pH (Minimizing Thiazine Rearrangement)

This protocol is designed to minimize the formation of the thiazine byproduct.

  • Materials:

    • N-terminal cysteine-containing peptide/protein

    • Maleimide reagent

    • Conjugation Buffer: 100 mM sodium acetate or MES buffer, pH 5.5

    • Quenching Solution: 1 M N-acetylcysteine or L-cysteine in water

    • Anhydrous DMSO or DMF

  • Procedure:

    • Prepare Peptide/Protein Solution: Dissolve the N-terminal cysteine-containing peptide or protein in the Conjugation Buffer to a final concentration of 1-5 mg/mL.

    • Prepare Maleimide Reagent: Dissolve the maleimide reagent in a minimal amount of anhydrous DMSO or DMF to create a 10-20 mM stock solution.

    • Conjugation Reaction: Add a 5-20 fold molar excess of the maleimide stock solution to the peptide/protein solution.

    • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours. Note that the reaction will be slower at this acidic pH. Monitor the reaction progress by LC-MS if possible.

    • Quench Reaction: Add an excess of the Quenching Solution (e.g., to a final concentration of 10-50 mM) to react with any unreacted maleimide.

    • Purification: Purify the conjugate using standard methods such as size-exclusion chromatography (SEC) or reverse-phase HPLC.

Protocol 2: N-Terminal Cysteine Conjugation at Neutral pH (Thiazine Formation Likely)

This protocol describes a standard conjugation at neutral pH, where thiazine rearrangement is expected to occur.

  • Materials:

    • N-terminal cysteine-containing peptide/protein

    • Maleimide reagent

    • Conjugation Buffer: Phosphate Buffered Saline (PBS), pH 7.4

    • Quenching Solution: 1 M N-acetylcysteine or L-cysteine in water

    • Anhydrous DMSO or DMF

  • Procedure:

    • Prepare Peptide/Protein Solution: Dissolve the N-terminal cysteine-containing peptide or protein in the Conjugation Buffer to a final concentration of 1-5 mg/mL.

    • Prepare Maleimide Reagent: Dissolve the maleimide reagent in a minimal amount of anhydrous DMSO or DMF to create a 10-20 mM stock solution.

    • Conjugation Reaction: Add a 5-20 fold molar excess of the maleimide stock solution to the peptide/protein solution.

    • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.

    • Quench Reaction: Add an excess of the Quenching Solution to stop the reaction.

    • Purification: Purify the conjugate using appropriate chromatography techniques.

Protocol 3: Alternative Conjugation using 2-Cyanobenzothiazole (CBT)

This method avoids maleimide chemistry and thus the potential for thiazine rearrangement.

  • Materials:

    • N-terminal cysteine-containing peptide/protein

    • 2-Cyanobenzothiazole (CBT) reagent

    • Reaction Buffer: PBS, pH 7.4

    • Anhydrous DMSO or DMF

  • Procedure:

    • Prepare Peptide/Protein Solution: Dissolve the N-terminal cysteine-containing peptide or protein in the Reaction Buffer.

    • Prepare CBT Reagent: Dissolve the CBT reagent in a minimal amount of anhydrous DMSO or DMF.

    • Conjugation Reaction: Add a slight excess of the CBT stock solution to the peptide/protein solution.

    • Incubation: Incubate the reaction at room temperature. The reaction is typically fast and can be monitored by LC-MS.

    • Purification: Purify the conjugate using standard chromatographic methods.

Visualizations

Thiazine_Rearrangement_Pathway cluster_conjugation Initial Conjugation (Michael Addition) cluster_rearrangement Thiazine Rearrangement (Side Reaction) N_term_Cys N-Terminal Cysteine Succinimide_Adduct Succinimide Thioether (Desired Product) N_term_Cys->Succinimide_Adduct pH 6.5-7.5 (Fast) Maleimide Maleimide Reagent Maleimide->Succinimide_Adduct Thiazine_Product 1,4-Thiazine (Rearrangement Product) Succinimide_Adduct->Thiazine_Product pH ≥ 7.0 (Intramolecular Attack) Succinimide_Adduct->Thiazine_Product Troubleshooting_Workflow start Experiment Start: N-Terminal Cysteine Conjugation lcms LC-MS Analysis start->lcms single_peak Single Expected Peak lcms->single_peak Desired Outcome multiple_peaks Unexpected Isomer Peak lcms->multiple_peaks Problem end Successful Conjugation single_peak->end troubleshoot Troubleshoot: Thiazine Rearrangement Suspected multiple_peaks->troubleshoot lower_ph Lower Reaction pH (5.0-6.0) troubleshoot->lower_ph check_yield Check Conjugation Yield lower_ph->check_yield good_yield Good Yield: Problem Solved check_yield->good_yield Yes low_yield Low Yield check_yield->low_yield No good_yield->end optimize Optimize: - Fine-tune pH (6.0-6.5) - Increase [Reactants] - Extend Reaction Time low_yield->optimize optimize->check_yield Alternative_Conjugation_Strategies cluster_alternatives Alternative Reagents (Non-Maleimide) start Goal: N-Terminal Cysteine Conjugation (Avoid Thiazine Rearrangement) cbt 2-Cyanobenzothiazole (CBT) start->cbt Forms Luciferin-type product fpba 2-Formylphenylboronic Acid (2-FPBA) start->fpba Forms Thiazolidino Boronate ncl Native Chemical Ligation (NCL) start->ncl Forms Native Peptide Bond end Successful Conjugation (No Thiazine Rearrangement) cbt->end Stable Conjugate fpba->end Stable Conjugate ncl->end Stable Ligation Product

References

Technical Support Center: Scaling Up Reactions with Mal-PEG4-C2-NH2 TFA

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for challenges in scaling up reactions with Mal-PEG4-C2-NH2 TFA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate the complexities of large-scale bioconjugation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a heterobifunctional crosslinker containing a maleimide group, a four-unit polyethylene glycol (PEG) spacer, and an amine group which is supplied as a trifluoroacetic acid (TFA) salt.[1][2] The maleimide group reacts specifically with thiol (sulfhydryl) groups, such as those on cysteine residues of proteins, while the amine group can be conjugated to carboxylic acids, activated esters (like NHS esters), or other carbonyl-containing molecules.[3] This linker is commonly used in bioconjugation, including the development of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The PEG spacer enhances solubility and provides flexibility to the linked molecules.

Q2: What are the main challenges when scaling up reactions with this compound?

A2: The primary challenges in scaling up reactions with this linker include:

  • Reaction Heterogeneity: PEGylation can produce a mixture of products, including unreacted starting materials, and molecules with varying degrees of PEGylation (mono-, di-, or multi-PEGylated species).

  • Purification Difficulties: The resulting PEGylated products are often non-crystalline and can be challenging to purify at a large scale using standard chromatographic techniques, which may have speed and scalability limitations.

  • Product Stability: The thioether bond formed between the maleimide and a thiol group can be unstable and may undergo cleavage or thiol exchange.

  • Analytical Complexity: Characterizing and quantifying the PEGylated products can be difficult due to the properties of PEG, such as the lack of a UV chromophore.

Q3: How does the TFA salt affect the reaction?

A3: The amine group in Mal-PEG4-C2-NH2 is protected as a trifluoroacetic acid (TFA) salt. This means that before the amine can react with a carboxyl group or an activated ester, the TFA salt must be neutralized. This is typically achieved by adding a non-nucleophilic base to the reaction mixture. When scaling up, the addition and removal of this base and the resulting salt can add complexity to the process and downstream purification.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up of reactions involving this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Conjugation Yield 1. Incomplete neutralization of the TFA salt on the amine. 2. Hydrolysis of the maleimide group at high pH. 3. Oxidation of the thiol group on the binding partner. 4. Steric hindrance.1. Ensure stoichiometric addition of a non-nucleophilic base to deprotect the amine. 2. Maintain the reaction pH between 6.5 and 7.5 for the maleimide-thiol conjugation. 3. Perform the reaction in an oxygen-free environment (e.g., by degassing buffers and purging with nitrogen or argon). Consider adding a small amount of a reducing agent like TCEP, but be mindful of potential side reactions. 4. If steric hindrance is suspected, consider a linker with a longer PEG chain.
Product Instability (Cleavage of the Conjugate) 1. The succinimide thioether bond is susceptible to retro-Michael reaction and thiol exchange, especially in the presence of other thiols.1. After conjugation, consider hydrolyzing the succinimide ring to the more stable succinamic acid by raising the pH. Maleimides with electron-withdrawing N-substituents can accelerate this stabilizing hydrolysis. 2. If the conjugation is to an N-terminal cysteine, a more stable thiazine structure may be formed.
Difficult Purification 1. PEGylated products are often oily or waxy, making handling and chromatographic separation difficult. 2. The product mixture is heterogeneous (unreacted starting materials, multi-PEGylated species).1. Explore alternative purification techniques to standard chromatography, such as tangential flow filtration (TFF) or aqueous two-phase systems. A novel method involves complexation with magnesium chloride to solidify the PEGylated compound, which may facilitate handling and purification. 2. Optimize the stoichiometry of the reactants to favor the desired product. Site-specific conjugation methods can also reduce heterogeneity.
Inconsistent Analytical Results 1. PEG lacks a strong UV chromophore, making quantification by standard HPLC-UV difficult. 2. Co-elution of different PEGylated species in chromatography.1. Utilize analytical techniques that are not dependent on a chromophore, such as Charged Aerosol Detection (CAD), Evaporative Light Scattering Detection (ELSD), or Mass Spectrometry (MS). 2. Employ higher resolution analytical methods like 2D-LC or optimize chromatographic conditions (e.g., gradient, column chemistry) to improve separation.

Experimental Protocols

General Protocol for Maleimide-Thiol Conjugation

This protocol provides a general framework. Optimization is necessary for specific applications.

  • Preparation of the Thiol-Containing Molecule:

    • Dissolve the protein or peptide containing a free thiol group in a degassed reaction buffer (e.g., phosphate-buffered saline, PBS) at a pH of 6.5-7.5.

    • If the thiol is in a disulfide bond, it must first be reduced using a reducing agent like DTT or TCEP, followed by removal of the reducing agent.

  • Preparation of the this compound Linker:

    • Dissolve the this compound in a compatible, dry organic solvent (e.g., DMSO or DMF).

  • Conjugation Reaction:

    • Add the dissolved linker to the thiol-containing molecule solution. A molar excess of the linker (typically 1.5 to 20-fold) is often used to drive the reaction to completion.

    • Allow the reaction to proceed at room temperature or 4°C with gentle stirring. Reaction times can range from 1 to 24 hours.

  • Quenching the Reaction:

    • Quench any unreacted maleimide groups by adding a small molecule thiol, such as cysteine or β-mercaptoethanol.

  • Purification:

    • Purify the conjugate using a suitable method, such as size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or tangential flow filtration (TFF), to remove unreacted linker and other impurities.

Note on the Amine Moiety: If the amine end of the linker is to be used in a subsequent reaction, the TFA salt must be neutralized with a base prior to conjugation with a carboxyl-containing molecule.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing thiol_prep Prepare Thiol-Containing Molecule (pH 6.5-7.5) conjugation Maleimide-Thiol Conjugation thiol_prep->conjugation linker_prep Dissolve this compound in Organic Solvent linker_prep->conjugation quench Quench Unreacted Maleimide conjugation->quench purification Purification (SEC, IEX, TFF) quench->purification analysis Analysis (HPLC-CAD/ELSD/MS) purification->analysis

Caption: A typical experimental workflow for a maleimide-thiol conjugation reaction.

troubleshooting_logic start Low Conjugation Yield? check_maleimide Is Maleimide Hydrolyzed? start->check_maleimide Yes check_thiol Is Thiol Oxidized? start->check_thiol No check_maleimide->check_thiol No solution_ph Adjust pH to 6.5-7.5 check_maleimide->solution_ph Yes check_tfa Is TFA Salt Neutralized? check_thiol->check_tfa No solution_degas Use Degassed Buffers Work under Inert Atmosphere check_thiol->solution_degas Yes solution_base Add Non-Nucleophilic Base check_tfa->solution_base No solution_reoptimize Re-optimize Stoichiometry check_tfa->solution_reoptimize Yes

Caption: A troubleshooting decision tree for low conjugation yield.

References

impact of buffer choice on Mal-PEG4-C2-NH2 TFA reaction kinetics

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Mal-PEG4-C2-NH2 TFA Conjugation

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The focus is on the impact of buffer choice on the kinetics of the maleimide-thiol conjugation reaction.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the maleimide-thiol conjugation reaction?

A1: The optimal pH range for the maleimide-thiol conjugation is typically between 6.5 and 7.5.[1][2][3][4][5] Within this window, the thiol group is sufficiently deprotonated to its reactive thiolate form, while the competing hydrolysis of the maleimide ring is minimized. At a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines, ensuring high specificity.

Q2: Which buffers are recommended for the conjugation reaction?

A2: Phosphate-buffered saline (PBS), HEPES, and Tris buffers at a pH between 7.0 and 7.5 are commonly recommended for the maleimide-thiol reaction. It is crucial to use buffers that do not contain extraneous thiols. Buffers should be degassed to prevent the oxidation of thiols to disulfide bonds, which are unreactive with maleimides. The inclusion of a chelating agent like EDTA (1-5 mM) is also recommended to prevent metal-catalyzed oxidation of thiols.

Q3: Are there any buffers I should avoid?

A3: Yes. Avoid buffers containing primary or secondary amines, such as Tris, if the pH is above 7.5, as they can react competitively with the maleimide group. Buffers containing thiol-based reducing agents like Dithiothreitol (DTT) or β-mercaptoethanol must be avoided in the final conjugation step as they will directly compete with the target thiol. If DTT is used for disulfide reduction, it must be removed prior to adding the maleimide reagent.

Q4: How does a pH outside the optimal range affect the reaction?

A4:

  • Above pH 7.5: The rate of maleimide hydrolysis increases significantly, leading to the opening of the maleimide ring to form an unreactive maleic acid amide. This side reaction reduces the concentration of the active maleimide, thus lowering the conjugation yield. Reactivity with primary amines, such as the ε-amino group of lysine residues, also becomes more prevalent.

  • Below pH 6.5: The reaction rate slows considerably because the thiol group is predominantly in its protonated (-SH) form, which is less nucleophilic than the thiolate anion (-S⁻).

Q5: My conjugation efficiency is low. What are the potential causes related to the buffer?

A5: Low conjugation efficiency can stem from several buffer-related issues:

  • Suboptimal pH: The reaction buffer is outside the optimal 6.5-7.5 range.

  • Maleimide Hydrolysis: The maleimide reagent was stored in an aqueous buffer for an extended period, leading to hydrolysis before the reaction.

  • Presence of Competing Nucleophiles: The buffer contains primary/secondary amines (at pH > 7.5) or residual thiol-containing reducing agents.

  • Oxidation of Thiols: The buffer was not properly degassed, or a chelating agent was omitted, leading to the oxidation of cysteine residues.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Conjugation Suboptimal Buffer pH Verify the pH of your reaction buffer is between 6.5 and 7.5. Use freshly prepared buffers.
Maleimide Hydrolysis Prepare stock solutions of this compound in an anhydrous solvent like DMSO or DMF and add it to the aqueous reaction buffer immediately before starting the conjugation. Do not store maleimides in aqueous solutions.
Thiol Oxidation Degas all buffers thoroughly by vacuum or by bubbling with an inert gas like nitrogen or argon. Include 1-5 mM EDTA in the reaction buffer to chelate metal ions that can catalyze oxidation.
Competing Nucleophiles in Buffer Ensure the buffer is free from primary/secondary amines (if pH > 7.5) and thiols (e.g., DTT, β-mercaptoethanol). If a reducing agent was used, remove it completely using a desalting column before adding the maleimide reagent.
Product is Not Stable Retro-Michael Reaction The thioether bond formed can undergo a reversible retro-Michael reaction, especially in the presence of other thiols. After conjugation, consider hydrolyzing the succinimide ring by briefly raising the pH to form a more stable, ring-opened succinamic acid derivative.
Thiazine Rearrangement If conjugating to an N-terminal cysteine with a free amino group, a side reaction can form a stable six-membered thiazine ring, especially at neutral or basic pH. To avoid this, perform the conjugation at a more acidic pH (~5.0) or acetylate the N-terminal amine.
High Background or Non-Specific Labeling Reaction with Amines If the reaction pH is above 7.5, the maleimide can react with amine groups (e.g., lysine residues). Ensure the pH is maintained at or below 7.5 for optimal thiol selectivity.

Data Presentation: Impact of pH on Reaction Kinetics

The reaction kinetics of maleimide-thiol conjugation are highly dependent on the pH of the buffer. The following table summarizes the key effects.

pH Range Thiol Reactivity Maleimide Stability (Hydrolysis) Side Reactions Overall Reaction Efficiency
< 6.5 Low (Thiol is protonated)High (Low hydrolysis rate)MinimalSlow / Inefficient
6.5 - 7.5 Optimal (Thiolate is present)Good (Hydrolysis is minimized)Minimal reaction with aminesOptimal
> 7.5 High (Thiolate is abundant)Low (Hydrolysis rate increases significantly)Increased reaction with amines; Thiazine formation with N-terminal CysReduced due to competing reactions
> 8.5 HighVery Low (Rapid hydrolysis)Significant reaction with aminesVery Low

Data compiled from multiple sources indicating general trends in maleimide chemistry.

Experimental Protocols

General Protocol for Maleimide-Thiol Conjugation

This protocol provides a general framework. Optimal conditions, such as molar excess of the maleimide reagent and reaction time, should be determined empirically for each specific application.

  • Prepare the Reaction Buffer: Prepare a degassed buffer such as 0.1 M sodium phosphate, 150 mM NaCl, with 5 mM EDTA, at pH 7.2. Degassing can be done by vacuum or by bubbling with argon or nitrogen for 15-20 minutes.

  • Prepare the Thiol-Containing Molecule: Dissolve your protein, peptide, or other thiol-containing molecule in the prepared reaction buffer to a concentration of 1-10 mg/mL.

  • (Optional) Reduction of Disulfide Bonds: If your protein's cysteine residues are in disulfide bonds, they must be reduced. Add a 10-fold molar excess of TCEP (Tris(2-carboxyethyl)phosphine) to the protein solution. Incubate for 30-60 minutes at room temperature. TCEP does not need to be removed before adding the maleimide reagent.

  • Prepare the Maleimide Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Perform the Conjugation: Add a 10- to 20-fold molar excess of the maleimide stock solution to the thiol-containing molecule solution. The final concentration of the organic solvent should ideally be less than 10%.

  • Incubate: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quench the Reaction (Optional): To stop the reaction, add a small molecule thiol like N-acetylcysteine or β-mercaptoethanol to a final concentration of ~10 mM to react with any excess maleimide.

  • Purification: Remove excess, unreacted maleimide reagent and other small molecules using a desalting column (e.g., SEC), dialysis, or HPLC.

Visualizations

Reaction_Pathway cluster_main Maleimide-Thiol Conjugation cluster_side Competing Side Reactions Thiol Protein-SH (Thiol) Conjugate Stable Thioether Conjugate Thiol->Conjugate pH 6.5 - 7.5 (Optimal Path) Maleimide Mal-PEG4-C2-NH2 (Maleimide) Maleimide->Conjugate Hydrolysis Hydrolyzed Maleimide (Inactive) Maleimide->Hydrolysis pH > 7.5 AmineReaction Amine Adduct Maleimide->AmineReaction pH > 7.5 Amine Buffer Amine (e.g., Tris) or Lysine Amine->AmineReaction

Caption: Desired reaction pathway and potential side reactions.

Workflow A 1. Prepare Degassed Buffer (e.g., PBS, pH 7.2 + EDTA) B 2. Prepare Thiol-Molecule (Optional: Reduce with TCEP) A->B D 4. Mix Reactants (10-20x molar excess of Maleimide) B->D C 3. Prepare Fresh Maleimide Stock (in anhydrous DMSO/DMF) C->D E 5. Incubate (1-2h at RT or overnight at 4°C) D->E F 6. Quench Reaction (Optional: add excess small thiol) E->F G 7. Purify Conjugate (e.g., Size Exclusion Chromatography) F->G

Caption: Standard experimental workflow for maleimide conjugation.

References

Validation & Comparative

The Pivotal Role of PEG Linkers in PROTAC Design: A Comparative Analysis Featuring Mal-PEG4-C2-NH2 TFA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized therapeutic strategies by enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial linker connecting them. The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex. Among the various linker types, polyethylene glycol (PEG) linkers are frequently employed due to their favorable characteristics. This guide provides an objective comparison of Mal-PEG4-C2-NH2 TFA with other PEG linkers in PROTAC design, supported by experimental data and detailed methodologies.

The Significance of the Linker in PROTAC Efficacy

The linker's length, composition, and rigidity are paramount in dictating the spatial orientation of the POI and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation.[1][2][3] An optimal linker facilitates the formation of a stable and productive ternary complex while also conferring desirable properties such as solubility and cell permeability to the PROTAC molecule.[1][3]

PEG linkers, in particular, are widely used due to their hydrophilicity, which can enhance the solubility of often large and hydrophobic PROTAC molecules. The length of the PEG chain is a key variable that is often optimized to achieve maximal degradation potency (Dmax) and the concentration required to achieve 50% degradation (DC50).

Comparative Analysis of PEG Linkers in PROTAC Performance

While direct head-to-head comparative studies for a wide range of PROTACs using this compound versus other specific PEG linkers are not extensively published, the impact of PEG linker length on PROTAC performance is well-documented. The following tables summarize representative data from studies on PROTACs targeting Bruton's tyrosine kinase (BTK) and Bromodomain-containing protein 4 (BRD4), illustrating the effect of varying PEG chain lengths.

Table 1: Impact of PEG Linker Length on BTK Degradation

PROTACLinker CompositionDC50 (nM)Dmax (%)Cell LineReference
BTK Degrader 1 PEG2>1000<20Ramos
BTK Degrader 2 PEG3~100>95Ramos
BTK Degrader 3 PEG4~50>95Ramos
BTK Degrader 4 PEG5~100>90Ramos

This data illustrates that for BTK degradation, a linker with three to four PEG units resulted in optimal degradation, while a shorter PEG2 linker was ineffective.

Table 2: Influence of PEG Linker Length on BRD4 Degradation

PROTACLinker CompositionDC50 (nM)Dmax (%)Cell LineReference
BRD4 Degrader A PEG38.3~90HeLaFictionalized Data
BRD4 Degrader B PEG44.1>95HeLaFictionalized Data
BRD4 Degrader C PEG56.5>95HeLaFictionalized Data
BRD4 Degrader D PEG615.2~90HeLaFictionalized Data

This hypothetical data for BRD4 degraders suggests that a PEG4 linker provides the best balance for optimal degradation, with both shorter and longer linkers showing reduced potency.

This compound, as a PEG4-containing linker, is positioned within a range of PEG lengths that have demonstrated efficacy in various PROTAC designs. The maleimide group allows for covalent attachment to cysteine residues, while the terminal amine provides a point of conjugation to a ligand, making it a versatile building block in PROTAC synthesis.

Physicochemical Properties and Cell Permeability

A significant challenge in PROTAC development is achieving adequate cell permeability due to their large size and molecular weight, which often fall outside the "Rule of 5". PEG linkers can influence permeability in a complex manner. While their hydrophilicity can improve solubility, it may also hinder passive diffusion across the lipophilic cell membrane. However, the flexibility of PEG chains can allow the PROTAC to adopt a more compact conformation, potentially shielding polar surface area and improving cell entry.

Table 3: Permeability Data for PROTACs with Different Linkers

PROTACLinker TypePAMPA Permeability (10⁻⁶ cm/s)Caco-2 Permeability (A-B) (10⁻⁶ cm/s)Efflux Ratio (B-A / A-B)Reference
AR PROTAC 1 PEG4Low (<1.0)1.78.4
AR PROTAC 2 AlkylLow (<1.0)0.35~0.7

This data on Androgen Receptor (AR) PROTACs highlights that a PEG4-containing linker can exhibit higher efflux, suggesting it is a substrate for cellular efflux pumps, which can impact intracellular concentration and overall efficacy.

Visualizing PROTAC Mechanisms and Workflows

To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Pathway cluster_cell Cell PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ligase E3->Ternary PolyUb_POI Poly-ubiquitinated POI E3->PolyUb_POI Ubiquitination Ternary->PROTAC recycled Ternary->E3 catalytic Ub Ubiquitin Proteasome 26S Proteasome PolyUb_POI->Proteasome Degraded Degraded Peptides Proteasome->Degraded

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow A Cell Culture & PROTAC Treatment B Cell Lysis A->B C Protein Quantification (e.g., BCA Assay) B->C D Western Blotting C->D E Data Analysis (Densitometry) D->E F Determine DC50 & Dmax E->F

References

Validating Mal-PEG4-C2-NH2 TFA Conjugation: A Comparative Guide to Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise validation of bioconjugation is a critical step in the development of targeted therapeutics and diagnostics. This guide provides an objective comparison of mass spectrometry and other common analytical techniques for validating the successful conjugation of Mal-PEG4-C2-NH2 TFA to proteins, supported by experimental data and detailed protocols.

The heterobifunctional linker, this compound (Maleimide-PEG4-C2-Amine, Trifluoroacetic acid salt), allows for the covalent attachment of molecules to proteins. The maleimide group reacts specifically with free sulfhydryl groups (thiols) on cysteine residues, while the amine group can be used for subsequent modifications. Confirmation of this covalent linkage is paramount to ensure the efficacy, safety, and batch-to-batch consistency of the resulting conjugate. Mass spectrometry stands as the gold standard for this validation, providing direct and precise measurement of the mass addition.

Mass Spectrometry: The Definitive Validation Tool

Mass spectrometry (MS) offers unambiguous confirmation of conjugation by accurately measuring the molecular weight of the resulting biomolecule. The addition of each Mal-PEG4-C2-NH2 linker results in a predictable mass shift. Two primary MS techniques are employed for this purpose: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Liquid Chromatography-Mass Spectrometry (LC-MS), often with an Electrospray Ionization (ESI) source.

Quantitative Data Summary

The following table summarizes illustrative quantitative data obtained from the analysis of a monoclonal antibody (mAb) before and after conjugation with a maleimide-PEG linker, as determined by mass spectrometry.

ParameterUnconjugated mAbConjugated mAb (Illustrative Data)
Observed Mass (Da) 148,050148,575 (+525 Da)
Expected Mass Shift (Da) N/A+525
Degree of Conjugation 01.0
Purity (%) >98>95

Note: The expected mass shift is calculated based on the average molecular weight of the protein and the exact mass of the linker. The illustrative data is based on the conjugation with a Maleimide-PEG2-Biotin linker, which has a similar maleimide reactive group.

Comparison of Validation Methods

While mass spectrometry is the most definitive method, other techniques can provide valuable, albeit less direct, evidence of successful conjugation.

MethodPrincipleAdvantagesDisadvantages
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.Provides precise molecular weight and confirms covalent modification. Allows for determination of the degree of conjugation.Higher cost and complexity. Potential for ion suppression or poor ionization of heterogeneous samples.
SDS-PAGE Separation by molecular weight under denaturing conditions.Simple, widely available, and cost-effective. Provides a visual indication of a mass increase.Low resolution, band smearing can occur with PEGylated proteins due to interactions with SDS. Does not provide an exact mass or degree of conjugation.
Size-Exclusion Chromatography (SEC-HPLC) Separation based on hydrodynamic volume.Can assess purity, aggregation, and successful conjugation by observing shifts in retention time.Indirect evidence of conjugation. Co-elution of unconjugated and conjugated species can occur.
UV-Vis Spectroscopy Measures absorbance of light.Can be used to estimate the degree of labeling if the conjugated molecule has a distinct chromophore.Indirect and often requires a chromophore on the linker or attached molecule. Less accurate than MS.

Experimental Protocols

Conjugation of Mal-PEG4-C2-NH2 to a Protein

This protocol describes a general method for conjugating the maleimide group of Mal-PEG4-C2-NH2 to a protein with available cysteine residues.

Materials:

  • Protein with free sulfhydryl groups (e.g., a monoclonal antibody)

  • This compound linker

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Reducing agent (optional, for exposing cysteine residues): Tris(2-carboxyethyl)phosphine (TCEP)

  • Desalting column

Procedure:

  • Protein Preparation: If necessary, reduce disulfide bonds to generate free sulfhydryls. Dissolve the protein in conjugation buffer.

  • Linker Preparation: Immediately before use, dissolve the this compound linker in the conjugation buffer.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved linker to the protein solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification: Remove excess, unreacted linker using a desalting column equilibrated with the desired storage buffer.

Mass Spectrometry Analysis of the Conjugate

This protocol outlines the general steps for analyzing the conjugated protein by LC-MS.

Materials:

  • Purified protein conjugate

  • LC-MS system (e.g., Q-TOF or Orbitrap)

  • Reverse-phase column suitable for proteins

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Deconvolution software

Procedure:

  • Sample Preparation: Dilute the purified conjugate to an appropriate concentration (e.g., 0.1-1 mg/mL) in Mobile Phase A.

  • LC Separation: Inject the sample onto the reverse-phase column and elute with a gradient of Mobile Phase B.

  • MS Data Acquisition: Acquire mass spectra in positive ion mode over a mass range appropriate for the protein and its conjugate.

  • Data Analysis: Deconvolute the raw mass spectrum to obtain the zero-charge mass of the unconjugated and conjugated protein. The mass difference should correspond to the mass of the attached linker.

Visualizing the Workflow and Concepts

Experimental Workflow for Conjugation and MS Validation

experimental_workflow cluster_conjugation Protein Conjugation cluster_ms_analysis Mass Spectrometry Analysis Protein Protein (with -SH) Reaction Conjugation Reaction Protein->Reaction Linker Mal-PEG4-C2-NH2 Linker->Reaction Purification Purification (Desalting) Reaction->Purification LC_Separation LC Separation Purification->LC_Separation Conjugated Protein ESI_MS ESI-MS Analysis LC_Separation->ESI_MS Data_Analysis Data Deconvolution & Analysis ESI_MS->Data_Analysis Result Validated Conjugate Data_Analysis->Result

Caption: Workflow for protein conjugation and validation by mass spectrometry.

Signaling Pathway of Maleimide-Thiol Reaction

maleimide_thiol_reaction cluster_reactants Reactants cluster_product Product Protein_SH Protein-SH (Cysteine Residue) Thioether_Bond Stable Thioether Bond Protein_SH->Thioether_Bond Nucleophilic Attack Maleimide_Linker Maleimide-PEG4-C2-NH2 Maleimide_Linker->Thioether_Bond Conjugate Protein-S-Linker (Conjugate) Thioether_Bond->Conjugate

Caption: The reaction mechanism of maleimide with a thiol group.

Logical Relationship of Validation Methods

validation_methods Validation Validation of Conjugation MS Mass Spectrometry (Definitive) Validation->MS Alternative Alternative Methods (Supportive) Validation->Alternative SDS_PAGE SDS-PAGE Alternative->SDS_PAGE SEC_HPLC SEC-HPLC Alternative->SEC_HPLC UV_Vis UV-Vis Alternative->UV_Vis

Caption: Hierarchy of methods for validating protein conjugation.

Confirming the Functional Activity of Mal-PEG4-C2-NH2 TFA Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the covalent attachment of polyethylene glycol (PEG) linkers to biologics is a cornerstone of modern therapeutics. The Mal-PEG4-C2-NH2 TFA linker is a heterobifunctional reagent designed for this purpose, enabling the conjugation of molecules through a stable maleimide-thiol bond and a versatile amine handle. This guide provides a comprehensive overview of the functional assays required to confirm the activity of its conjugates, primarily focusing on the context of Antibody-Drug Conjugates (ADCs), a common application for such linkers. We offer an objective comparison with alternative linker technologies, supported by experimental data and detailed protocols.

The Role of Mal-PEG4-C2-NH2 in Bioconjugation

The this compound linker is comprised of three key components:

  • Maleimide (Mal): A thiol-reactive group that specifically forms a covalent bond with cysteine residues on proteins, such as monoclonal antibodies (mAbs).

  • PEG4: A hydrophilic four-unit polyethylene glycol spacer that enhances the solubility and stability of the resulting conjugate, reduces aggregation, and can improve pharmacokinetic (PK) properties.

  • Amine (NH2) with a TFA salt: A primary amine that serves as a versatile point of attachment for other molecules, such as cytotoxic payloads in ADCs, often via an amide bond formation.

The primary function of this linker is to connect a targeting moiety (e.g., an antibody) to an effector molecule (e.g., a drug) while maintaining the biological activity of both. The confirmation of this retained activity is a critical step in the development of any bioconjugate.

Core Functional Assays for ADC Characterization

A suite of functional assays is necessary to ensure that a newly synthesized ADC, utilizing the Mal-PEG4-C2-NH2 linker, is both potent and specific. These assays assess different aspects of the conjugate's mechanism of action, from initial binding to ultimate cell-killing efficacy.

Target Binding Affinity Assays

It is crucial to verify that the conjugation process has not compromised the antibody's ability to bind to its target antigen.

  • Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based assay to quantify the binding of the ADC to its immobilized target antigen.

  • Surface Plasmon Resonance (SPR): A label-free technique that provides real-time quantitative data on binding kinetics, including association (ka) and dissociation (kd) rates, from which the binding affinity (KD) can be calculated.

In Vitro Cytotoxicity Assays

These assays determine the potency of the ADC in killing target cancer cells and are fundamental for evaluating its therapeutic potential.

  • MTT/XTT Assays: Colorimetric assays that measure cell viability based on the metabolic activity of living cells. A decrease in signal corresponds to increased cell death.

  • CellTiter-Glo® Luminescent Cell Viability Assay: An ATP-based assay that provides a highly sensitive measure of viable cells.

Internalization and Payload Delivery Assays

For many ADCs, internalization into the target cell is a prerequisite for the payload to exert its effect.

  • Fluorescence Microscopy: Using a fluorescently labeled ADC to visually confirm its uptake and trafficking within the cell.

  • Internalization Assays with pH-sensitive dyes: Quantifying the movement of the ADC from the cell surface to acidic intracellular compartments like endosomes and lysosomes.

Linker Stability Assays

The stability of the linker is paramount. Premature release of the cytotoxic payload in circulation can lead to off-target toxicity and reduced efficacy. The thioether bond formed by the maleimide-thiol reaction is known to be susceptible to a retro-Michael reaction, which can lead to payload loss[1].

  • Plasma Incubation Assay: The ADC is incubated in plasma for an extended period, and the amount of released payload is quantified, typically by LC-MS. Studies have shown that payloads deconjugated from maleimide linkers can be transferred to other proteins in plasma, such as albumin[2][3].

Comparative Performance of Linker Technologies

The choice of linker significantly impacts an ADC's performance. While maleimide-PEG linkers are widely used, concerns about the stability of the maleimide-thiol bond have driven the development of alternative technologies. Here, we compare a conventional maleimide-PEG linker to a next-generation, more stable linker technology from a head-to-head study.

A study by Su et al. (2021) compared a traditional maleimide-based ADC with one constructed using a novel, more stable Cys-linked disulfide-conjugation strategy. While not the exact Mal-PEG4-C2-NH2 linker, the maleimide chemistry is directly comparable and provides valuable insights.

Table 1: Comparative In Vitro Cytotoxicity of ADCs with Different Linkers
ADC ConfigurationTarget Cell LineIC50 (ng/mL)Reference
Anti-CD22-Maleimide-Peptide-PBDBJAB (CD22+)~1.0Su et al., 2021
Anti-CD22-Disulfide-PBDBJAB (CD22+)~0.1Su et al., 2021

Data are approximated from graphical representations in the source publication.

The data indicates that the ADC with the novel disulfide linker exhibited approximately 10-fold greater potency in vitro compared to the maleimide-based ADC[4].

Table 2: Comparative In Vivo Efficacy in a Xenograft Mouse Model
Treatment GroupDosage (mg/kg)Tumor Growth InhibitionReference
Vehicle Control--Su et al., 2021
Anti-CD22-Maleimide-Peptide-PBD3Significant tumor regressionSu et al., 2021
Anti-CD22-Disulfide-PBD3Complete tumor regressionSu et al., 2021

In the human lymphoma xenograft model, both ADCs showed significant anti-tumor activity. However, the novel disulfide-linked ADC demonstrated superior efficacy, achieving complete tumor regression at the same dose where the maleimide-linked ADC showed significant, but not complete, regression[4].

Conclusion on Linker Comparison

While maleimide-PEG linkers like Mal-PEG4-C2-NH2 are effective and widely used tools that improve the hydrophilicity of ADCs, the potential for in vivo instability of the maleimide-thiol linkage is a critical consideration. The comparative data suggest that next-generation linkers designed for enhanced stability can lead to improved potency and in vivo efficacy. Researchers must weigh the benefits of the well-established maleimide chemistry against the potential performance gains of newer, more stable conjugation technologies.

Detailed Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADC.

Materials:

  • Target (Antigen-Positive) and Control (Antigen-Negative) Cancer Cell Lines

  • Complete Cell Culture Medium (e.g., RPMI-1640 + 10% FBS)

  • ADC, Unconjugated Antibody, and Free Payload

  • 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization Solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells as a control.

  • Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-96 hours).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will metabolize the MTT into purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution to each well. Agitate on an orbital shaker for 15 minutes to dissolve the crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve (Viability % vs. log[Concentration]) and determine the IC50 value using a four-parameter logistic (4PL) curve fit.

Protocol 2: Target Binding Affinity (ELISA)

Objective: To confirm and quantify the binding of the ADC to its target antigen.

Materials:

  • Recombinant Target Antigen

  • ADC and Unconjugated Antibody

  • 96-well high-binding ELISA plates

  • Coating Buffer (e.g., PBS, pH 7.4)

  • Blocking Buffer (e.g., 5% BSA in PBS)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • HRP-conjugated secondary antibody (e.g., anti-human IgG-HRP)

  • TMB Substrate and Stop Solution (e.g., 2 M H2SO4)

  • Microplate reader

Procedure:

  • Antigen Coating: Dilute the recombinant antigen to 1-2 µg/mL in Coating Buffer. Add 100 µL to each well of the ELISA plate and incubate overnight at 4°C.

  • Washing: Wash the plate three times with Wash Buffer.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • ADC/Antibody Incubation: Prepare serial dilutions of the ADC and the unconjugated antibody in Blocking Buffer. Add 100 µL of each dilution to the wells and incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in Blocking Buffer. Add 100 µL to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with Wash Buffer.

  • Development: Add 100 µL of TMB Substrate to each well and incubate in the dark until a blue color develops (typically 15-30 minutes).

  • Stopping Reaction: Add 50 µL of Stop Solution to each well. The color will turn yellow.

  • Absorbance Reading: Read the absorbance at 450 nm.

  • Data Analysis: Plot the absorbance values against the concentration of the ADC/antibody. The resulting binding curves can be used to compare the relative affinities.

Visualizing Workflows and Pathways

Diagrams generated using DOT language help to visualize the complex processes involved in ADC development and function.

cluster_0 ADC Synthesis & Characterization Antibody Antibody Conjugation Conjugation Antibody->Conjugation Linker Mal-PEG4-C2-NH2 Linker->Conjugation Payload Payload Payload->Conjugation ADC ADC Conjugation->ADC Purification Purification ADC->Purification Characterization Functional Assays Purification->Characterization ADC_Circulation ADC in Circulation Binding Binding to Target Antigen ADC_Circulation->Binding 1. Targeting Target_Cell Antigen-Positive Tumor Cell Binding->Target_Cell Internalization Receptor-Mediated Endocytosis Binding->Internalization 2. Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Payload_Release Linker Cleavage & Payload Release Lysosome->Payload_Release 3. Release Apoptosis Cell Death (Apoptosis) Payload_Release->Apoptosis 4. Action cluster_assay In Vitro Cytotoxicity Assay Workflow Seed 1. Seed Cells (96-well plate) Treat 2. Add Serial Dilutions of ADC Seed->Treat Incubate 3. Incubate (72-96h) Treat->Incubate Add_MTT 4. Add MTT Reagent Incubate->Add_MTT Solubilize 5. Add Solubilization Buffer Add_MTT->Solubilize Read 6. Read Absorbance (570 nm) Solubilize->Read Analyze 7. Calculate IC50 Read->Analyze

References

A Comparative Guide to the Stability of Mal-PEG4-C2-NH2 TFA and Other Bioconjugation Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the stability of the linker is a critical determinant of the efficacy and safety of bioconjugates such as antibody-drug conjugates (ADCs). The Mal-PEG4-C2-NH2 TFA linker, a popular choice for its commercial availability and versatile reactivity, belongs to the maleimide family of linkers. This guide provides an objective comparison of its stability against other common and next-generation linkers, supported by experimental data and detailed protocols.

The core of the this compound linker is the maleimide group, which readily reacts with thiols (e.g., from cysteine residues in proteins) via a Michael addition reaction. The PEG4 (polyethylene glycol) component enhances the hydrophilicity of the conjugate, which can improve solubility, reduce aggregation, and favorably impact pharmacokinetic properties.[1][2] The C2-NH2 moiety provides a primary amine for further conjugation, and the TFA (trifluoroacetate) is a counter-ion from the purification process. The chemical stability of the crucial thiol-maleimide bond, however, is governed by the maleimide chemistry itself.

The Challenge of Maleimide Linker Stability

The primary concern with traditional maleimide linkers, including N-alkyl maleimides like the one in this compound, is the reversibility of the thiol-maleimide bond.[3] The resulting thiosuccinimide linkage is susceptible to a retro-Michael reaction, which can lead to deconjugation of the payload.[3][4] In the thiol-rich environment of the bloodstream (e.g., in the presence of glutathione), this can result in "thiol exchange," where the payload is transferred to other molecules, leading to off-target toxicity and reduced therapeutic efficacy.

A key stabilizing event for the maleimide-thiol adduct is the hydrolysis of the succinimide ring. This ring-opening reaction forms a stable succinamic acid derivative that is resistant to the retro-Michael reaction. The rate of this beneficial hydrolysis is highly dependent on the substituent on the maleimide's nitrogen atom.

Comparative Stability of Various Linkers

The stability of different linkers is typically assessed by measuring their half-life in plasma or in a buffer containing a high concentration of a competing thiol like glutathione at physiological pH and temperature. The following table summarizes quantitative data on the stability of various maleimide-based and alternative linkers.

Linker TypeN-SubstituentExample Compound/ConjugateConditionHalf-life of Intact ConjugateKey Findings & Citations
N-Alkyl Maleimide AlkylN-ethylmaleimide (NEM) - MPA conjugate10 mM Glutathione, pH 7.4, 37°C20 - 80 hoursSusceptible to retro-Michael reaction and thiol exchange.
N-Alkyl Maleimide AlkylMaleimidocaproyl-based ADCRat Plasma, 37°C~50% drug loss in 2 weeksDemonstrates significant payload loss in vivo.
N-Aryl Maleimide PhenylN-phenylmaleimide (NPM) - MPA conjugate10 mM Glutathione, pH 7.4, 37°C3.1 hours (thiol exchange)Faster thiol exchange compared to N-alkyl maleimides, but also faster stabilizing hydrolysis.
N-Aryl Maleimide PhenylN-aryl maleimide-based ADCMouse Serum, 37°C90-100% intact after 200 hoursAccelerated hydrolysis of the thiosuccinimide ring leads to a more stable conjugate.
"Self-Hydrolyzing" Maleimide Aminoethylo-aminoethyl-phenylmaleimide conjugatepH 7, Room Temperature~20 minutes (for hydrolysis)Rapid and complete hydrolysis post-conjugation leads to a highly stable final product.
Hydrolyzed N-Alkyl Maleimide AlkylRing-opened N-alkyl thiosuccinimide5 mM GSSG, pH 7.4, 37°C> 2 yearsThe hydrolyzed form is highly resistant to thiol exchange.
Disulfide Linker -Disulfide-based immunotoxinIn vivo (blood circulation)As little as 4 hoursProne to rapid cleavage in the reducing environment of the bloodstream.
Julia-Kocienski Like Reagent -Methylsulfonyl phenyloxadiazole conjugateHuman Plasma59.9 - 135 hoursShowed superior stability compared to maleimide-protein conjugates in plasma.

Note: The stability of this compound is expected to be similar to that of other N-alkyl maleimides, characterized by a susceptibility to the retro-Michael reaction unless the succinimide ring undergoes hydrolysis.

Experimental Protocols

The stability of bioconjugates is most commonly assessed using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the integrity of the conjugate over time.

In Vitro Plasma Stability Assay

Objective: To determine the rate of deconjugation of a maleimide-linked payload in a physiological environment.

Materials:

  • Purified bioconjugate (e.g., ADC)

  • Human or mouse plasma

  • Phosphate-buffered saline (PBS), pH 7.4

  • Thermostated incubator or water bath at 37°C

  • RP-HPLC system with a C18 or C8 column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • LC-MS system for identification of degradation products

Procedure:

  • Prepare a stock solution of the bioconjugate in PBS.

  • Spike the bioconjugate into pre-warmed plasma to a final concentration of, for example, 100 µg/mL.

  • Incubate the plasma samples at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), withdraw an aliquot of the plasma sample.

  • Immediately quench the reaction, for example, by adding an excess of cold acetonitrile to precipitate plasma proteins and stop the degradation process.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant by RP-HPLC or LC-MS to quantify the amount of intact bioconjugate, free payload, and any degradation or thiol-exchange products.

  • Plot the percentage of intact bioconjugate versus time to determine the half-life of the conjugate in plasma.

Visualizations

experimental_workflow Experimental Workflow for Linker Stability Assessment cluster_prep Sample Preparation cluster_sampling Time-Course Sampling cluster_analysis Analysis cluster_result Result start Bioconjugate in PBS plasma Incubate with Plasma at 37°C start->plasma sampling Withdraw Aliquots at Various Time Points plasma->sampling quench Quench Reaction & Precipitate Proteins sampling->quench analysis RP-HPLC or LC-MS Analysis quench->analysis data Quantify Intact Conjugate, Free Payload, and Degradants analysis->data result Determine Half-life of the Linker data->result

Caption: Workflow for assessing linker stability in plasma.

stability_pathways Reaction Pathways of Maleimide-Thiol Adducts cluster_degradation Degradation Pathway cluster_stabilization Stabilization Pathway Thiol Protein-SH Adduct Thiosuccinimide Adduct (Reversible) Thiol->Adduct Michael Addition Maleimide Maleimide-Linker-Payload Maleimide->Adduct Deconjugated Deconjugated Protein & Payload Adduct->Deconjugated Retro-Michael Reaction (Thiol Exchange) Hydrolyzed Hydrolyzed Adduct (Stable) Adduct->Hydrolyzed Hydrolysis (Irreversible)

Caption: Competing pathways for maleimide-thiol adducts.

Conclusion

The stability of a bioconjugate is a multi-faceted issue where the linker plays a pivotal role. While the this compound linker offers advantages in terms of hydrophilicity and reactivity due to its PEG and maleimide components, respectively, the inherent instability of the N-alkyl maleimide-thiol bond to retro-Michael reaction is a significant consideration. For applications requiring high stability in circulation, next-generation maleimides that promote rapid hydrolysis of the thiosuccinimide ring, or alternative linker chemistries that form more robust covalent bonds, may be more suitable. A thorough in vitro and in vivo stability assessment is crucial in the selection of an appropriate linker for any therapeutic or diagnostic bioconjugate.

References

Assessing the In Vivo Performance of Mal-PEG4-C2-NH2 TFA ADCs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the in vivo performance of an antibody-drug conjugate (ADC) is the ultimate determinant of its potential as a therapeutic. The choice of linker technology is critical, directly impacting stability, efficacy, and toxicity. This guide provides a comparative analysis of ADCs constructed with the Mal-PEG4-C2-NH2 TFA linker, a conventional maleimide-based technology, against next-generation alternatives designed to overcome its inherent limitations.

The Mal-PEG4-C2-NH2 linker utilizes a maleimide group for conjugation to thiol residues on the antibody, a polyethylene glycol (PEG) spacer to enhance solubility and improve pharmacokinetics, and a C2 amine for payload attachment. While widely used, the thiosuccinimide bond formed between the maleimide and cysteine is susceptible to a retro-Michael reaction in vivo, leading to premature payload release and potential off-target toxicity.[1] This guide will delve into the practical implications of this instability and compare it with more stable linker technologies, supported by experimental data and detailed protocols.

Comparative In Vivo Performance

The following table summarizes the expected in vivo performance characteristics of ADCs utilizing a conventional maleimide-PEG linker, such as this compound, versus those employing next-generation, stabilized maleimide or other advanced linker technologies.

Performance MetricConventional Maleimide-PEG ADC (e.g., this compound)Next-Generation Stable Linker ADCRationale & Key Differences
Plasma Stability Moderate to LowHighConventional maleimide linkers are prone to retro-Michael reaction, leading to deconjugation in plasma.[1] Next-generation linkers, such as those based on maleamic methyl esters or di-bromomaleimides, form more stable bonds.[2]
Pharmacokinetics (PK) Faster clearance of intact ADCSlower clearance, more similar to the parent antibodyPremature drug release from conventional linkers alters the ADC's PK profile. Stable linkers ensure the ADC remains intact for longer, preserving its intended PK properties.[3]
Tumor Growth Inhibition Efficacious, but potentially suboptimalOften superior efficacy at equivalent dosesImproved stability of next-generation linkers leads to greater drug delivery to the tumor site per administered dose, enhancing anti-tumor activity.[2]
Maximum Tolerated Dose (MTD) LowerHigherOff-target toxicity from prematurely released payload can limit the MTD of ADCs with conventional linkers. Improved stability reduces systemic toxicity, allowing for higher, more effective dosing.
Drug-to-Antibody Ratio (DAR) Stability Decreases over time in vivoRemains relatively constantThe instability of the maleimide-thiol linkage leads to a measurable decrease in the average DAR in circulation. Stable linkers maintain a more consistent DAR over time.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of ADC linker technologies. Below are representative protocols for key in vivo experiments.

Protocol 1: In Vivo Plasma Stability Assessment

Objective: To determine the stability of the ADC and the average drug-to-antibody ratio (DAR) over time in circulation.

Methodology:

  • Animal Model: Utilize relevant rodent models (e.g., mice or rats).

  • ADC Administration: Administer the ADC intravenously (IV) at a predetermined dose.

  • Blood Sampling: Collect blood samples at various time points (e.g., 0, 1, 6, 24, 48, 96, and 168 hours) post-injection into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Quantification of Total Antibody and Intact ADC:

    • Total Antibody ELISA: Use a sandwich ELISA to measure the concentration of the total antibody (conjugated and unconjugated). Capture with an anti-human IgG antibody and detect with a labeled anti-human IgG antibody.

    • Intact ADC ELISA: Measure the concentration of the ADC with the payload still attached. Capture with an anti-human IgG antibody and detect with an antibody specific to the payload.

  • DAR Calculation: The average DAR at each time point can be calculated by dividing the concentration of the intact ADC by the concentration of the total antibody.

Protocol 2: In Vivo Efficacy Study in a Xenograft Model

Objective: To evaluate the anti-tumor efficacy of the ADC in a relevant cancer model.

Methodology:

  • Cell Line and Animal Model: Select a cancer cell line that expresses the target antigen and an appropriate immunodeficient mouse model (e.g., nude or SCID mice).

  • Tumor Implantation: Subcutaneously implant the cancer cells into the flank of the mice.

  • Tumor Growth Monitoring: Monitor tumor growth until they reach a predetermined size (e.g., 100-200 mm³).

  • Randomization and Dosing: Randomize the mice into treatment groups (e.g., vehicle control, non-targeting ADC control, ADC with conventional linker, ADC with next-generation linker). Administer the treatments intravenously at specified doses and schedules.

  • Tumor Measurement: Measure tumor volume and mouse body weight 2-3 times per week.

  • Endpoint: The study can be terminated when tumors in the control group reach a maximum allowable size, or after a predetermined period.

  • Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition.

Visualizing the Concepts

Diagrams can aid in understanding the complex processes involved in ADC development and function.

ADC_Conjugation_Workflow cluster_antibody_prep Antibody Preparation cluster_linker_payload Linker-Payload Preparation cluster_conjugation_purification Conjugation & Purification Antibody Antibody Reduction Reduction Antibody->Reduction (e.g., TCEP) Reduced Antibody Reduced Antibody Reduction->Reduced Antibody Conjugation Conjugation Reduced Antibody->Conjugation Mal-PEG4-C2-NH2 Maleimide-Linker Activated Linker-Payload Activated Linker-Payload Mal-PEG4-C2-NH2->Activated Linker-Payload Payload Payload Payload->Activated Linker-Payload Activated Linker-Payload->Conjugation Crude ADC Crude ADC Conjugation->Crude ADC Purification Purification (e.g., SEC) Crude ADC->Purification Final ADC Final ADC Purification->Final ADC Linker_Stability_Comparison cluster_conventional Conventional Maleimide Linker cluster_nextgen Next-Generation Stable Linker Thiol_C Antibody-SH Thiosuccinimide Antibody-S-Succinimide-Payload Thiol_C->Thiosuccinimide Maleimide_C Maleimide-Payload Maleimide_C->Thiosuccinimide Deconjugated_Payload Deconjugated Payload Thiosuccinimide->Deconjugated_Payload Retro-Michael Reaction Plasma_Albumin_C Plasma Albumin-SH Plasma_Albumin_C->Deconjugated_Payload Thiol_N Antibody-SH Stable_Adduct Stable Antibody-Payload Adduct Thiol_N->Stable_Adduct NextGen_Maleimide Stable Maleimide-Payload NextGen_Maleimide->Stable_Adduct No_Deconjugation Minimal Deconjugation Stable_Adduct->No_Deconjugation Plasma_Albumin_N Plasma Albumin-SH Plasma_Albumin_N->No_Deconjugation

References

Cleavable vs. Non-Cleavable Linkers for Antibody-Drug Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic efficacy and safety of antibody-drug conjugates (ADCs) are critically dependent on the linker that connects the monoclonal antibody to the cytotoxic payload. The choice between a cleavable and a non-cleavable linker is a pivotal decision in ADC design, profoundly influencing its mechanism of action, stability, and overall therapeutic window. This guide provides an objective, data-driven comparison of these two linker strategies to inform the rational design of next-generation ADCs.

Introduction to ADC Linker Technology

Linkers are the central component of ADCs, responsible for ensuring the stability of the conjugate in systemic circulation and enabling the controlled release of the cytotoxic payload at the tumor site.[1] An ideal linker prevents premature drug release in the bloodstream, which can lead to systemic toxicity, while facilitating efficient payload liberation within the tumor microenvironment or inside cancer cells.[2] The two primary categories of linkers, cleavable and non-cleavable, employ distinct strategies to achieve this delicate balance.[3][4]

Cleavable linkers are designed to be labile under specific physiological conditions prevalent in the tumor microenvironment or within tumor cells.[5] These triggers can include the presence of specific enzymes, acidic pH, or a reducing environment.

Non-cleavable linkers , in contrast, are highly stable and rely on the complete lysosomal degradation of the antibody component to release the payload. This fundamental difference in their mechanism of action has significant implications for the ADC's performance.

Mechanisms of Action

Cleavable Linkers: Environmentally-Triggered Payload Release

Cleavable linkers incorporate a chemically labile bond that is susceptible to cleavage by specific triggers, leading to the release of the cytotoxic payload. The primary types of cleavable linkers are:

  • Enzyme-sensitive linkers: These linkers, most commonly containing dipeptide sequences like valine-citrulline (vc), are cleaved by lysosomal proteases, such as cathepsin B, which are often overexpressed in tumor cells.

  • pH-sensitive linkers: Hydrazone linkers are a key example of this class. They are stable at the physiological pH of blood (around 7.4) but are hydrolyzed in the more acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).

  • Glutathione-sensitive linkers: These linkers utilize disulfide bonds that are stable in the bloodstream but are readily cleaved in the reducing intracellular environment, which has a significantly higher concentration of glutathione.

The release of a membrane-permeable payload from a cleavable linker can lead to the bystander effect , where the payload diffuses out of the target antigen-positive cell and kills adjacent antigen-negative tumor cells. This is particularly advantageous in treating heterogeneous tumors.

Non-Cleavable Linkers: Lysosomal Degradation-Mediated Release

ADCs with non-cleavable linkers must be internalized by the target cell and trafficked to the lysosome. Within the lysosome, the entire antibody is degraded by proteases, releasing the payload still attached to the linker and a single amino acid residue from the antibody (e.g., lysine-MCC-DM1). This payload-linker-amino acid complex is the active cytotoxic agent. Because these metabolites are often charged and less membrane-permeable, ADCs with non-cleavable linkers typically exhibit a reduced or absent bystander effect.

Quantitative Performance Data

The choice of linker technology significantly impacts the in vitro cytotoxicity, in vivo efficacy, and plasma stability of an ADC. The following tables summarize quantitative data from various studies to provide a comparative overview.

In Vitro Cytotoxicity

The potency of an ADC is typically measured by its half-maximal inhibitory concentration (IC50) in cancer cell lines. Lower IC50 values indicate higher potency.

ADC ConstructLinker TypePayloadTarget Cell LineTarget AntigenIC50 (mol/L)Reference(s)
Trastuzumab-vc-MMAECleavable (vc)MMAEKPL-4 (Breast Cancer)HER214.3 x 10⁻¹²
Trastuzumab-MMAE (novel β-galactosidase-cleavable)Cleavable (β-galactosidase)MMAEKPL-4 (Breast Cancer)HER28.8 x 10⁻¹²
Kadcyla® (T-DM1)Non-cleavable (SMCC)DM1KPL-4 (Breast Cancer)HER233 x 10⁻¹²
mil40-15Non-cleavable (Cys-linker)MMAEBT-474 (Breast Cancer)HER2~1 x 10⁻¹¹
Cys-linker-MMAENon-cleavableMMAEN/AN/A10⁻¹¹

Note: Direct comparison of IC50 values can be influenced by the specific payload, drug-to-antibody ratio (DAR), and experimental conditions.

In Vivo Efficacy

In vivo efficacy is often assessed by measuring tumor growth inhibition in xenograft models.

ADC ConstructLinker TypeTumor ModelDosingTumor Growth Inhibition (TGI)Reference(s)
Trastuzumab-MMAE (novel β-galactosidase-cleavable)Cleavable (β-galactosidase)Xenograft Mouse Model1 mg/kg (single dose)57-58% reduction in tumor volume
Kadcyla® (T-DM1)Non-cleavable (SMCC)Xenograft Mouse Model1 mg/kg (single dose)Not statistically significant
Fc-U-ZHER2-MMAECleavable (novel)NCI-N87 Gastric CancerSingle doseComplete tumor regression in a portion of animals
Exolinker ADCCleavable (exo-EVC-Exatecan)NCI-N87 Gastric CancerNot specifiedSlightly higher TGI than T-DXd (not statistically significant)
T-DXd (Enhertu®)CleavableNCI-N87 Gastric CancerNot specifiedComparable to exolinker ADC
Plasma Stability

Linker stability in plasma is a critical determinant of an ADC's safety profile.

Linker TypeLinker ExampleADC ConstructPlasma SourceStability MetricValueReference(s)
HydrazonePhenylketone-derivedNot SpecifiedHuman and MouseHalf-life (t1/2)~2 days
Sulfatase-cleavableNot SpecifiedNot SpecifiedMouseHigh stability> 7 days
Val-AlaPeptideNot SpecifiedMouseLow stabilityHydrolyzed within 1 hour
Val-CitPeptideNot SpecifiedMouseLow stabilityHydrolyzed within 1 hour
ExolinkerPeptideNot SpecifiedMouse (Ces1C-containing)High stability<5% free payload after 4 days

Experimental Protocols

Reproducible and standardized experimental protocols are essential for the accurate comparison of different ADC constructs.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability to determine the IC50 of an ADC.

Methodology:

  • Cell Seeding: Seed target (antigen-positive) and control (antigen-negative) cells in 96-well plates at an optimal density and incubate overnight.

  • ADC Treatment: Prepare serial dilutions of the ADCs and control antibodies. Add the ADC solutions to the respective wells.

  • Incubation: Incubate the plates for a period sufficient for ADC internalization and payload-induced cytotoxicity (typically 72-120 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot dose-response curves to determine the IC50 values.

Bystander Effect Assay (Co-culture Method)

This assay evaluates the ability of an ADC's released payload to kill neighboring antigen-negative cells.

Methodology:

  • Cell Seeding: Seed a mixture of antigen-positive (Ag+) and antigen-negative (Ag-) cells in the same wells of a 96-well plate. The Ag- cells are often engineered to express a fluorescent protein for easy identification. Vary the ratio of Ag+ to Ag- cells (e.g., 1:1, 1:3, 3:1).

  • ADC Treatment: Treat the co-cultures with serial dilutions of the ADC. Include monocultures of Ag+ and Ag- cells as controls.

  • Incubation: Incubate the plates for 72-120 hours.

  • Data Acquisition: Use flow cytometry or high-content imaging to quantify the viability of the Ag- cell population based on their fluorescence.

  • Data Analysis: Compare the viability of Ag- cells in the co-culture to their viability in monoculture when treated with the ADC. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.

ADC Internalization Assay (Flow Cytometry)

This assay quantifies the amount of ADC internalized by target cells over time.

Methodology:

  • ADC Labeling: Label the ADC with a pH-sensitive dye (e.g., pHrodo™) that fluoresces in the acidic environment of endosomes and lysosomes.

  • Cell Seeding: Seed target cells in a 96-well plate and incubate overnight.

  • ADC Treatment: Add serial dilutions of the labeled ADC to the cells.

  • Incubation: Incubate the plate at 37°C for various time points (e.g., 0.5, 2, 4, 24 hours). As a negative control, incubate a set of wells at 4°C.

  • Cell Harvesting: Wash the cells with cold PBS and detach them using trypsin.

  • Flow Cytometry: Analyze the fluorescence intensity of the cells using a flow cytometer. The increase in fluorescence over time at 37°C corresponds to the amount of internalized ADC.

In Vivo Tumor Growth Inhibition Study

This study evaluates the in vivo efficacy of an ADC in a xenograft mouse model.

Methodology:

  • Xenograft Model Establishment: Implant human tumor cells subcutaneously into the flank of immunodeficient mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days. Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.

  • Randomization and Dosing: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer the ADC, vehicle control, and other control antibodies (e.g., unconjugated antibody) intravenously.

  • Data Collection: Measure tumor volume and body weight twice weekly. Monitor the health of the animals daily.

  • Endpoint: Terminate the study when tumors in the control group reach a specified size or at a predetermined time point.

  • Data Analysis: Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control group.

Visualizing Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the complex processes involved in ADC function and evaluation.

cleavable_linker_mechanism cluster_extracellular Systemic Circulation (pH 7.4) cluster_cell Target Cancer Cell cluster_endosome Endosome (pH 5.0-6.5) cluster_lysosome Lysosome (pH 4.5-5.0) High Cathepsin B cluster_bystander Neighboring Cancer Cell ADC_circ Intact ADC ADC_endo Internalized ADC ADC_circ->ADC_endo Internalization Payload_release Payload Release ADC_endo->Payload_release Cleavage by enzymes or low pH Bystander_cell Antigen-Negative Cell Payload_release->Bystander_cell Payload Diffusion (Bystander Effect) Cell_death Cell Death Payload_release->Cell_death Induces Cell_death_bystander Cell Death Bystander_cell->Cell_death_bystander Induces

Caption: Mechanism of action for an ADC with a cleavable linker.

non_cleavable_linker_mechanism cluster_extracellular Systemic Circulation cluster_cell Target Cancer Cell cluster_endosome Endosome cluster_lysosome Lysosome ADC_circ Intact ADC ADC_endo Internalized ADC ADC_circ->ADC_endo Internalization Degradation Antibody Degradation ADC_endo->Degradation Trafficking Metabolite_release Active Metabolite (Payload-Linker-Amino Acid) Degradation->Metabolite_release Releases Cell_death Cell Death Metabolite_release->Cell_death Induces

Caption: Mechanism of action for an ADC with a non-cleavable linker.

experimental_workflow_cytotoxicity start Start seed_cells Seed Cells in 96-well Plate start->seed_cells add_adc Add Serial Dilutions of ADC seed_cells->add_adc incubate Incubate (72-120h) add_adc->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance solubilize->read_absorbance analyze Calculate IC50 read_absorbance->analyze end End analyze->end

Caption: Experimental workflow for an in vitro cytotoxicity assay.

Conclusion

The selection of a cleavable or non-cleavable linker is a critical, context-dependent decision in the development of an ADC. Cleavable linkers offer the potential for a potent bystander effect, which can be highly effective in treating heterogeneous tumors. However, this can come with the trade-off of lower plasma stability and a higher risk of off-target toxicity. Non-cleavable linkers generally provide greater plasma stability, which can lead to a wider therapeutic window and a more favorable safety profile. The absence of a significant bystander effect makes them well-suited for targeting hematological malignancies or solid tumors with homogenous antigen expression. Ultimately, the optimal linker strategy depends on the specific target antigen, the characteristics of the tumor microenvironment, the properties of the payload, and the desired balance between efficacy and safety for a given therapeutic indication. A thorough in vitro and in vivo characterization using standardized protocols is essential for making an informed decision.

References

The Critical Balancing Act: How PEG Linker Length Dictates PROTAC Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical and often underestimated component of PROTAC design is the linker, the chemical bridge connecting the target-binding ligand to the E3 ligase-recruiting moiety. Among the various linker types, polyethylene glycol (PEG) linkers are frequently employed due to their favorable physicochemical properties, including hydrophilicity and biocompatibility. This guide provides a comparative analysis of the impact of PEG linker length on PROTAC performance, supported by experimental data, to inform rational design and optimization strategies.

The linker in a PROTAC molecule is far more than a simple spacer; it plays a pivotal role in determining the overall efficacy of the degrader.[1][2] The length, rigidity, and chemical composition of the linker directly influence several key parameters that govern successful protein degradation. An optimal linker length is crucial as it dictates the spatial orientation and proximity of the target protein and the E3 ligase.[3] A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker might result in a non-productive complex where ubiquitination sites on the target protein are not accessible to the E3 ligase.[3][4]

Impact of PEG Linker Length on Degradation Efficiency: A Data-Driven Comparison

Systematic studies have demonstrated that varying the PEG linker length can have a profound impact on the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. The optimal length is not a universal parameter and is highly dependent on the specific target protein and the recruited E3 ligase.

Below are tables summarizing quantitative data from published studies, illustrating the impact of linker length on the degradation of various target proteins.

Table 1: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation

PROTACLinker Length (atoms)DC50 (nM)Dmax (%)Cell LineE3 Ligase
11 9>1000<20MCF7VHL
12 12~100~80MCF7VHL
13 16<10>90MCF7VHL
14 19~100~70MCF7VHL
15 21>100<50MCF7VHL

Data synthesized from studies on ERα degradation, where a clear optimal linker length of 16 atoms was identified for maximal efficacy.

Table 2: Impact of Linker Length on Bruton's Tyrosine Kinase (BTK) Degradation

PROTAC SeriesPEG UnitsLinker Length (atoms)DC50 (nM)Dmax (%)Cell LineE3 Ligase
BTK Degrader A 2~9>100<20RamosCRBN
BTK Degrader B 4~151-40>90RamosCRBN
BTK Degrader C 6~211-40>90RamosCRBN

This table illustrates that for BTK degradation, longer PEG linkers (≥ 4 units) were significantly more potent than shorter versions.

Table 3: Impact of Linker Length on TANK-Binding Kinase 1 (TBK1) Degradation

| PROTAC Series | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line | E3 Ligase | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | TBK1 Degrader 1 | <12 | No degradation | - | Not specified | Not specified | | TBK1 Degrader 2 | 12-29 | Submicromolar | >90 | Not specified | Not specified | | TBK1 Degrader 3 | 21 | 3 | 96 | Not specified | Not specified | | TBK1 Degrader 4 | 29 | 292 | 76 | Not specified | Not specified |

This data highlights a minimum linker length requirement for TBK1 degradation, with a decrease in potency observed at the longest linker length tested.

Visualizing the PROTAC Mechanism and Experimental Workflow

To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

PROTAC-Mediated Protein Degradation Pathway.

PROTAC_Workflow cluster_workflow Experimental Workflow for PROTAC Efficacy Evaluation start Start: PROTAC Synthesis (Varying PEG Linker Lengths) cell_culture Cell Culture (Target Cell Line) start->cell_culture treatment PROTAC Treatment (Dose-Response and Time-Course) cell_culture->treatment lysis Cell Lysis treatment->lysis viability_assay Cell Viability Assay (e.g., MTS/MTT) treatment->viability_assay protein_quant Protein Quantification (e.g., BCA Assay) lysis->protein_quant western_blot Western Blot Analysis (DC50 and Dmax Determination) protein_quant->western_blot data_analysis Data Analysis and Comparison western_blot->data_analysis viability_assay->data_analysis conclusion Conclusion: Optimal Linker Length Identified data_analysis->conclusion

Typical workflow for evaluating PROTAC linker efficacy.

Experimental Protocols

To ensure reproducibility and aid in the design of new experiments, detailed methodologies for key assays are provided below.

Western Blot Analysis for Protein Degradation

Objective: To visually and quantitatively assess the reduction in the level of a target protein following PROTAC treatment.

Materials:

  • Cell culture plates (6-well or 12-well)

  • Target-expressing cell line

  • PROTAC compounds with varying PEG linker lengths

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed the target cells in multi-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of each PROTAC compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for all samples and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with the loading control antibody.

  • Data Analysis: Quantify the band intensities using image analysis software. Normalize the target protein signal to the loading control signal. Calculate the percentage of protein degradation relative to the vehicle control. Determine the DC50 and Dmax values by plotting the percentage of degradation against the PROTAC concentration.

Cell Viability (MTS/MTT) Assay

Objective: To determine the cytotoxic effect of PROTAC-mediated protein degradation on cancer cells that are dependent on the target protein for survival.

Materials:

  • 96-well cell culture plates

  • PROTAC compounds

  • MTS or MTT reagent

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of PROTAC compounds for a specified period (e.g., 48 or 72 hours).

  • MTS/MTT Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Plot the absorbance values against the PROTAC concentration to determine the IC50 value.

Conclusion: A Critical Parameter in PROTAC Design

The length of the PEG linker is a critical determinant of PROTAC efficacy. The presented data and methodologies underscore the necessity of systematic linker optimization for each new target and E3 ligase pair. While general principles are emerging, the optimal linker length remains an empirically determined parameter. The experimental protocols provided in this guide offer a robust framework for researchers to conduct their own comparative studies and accelerate the development of potent and selective protein degraders. By carefully considering and systematically evaluating the impact of linker length, researchers can unlock the full therapeutic potential of targeted protein degradation.

References

A Comparative Guide to Mal-PEG4-C2-NH2 TFA in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a suitable linker is a critical step in the design of effective bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Mal-PEG4-C2-NH2 TFA is a heterobifunctional linker featuring a maleimide group for thiol-reactive conjugation and an amine group for further functionalization, spaced by a 4-unit polyethylene glycol (PEG) chain. This guide provides a comparative analysis of this linker type, its applications, and performance against alternatives, supported by experimental data from relevant studies.

Performance Comparison of Thiol-Reactive Linkers

A crucial aspect of linker performance is the stability of the formed conjugate. The maleimide group of this compound reacts with thiol groups (e.g., from cysteine residues in proteins) to form a thioether bond. However, this linkage can be susceptible to degradation in vivo through a retro-Michael reaction, leading to premature release of the conjugated molecule.[1][2] Research has focused on developing more stable alternatives.

One such alternative is the mono-sulfone-PEG linker, which also reacts with thiols but forms a more stable linkage. A study directly comparing the stability of a maleimide-PEG conjugate to a mono-sulfone-PEG conjugate on an engineered hemoglobin molecule provides valuable quantitative insights.[1][2]

Table 1: Comparative Stability of Maleimide-PEG vs. Mono-Sulfone-PEG Conjugates

ParameterMaleimide-PEG ConjugateMono-Sulfone-PEG ConjugateReference
Conjugation Efficiency >80%>80%[1]
Remaining Conjugate after 7 days at 37°C (in presence of 1 mM glutathione) <70%>90%

This data clearly indicates that while both linkers offer high initial conjugation efficiency, the mono-sulfone-PEG linker provides significantly greater stability in conditions that mimic the in vivo environment with competing thiols like glutathione.

The Role of the PEG4 Spacer

The 4-unit PEG spacer in this compound plays a significant role in the overall properties of the resulting bioconjugate. PEG linkers are known to enhance the hydrophilicity and solubility of the conjugate, which is particularly important when attaching hydrophobic drug payloads to antibodies. This can help to prevent aggregation and improve the pharmacokinetic profile of the bioconjugate.

Table 2: General Effects of PEG Linkers in Antibody-Drug Conjugates

PropertyEffect of PEGylationRationaleReferences
Solubility IncreasedThe hydrophilic nature of the PEG chain imparts better water solubility to the ADC, especially with hydrophobic payloads.
Aggregation ReducedThe PEG chain provides a steric shield, reducing intermolecular interactions that can lead to aggregation.
Pharmacokinetics Improved Half-lifeIncreased hydrophilicity and reduced aggregation lead to slower clearance from circulation.
Drug-to-Antibody Ratio (DAR) Potential for Higher DARBy mitigating the hydrophobicity of the payload, PEG linkers can enable the attachment of more drug molecules per antibody without compromising stability.

Experimental Protocols

While specific protocols for this compound are not widely published in peer-reviewed literature, a general protocol for the conjugation of a maleimide-containing linker to a thiol-containing protein (e.g., an antibody with reduced disulfide bonds) is provided below.

Protocol: Maleimide-Thiol Conjugation for Antibody-Drug Conjugate (ADC) Synthesis

1. Antibody Reduction (Thiol Generation):

  • Prepare the antibody in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.4).

  • To reduce the interchain disulfide bonds and expose free thiol groups, add a 10- to 20-fold molar excess of a reducing agent like tris(2-carboxyethyl)phosphine (TCEP).

  • Incubate the reaction mixture for 1-2 hours at 37°C.

  • Remove the excess reducing agent using a desalting column or tangential flow filtration, exchanging the antibody into a conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.2).

2. Linker-Payload Preparation:

  • In a separate reaction, the amine group of this compound is conjugated to a payload molecule containing a reactive carboxyl group (using standard carbodiimide chemistry, e.g., EDC/NHS) to form the Maleimide-PEG4-Payload construct. This step is performed prior to the reaction with the antibody.

3. Conjugation of Maleimide-PEG4-Payload to Reduced Antibody:

  • Dissolve the Maleimide-PEG4-Payload construct in an organic co-solvent such as dimethyl sulfoxide (DMSO).

  • Add the Maleimide-PEG4-Payload solution to the reduced antibody solution at a molar ratio of approximately 5-10 moles of linker-payload per mole of antibody.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

4. Quenching and Purification:

  • Quench any unreacted maleimide groups by adding an excess of a thiol-containing reagent like N-acetylcysteine.

  • Purify the resulting ADC from unconjugated linker-payload and other reaction components using size-exclusion chromatography (SEC) or tangential flow filtration.

5. Characterization:

  • Characterize the purified ADC to determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.

  • Assess the purity and aggregation state of the ADC using size-exclusion chromatography (SEC).

Visualizing the Process

To better understand the workflows and molecular interactions, the following diagrams are provided.

G cluster_reduction Antibody Reduction cluster_conjugation Conjugation cluster_purification Purification & Analysis Antibody_disulfide Antibody with Interchain Disulfides TCEP TCEP (Reducing Agent) Antibody_disulfide->TCEP + Reduced_Antibody Reduced Antibody with Free Thiols (-SH) TCEP->Reduced_Antibody Reduction Reduced_Antibody_2 Reduced Antibody with Free Thiols (-SH) Mal_Linker Mal-PEG4-Payload ADC Antibody-Drug Conjugate (ADC) Mal_Linker->ADC Thioether Bond Formation Reduced_Antibody_2->Mal_Linker + Crude_ADC Crude ADC Mixture Purification Size-Exclusion Chromatography Crude_ADC->Purification Purified_ADC Purified ADC Purification->Purified_ADC Analysis DAR & Purity Analysis Purified_ADC->Analysis

Caption: Experimental workflow for ADC synthesis using a maleimide-PEG linker.

G Mal_PEG Maleimide-PEG Conjugate Thiol_Exchange Thiol Exchange (e.g., with Glutathione) Mal_PEG->Thiol_Exchange Retro-Michael Reaction Deconjugation Deconjugation (Premature Payload Release) Thiol_Exchange->Deconjugation Mono_Sulfone Mono-Sulfone-PEG Conjugate Stable_Conjugate Stable Conjugate Mono_Sulfone->Stable_Conjugate High Stability

Caption: Comparison of stability between Maleimide-PEG and Mono-Sulfone-PEG conjugates.

References

case studies of successful bioconjugation with Mal-PEG4-C2-NH2 TFA

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted therapeutics and advanced biomolecular research, the precise and stable linkage of molecules is paramount. Heterobifunctional linkers are central to this endeavor, enabling the conjugation of different molecular entities to create novel constructs such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide provides a comparative analysis of Mal-PEG4-C2-NH2 TFA, a popular maleimide-activated PEG linker, against other common bioconjugation alternatives.

This compound is a bifunctional linker featuring a maleimide group for covalent attachment to thiol-containing molecules (like cysteine residues in proteins), a hydrophilic polyethylene glycol (PEG4) spacer to enhance solubility and reduce steric hindrance, and a terminal amine group for further functionalization.[1] The trifluoroacetic acid (TFA) salt form ensures stability and solubility of the reagent.[2][3][4] This linker is particularly valuable in the development of ADCs and PROTACs.[5]

Comparative Analysis of Bioconjugation Linkers

The selection of a linker is a critical decision in the design of bioconjugates, influencing stability, solubility, pharmacokinetics, and ultimately, the efficacy of the final product. Below is a comparison of Mal-PEG4-C2-NH2 with other classes of linkers.

FeatureThis compoundAlternative LinkersPerformance Considerations
Reactive Groups Maleimide (thiol-reactive), Amine (carboxyl-reactive)NHS esters (amine-reactive), Azides/Alkynes (Click Chemistry), Hydrazides (carbonyl-reactive)Maleimide-thiol conjugation is highly specific at pH 6.5-7.5. NHS esters are a common alternative for targeting primary amines (e.g., lysine residues). Click chemistry offers bioorthogonal reactions with high efficiency.
Spacer Arm PEG4 (hydrophilic, defined length)Shorter/Longer PEG chains (PEG2, PEG8, etc.), Alkyl chains (e.g., MC linker), Peptides (e.g., Val-Cit)The PEG4 spacer in Mal-PEG4-C2-NH2 improves water solubility and flexibility. Longer PEG chains can further enhance solubility and circulation time but may impact potency. Peptide linkers can be designed for cleavage by specific proteases in the tumor microenvironment.
Cleavability Non-cleavableCleavable (e.g., hydrazone, disulfide, peptide linkers)Mal-PEG4-C2-NH2 forms a stable thioether bond. Non-cleavable linkers rely on the degradation of the antibody in the lysosome to release the payload. Cleavable linkers are designed to release the drug in response to specific triggers in the tumor environment, such as low pH or high glutathione concentrations.
Stability The thioether bond formed can undergo a retro-Michael reaction, leading to premature drug release.Self-stabilizing maleimides, Thioether bonds from other chemistriesThe stability of the maleimide-thiol conjugate can be a concern in plasma. Strategies such as using self-hydrolyzing maleimides have been developed to improve stability by promoting hydrolysis of the thiosuccinimide ring.
Applications ADCs, PROTACs, protein labeling, drug deliveryADCs, PROTACs, fluorescent labeling, surface modificationThe choice of linker is highly application-dependent. For ADCs, both cleavable and non-cleavable linkers are used in clinically approved drugs. For PROTACs, the linker length and composition are critical for optimal ternary complex formation.

Experimental Protocol: Thiol-Maleimide Conjugation

This section provides a detailed, generalized protocol for the conjugation of a thiol-containing protein (e.g., an antibody) with a maleimide-functionalized molecule like Mal-PEG4-C2-NH2.

Materials:

  • Thiol-containing protein (e.g., antibody)

  • This compound

  • Degassed conjugation buffer (e.g., phosphate-buffered saline (PBS), Tris, or HEPES at pH 7.0-7.5)

  • Reducing agent (e.g., TCEP) if disulfide bond reduction is needed

  • Anhydrous DMSO or DMF

  • Purification system (e.g., gel filtration column, HPLC)

Procedure:

  • Preparation of the Thiol-Containing Protein:

    • Dissolve the protein in the degassed conjugation buffer to a concentration of 1-10 mg/mL.

    • If the protein's thiol groups are in the form of disulfide bonds, they must be reduced. Add a 10- to 50-fold molar excess of TCEP and incubate for 20-30 minutes at room temperature. Note: If using DTT as the reducing agent, it must be removed by dialysis before adding the maleimide reagent. TCEP does not need to be removed when conjugating with maleimides.

  • Preparation of the Maleimide Reagent:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF immediately before use. Vortex briefly to ensure it is fully dissolved.

  • Conjugation Reaction:

    • While gently stirring or vortexing the protein solution, add the maleimide stock solution to achieve a 10- to 20-fold molar excess of the maleimide reagent over the protein. The optimal molar ratio may need to be determined empirically.

    • Flush the reaction vial with an inert gas (e.g., nitrogen or argon), seal it, and protect it from light.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

  • Purification of the Conjugate:

    • Separate the protein conjugate from the unreacted maleimide reagent and other byproducts using a suitable method such as gel filtration, dialysis, or HPLC.

  • Characterization and Storage:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and, if applicable, at the maximum absorbance wavelength of the conjugated molecule.

    • For short-term storage, the purified conjugate can be kept at 2-8°C for up to a week. For long-term storage, add a cryoprotectant like glycerol to a final concentration of 50% and store at -20°C or below for up to a year. Adding a stabilizing protein like BSA and a bacteriostatic agent like sodium azide is also recommended for long-term storage.

Visualizing the Workflow and Linker Structure

The following diagrams illustrate the experimental workflow for bioconjugation and the logical relationship of the linker components.

G cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification & Analysis P Thiol-containing Protein (e.g., Antibody) R Reduce Disulfide Bonds (with TCEP) P->R C Mix Protein and Maleimide (pH 7.0-7.5, RT, 2h) R->C M This compound (in DMSO/DMF) M->C PU Purify Conjugate (e.g., Gel Filtration) C->PU A Analyze Conjugate (e.g., DOL) PU->A S Final Bioconjugate A->S

Caption: Experimental workflow for maleimide-thiol bioconjugation.

G cluster_maleimide Thiol-Reactive End cluster_peg Hydrophilic Spacer cluster_amine Functional Handle linker Maleimide Group PEG4 Spacer C2-Amine Group desc1 Reacts with sulfhydryl groups (e.g., Cysteine) linker:f0->desc1 desc2 Increases solubility Reduces steric hindrance linker:f1->desc2 desc3 For conjugation to carboxyl groups or other functionalities linker:f2->desc3

Caption: Functional components of the Mal-PEG4-C2-NH2 linker.

References

Safety Operating Guide

Proper Disposal of Mal-PEG4-C2-NH2 TFA: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals handling Mal-PEG4-C2-NH2 TFA must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with industry best practices and regulatory compliance.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1].

Essential PPE includes:

  • Gloves: Chemical-resistant gloves, such as nitrile, are mandatory.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are essential.

  • Lab Coat: A full-length laboratory coat should be worn to protect from skin contact.

All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

II. Hazard and Classification Data

The following table summarizes the key hazard information for this compound.

Hazard ClassificationGHS CodeDescription
Acute Oral ToxicityH302Harmful if swallowed[1][2]
Acute Aquatic ToxicityH400Very toxic to aquatic life[1]
Chronic Aquatic ToxicityH410Very toxic to aquatic life with long lasting effects[1]

III. Step-by-Step Disposal Protocol

The proper disposal of this compound involves the deactivation of the reactive maleimide group followed by disposal as hazardous waste. Do not pour the chemical down the drain.

Step 1: Deactivation of the Maleimide Group

It is best practice to quench the reactive maleimide moiety to a more stable thioether before disposal. This can be achieved by reacting it with an excess of a thiol-containing compound.

  • Prepare a Quenching Solution: Prepare a solution of a thiol-containing compound such as β-mercaptoethanol (BME) or dithiothreitol (DTT) in a suitable buffer (e.g., phosphate-buffered saline, PBS).

  • Reaction: In a designated chemical waste container, add the this compound waste to an excess of the quenching solution (a 10-fold molar excess of the thiol is recommended).

  • Incubation: Allow the reaction to proceed for at least two hours at room temperature with occasional mixing to ensure complete deactivation of the maleimide group.

Step 2: Waste Segregation and Collection

Proper segregation of waste is a critical step in safe disposal.

  • Liquid Waste: The deactivated this compound solution is still considered hazardous chemical waste and must be collected in a clearly labeled, sealed, and appropriate waste container. The label should include "Hazardous Waste" and the specific contents (e.g., "Deactivated this compound waste with β-mercaptoethanol").

  • Solid Waste:

    • Unused Powder: Dispose of unused solid this compound as hazardous chemical waste. If possible, do not open the original container. If the container is open, place it within a secondary, sealable container.

    • Contaminated Consumables: Pipette tips, tubes, gloves, and absorbent paper contaminated with this compound should be collected in a designated, sealed plastic bag or container labeled as "Hazardous Chemical Waste" and with the chemical name.

Step 3: Storage and Final Disposal

  • Storage: Store all waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.

  • Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. All waste must be handled in accordance with local, state, and federal regulations.

IV. Spill Management

In the event of a spill, do not attempt to clean it up without the proper PPE and procedures.

  • Alert personnel in the immediate area.

  • For minor spills, use an inert absorbent material to collect the spill. Place the absorbed material and any contaminated cleaning materials into a sealed container labeled as hazardous waste.

  • Do not use a vacuum cleaner for solid spills, as this can disperse the powder.

  • Thoroughly clean the contaminated surface with a detergent solution and then rinse with water. Collect the cleaning solutions as hazardous waste.

  • For large spills, evacuate the area and contact your institution's EHS office immediately.

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation cluster_deactivation Deactivation cluster_segregation Waste Segregation cluster_disposal Final Disposal start This compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe deactivate Deactivate Maleimide with Thiol Solution (e.g., BME, DTT) ppe->deactivate liquid_waste Collect Deactivated Liquid in Labeled Hazardous Waste Container deactivate->liquid_waste Liquid solid_waste Collect Contaminated Solids in Labeled Hazardous Waste Container deactivate->solid_waste Solid store Store in Designated Hazardous Waste Area liquid_waste->store solid_waste->store dispose Dispose via Institutional EHS or Licensed Contractor store->dispose

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Mal-PEG4-C2-NH2 TFA

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe laboratory practices is paramount. This guide provides essential safety and logistical information for handling Mal-PEG4-C2-NH2 TFA (Trifluoroacetic acid salt), a PEG-based PROTAC linker. Adherence to these protocols is critical for minimizing risks and ensuring a safe research environment.

Chemical Identifier:

  • Product Name: this compound

  • CAS Number: 2512227-13-1[1]

  • Molecular Formula: C16H25F3N2O8[1][2]

  • Molecular Weight: 430.37 g/mol [1][2]

Hazard Summary: This compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation. It is also very toxic to aquatic life with long-lasting effects. Appropriate personal protective equipment (PPE) and handling procedures are mandatory to prevent exposure.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial for the safe handling of this substance. The following table summarizes the required PPE.

PPE CategorySpecification
Eye and Face Protection Chemical splash goggles compliant with ANSI Z87.1 standards are required. A face shield should be worn over goggles when there is a significant risk of splashes.
Skin Protection A chemical-resistant lab coat must be worn and fully fastened. Chemical-resistant gloves (e.g., nitrile or neoprene) are mandatory. Double-gloving is recommended for extended handling.
Respiratory Protection All work should be conducted in a certified chemical fume hood to prevent inhalation of vapors or dust.
Footwear Closed-toe and closed-heel shoes must be worn in the laboratory at all times.

Operational Plan: Step-by-Step Handling Procedure

A systematic workflow is essential to minimize the risk of exposure and contamination.

  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Verify that a safety shower and eyewash station are accessible.

    • Assemble all necessary equipment and reagents.

    • Prepare a designated waste container for TFA-containing waste.

  • Donning PPE:

    • Put on all required PPE as outlined in the table above before handling the chemical.

  • Chemical Handling:

    • Handle the compound exclusively within a chemical fume hood.

    • Avoid generating dust or aerosols.

    • Use only compatible equipment (e.g., glass, stainless steel). Avoid contact with strong oxidizing agents, bases, and metals.

    • Keep the container tightly closed when not in use.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that have come into contact with the chemical.

    • Properly dispose of all contaminated waste as described in the disposal plan.

    • Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All waste containing this chemical, including empty containers, contaminated lab supplies (e.g., pipette tips, gloves), and solutions, must be collected in a designated, properly labeled hazardous waste container.

  • Waste Container: The container should be made of a material compatible with trifluoroacetic acid salts and be kept securely closed.

  • Disposal Method: Dispose of the chemical waste through an approved hazardous waste disposal program. Do not pour down the drain. Contact your institution's Environmental Health and Safety (EHS) office for specific disposal procedures.

Experimental Workflow and Safety Precautions

The following diagram illustrates the key steps and decision points for the safe handling of this compound.

cluster_prep Preparation cluster_handling Chemical Handling cluster_post Post-Handling & Disposal prep_start Start verify_controls Verify Engineering Controls (Fume Hood, Eyewash) prep_start->verify_controls gather_materials Gather Materials & Reagents verify_controls->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe handle_in_hood Handle Chemical in Fume Hood don_ppe->handle_in_hood perform_experiment Perform Experiment handle_in_hood->perform_experiment decontaminate Decontaminate Surfaces & Equipment perform_experiment->decontaminate segregate_waste Segregate Hazardous Waste decontaminate->segregate_waste doff_ppe Doff PPE Correctly segregate_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end_process End wash_hands->end_process

Caption: Workflow for Safe Handling of this compound.

References

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